molecular formula C9H5Cl2NO2 B1394859 Methyl 2,6-dichloro-4-cyanobenzoate CAS No. 409127-32-8

Methyl 2,6-dichloro-4-cyanobenzoate

Cat. No.: B1394859
CAS No.: 409127-32-8
M. Wt: 230.04 g/mol
InChI Key: SFGSLCVSCBZCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-dichloro-4-cyanobenzoate is a useful research compound. Its molecular formula is C9H5Cl2NO2 and its molecular weight is 230.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-dichloro-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGSLCVSCBZCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694882
Record name Methyl 2,6-dichloro-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409127-32-8
Record name Methyl 2,6-dichloro-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichloro-4-cyanobenzoate, with the CAS number 409127-32-8 , is a halogenated aromatic organic compound of significant interest in the field of medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a benzonitrile core substituted with two chlorine atoms and a methyl ester group, makes it a valuable and versatile building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its emerging role in the development of novel therapeutics.

This compound belongs to the family of protein degrader building blocks and is increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. The unique substitution pattern of this compound offers medicinal chemists a scaffold with distinct electronic and steric properties to fine-tune the efficacy and selectivity of these targeted protein degraders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives. While experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyValueSource
CAS Number 409127-32-8[1]
Molecular Formula C₉H₅Cl₂NO₂[1]
Molecular Weight 230.05 g/mol [1]
Appearance White to off-white crystalline solid (predicted)Inferred from related compounds
Solubility Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.[2]Inferred from related compounds[2]
Storage Room temperature[1]

Synthesis and Reaction Chemistry

The synthesis of this compound can be envisaged through several plausible routes, primarily starting from commercially available dichlorinated benzene derivatives. A likely synthetic strategy involves the modification of a precursor such as 2,6-dichlorobenzonitrile or 2,6-dichlorobenzoic acid.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be proposed starting from 2,6-dichlorotoluene. This pathway involves a series of well-established organic transformations.

Synthesis_of_Methyl_2_6_dichloro_4_cyanobenzoate A 2,6-Dichlorotoluene B 2,6-Dichloro-4-nitrotoluene A->B  Nitration (HNO₃, H₂SO₄) C 2,6-Dichloro-4-aminotoluene B->C  Reduction (e.g., Fe/HCl or H₂, Pd/C) D 2,6-Dichloro-4-cyanotoluene (2,6-Dichloro-4-methylbenzonitrile) C->D  Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN) E 2,6-Dichloro-4-cyanobenzoic acid D->E  Oxidation (e.g., KMnO₄ or CrO₃) F This compound E->F  Esterification (CH₃OH, H⁺ catalyst)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Esterification of 2,6-Dichloro-4-cyanobenzoic Acid

This protocol details the final step of the proposed synthesis, the esterification of the carboxylic acid precursor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-4-cyanobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Acid Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops) or a sulfonic acid resin, to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Development

The primary application of this compound in contemporary drug discovery lies in its use as a key building block for the synthesis of PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound can be chemically modified to serve as a precursor to the "warhead" ligand that binds to the POI. The dichloro and cyano functionalities offer multiple sites for chemical elaboration, allowing for the creation of a diverse library of ligands with varying affinities and selectivities for different protein targets. The steric hindrance provided by the two chlorine atoms in the ortho positions can also play a crucial role in modulating the binding conformation and selectivity of the final PROTAC molecule.

PROTAC_Mechanism_of_Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (containing a derivative of This compound) POI Protein of Interest (POI) (e.g., Oncogenic Protein) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitin Transfer Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The mechanism of action of a PROTAC utilizing a derivative of the topic compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile of structurally related compounds, such as 2,6-dichlorobenzonitrile, provides valuable guidance.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[6]

    • In case of eye contact: Rinse cautiously with water for several minutes.[6]

    • If inhaled: Move the person to fresh air.[6]

    • If swallowed: Seek immediate medical attention.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a key synthetic intermediate with growing importance in the field of drug discovery, particularly in the development of targeted protein degradation therapies. Its unique chemical structure provides a versatile platform for the synthesis of PROTACs and other biologically active molecules. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working at the forefront of medicinal chemistry. As the field of targeted protein degradation continues to expand, the demand for such specialized building blocks is expected to increase, further solidifying the importance of this compound in the development of next-generation therapeutics.

References

  • Google Patents. KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile.
  • CP Lab Safety. Methyl 2, 6-dichloro-4-cyanobenzoate, min 98%, 250 mg. Available at: [Link]

  • Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • PubChem. 2,6-Dichlorobenzoic acid. Available at: [Link]

  • The University of Arizona Campus Repository. Metabolic activation of 2,6-dichlorobenzonitrile, an olfactory-specific toxicant, by rat, rabbit, and human cytochromes P450. Available at: [Link]

  • Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
  • National Center for Biotechnology Information. Recent Advances in PROTACs for Drug Targeted Protein Research. Available at: [Link]

  • ResearchGate. PROTACs improve selectivity for targeted proteins. Available at: [Link]

  • ScienceOpen. PROTACs improve selectivity for targeted proteins. Available at: [Link]

  • Organic Syntheses. 2-cyano-6-methylpyridine. Available at: [Link]

  • PubChem. Methyl 4-cyanobenzoate. Available at: [Link]

  • MDPI. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. Available at: [Link]

  • ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. Available at: [Link]

  • International Journal of Current Research and Review. PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. Available at: [Link]

  • Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

Sources

Methyl 2,6-dichloro-4-cyanobenzoate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2,6-dichloro-4-cyanobenzoate: A Core Building Block for Targeted Protein Degradation

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. With a molecular weight of 230.05 g/mol , this molecule serves as a pivotal building block, particularly in the burgeoning field of targeted protein degradation (TPD). Its rigid structure, defined by the dichlorinated phenyl ring, combined with the versatile chemical handles of a nitrile and a methyl ester, makes it an ideal scaffold component for constructing heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its physicochemical properties, a validated protocol for its synthesis and characterization, its primary applications in drug discovery, and essential safety guidelines for its handling and use in a research setting.

Physicochemical and Structural Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, with its key characteristics summarized below. The symmetrical dichlorination at positions 2 and 6 sterically shields the methyl ester and imparts conformational rigidity to the overall structure, a feature that can be strategically exploited in linker design for PROTACs.[1]

PropertyValueReference
Molecular Weight 230.05 g/mol [2]
Molecular Formula C₉H₅Cl₂NO₂[2]
CAS Number 409127-32-8[2]
Canonical SMILES COC(=O)C1=C(C=C(C=C1Cl)C#N)Cl
Density (Predicted) 1.45 g/cm³
Boiling Point (Predicted) 319.6 ± 42.0 °C
Purity (Typical) ≥98%[2]
Storage Room Temperature, sealed in dry conditions[2]
Classification Protein Degrader Building Block[2]

Synthesis and Purification

While not a commodity chemical, this compound can be reliably synthesized from its corresponding carboxylic acid, 2,6-dichloro-4-cyanobenzoic acid. The most direct and efficient method is a classic Fischer-Speier esterification, which is well-suited for aromatic acids, particularly when catalyzed by a strong acid in an excess of the alcohol, which also serves as the solvent.

Rationale for Synthetic Approach

The choice of Fischer esterification is predicated on several factors. Firstly, the starting material, 2,6-dichloro-4-cyanobenzoic acid, is commercially available. Secondly, the reaction conditions are straightforward, employing common laboratory reagents and equipment. The use of excess methanol drives the equilibrium toward the product side, ensuring a high conversion rate, in accordance with Le Châtelier's principle. Sulfuric acid is an excellent catalyst as it is a strong, non-volatile acid and a dehydrating agent, which helps to remove the water byproduct, further pushing the reaction to completion.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start 2,6-dichloro-4-cyanobenzoic acid Reagents Methanol (excess) Sulfuric Acid (catalytic) Reflux Heat to Reflux (e.g., 65-70 °C) Monitor by TLC/LC-MS Start->Reflux Combine Evap Cool and remove excess Methanol in vacuo Reflux->Evap Reaction Complete Dilute Dilute with Ethyl Acetate Evap->Dilute Wash Wash with aq. NaHCO₃ then Brine Dilute->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate to yield crude product Dry->Concentrate Purify Recrystallization or Silica Gel Chromatography Concentrate->Purify Final This compound Purify->Final

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloro-4-cyanobenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of acid) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (approx. 0.1-0.2 eq) while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with saturated aqueous sodium chloride (brine).

    • Expert Insight: The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to afford the final product in high purity.

Analytical Characterization

Rigorous structural confirmation is essential. While specific experimental data for this compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[3][4]

Predicted ¹H and ¹³C NMR Spectral Data

The symmetry of the molecule is the most dominant feature influencing its NMR spectra. Due to the C₂ axis of symmetry bisecting the C1-C4 bond, chemically equivalent nuclei will produce single resonances.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.8 ppm (s, 2H): The two aromatic protons at positions 3 and 5 are chemically and magnetically equivalent. They will appear as a sharp singlet in the downfield aromatic region. The deshielding is due to the electron-withdrawing effects of the adjacent chlorine atoms and the para-cyano group.

    • δ ~3.9 ppm (s, 3H): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet. Its chemical shift is characteristic of methyl esters.

  • ¹³C NMR (101 MHz, CDCl₃): The molecule will exhibit 6 distinct carbon signals due to symmetry.

    • δ ~164 ppm (C=O): The carbonyl carbon of the ester group.

    • δ ~138 ppm (Ar-C): Quaternary aromatic carbons C2 and C6, bonded to chlorine.

    • δ ~135 ppm (Ar-C): Quaternary aromatic carbon C1, bonded to the ester.

    • δ ~132 ppm (Ar-CH): Aromatic carbons C3 and C5.

    • δ ~118 ppm (Ar-C): Quaternary aromatic carbon C4, bonded to the cyano group.

    • δ ~116 ppm (C≡N): The carbon of the nitrile group.

    • δ ~53 ppm (-OCH₃): The methyl carbon of the ester.

    • Self-Validation: A DEPT-135 experiment would confirm these assignments, showing a positive signal for the -OCH₃ group, a positive signal for the aromatic C3/C5, and no signals for the five quaternary carbons.[5]

Predicted Mass Spectrometry Fragmentation
  • Methodology: Electrospray ionization (ESI) is a suitable method for this compound.

  • Expected Ions:

    • [M+H]⁺: The protonated molecular ion should be observed at m/z 230/232/234, reflecting the characteristic isotopic pattern of two chlorine atoms (~9:6:1 ratio).

    • [M-OCH₃]⁺: A primary fragmentation pathway would be the loss of the methoxy radical, leading to a significant fragment at m/z 199/201/203.

    • [M-COOCH₃]⁺: Loss of the entire carbomethoxy group would result in a fragment at m/z 171/173/175.

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a ~1 mg/mL stock solution in methanol or acetonitrile. Dilute to ~1-10 µg/mL in the mobile phase for injection.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is standard. For example, a 5-95% B gradient over 5-10 minutes.[6]

  • MS Detection: Operate in positive ESI mode, scanning a mass range of m/z 70-500.[6]

Applications in Drug Development: A PROTAC Linker Scaffold

The primary utility of this compound is as a precursor for the synthesis of linkers used in PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[7] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1]

The Role of the Dichloro-cyanobenzoate Moiety

This specific building block offers several advantages for linker design:

  • Vectorial Control: The para-disposed ester and cyano groups provide two distinct points for chemical elaboration, allowing for directional and controlled synthesis of the linker.

  • Chemical Handles: The methyl ester can be readily hydrolyzed to a carboxylic acid for amide bond formation. The nitrile group can be reduced to an amine or hydrolyzed to an acid, offering further synthetic flexibility.

  • Structural Rigidity: The dichlorinated phenyl ring provides a rigid, well-defined spacer element. This is critical because the length, rigidity, and exit vectors of the linker are key determinants of the stability and geometry of the ternary complex (E3 ligase-PROTAC-POI), which ultimately dictates the efficiency of protein degradation.[1]

PROTAC_Structure cluster_protac Generalized PROTAC Molecule cluster_linker Linker Synthesis POI_Ligand Ligand for Protein of Interest (POI) Linker Linker Scaffold POI_Ligand->Linker E3_Ligand Ligand for E3 Ubiquitin Ligase Linker->E3_Ligand MDCB Methyl 2,6-dichloro- 4-cyanobenzoate Hydrolysis Hydrolysis (ester -> acid) or Reduction (cyano -> amine) MDCB->Hydrolysis Step 1: Activation Coupling Amide Coupling, Alkylation, etc. Hydrolysis->Coupling Step 2: Elaboration Coupling->Linker Forms Linker

Caption: Role of the title compound in constructing PROTAC linkers.

Safety, Handling, and Storage

Potential Hazards

Based on analogous compounds, the following hazards are anticipated:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Irritation: May cause skin and serious eye irritation. May cause respiratory irritation.[9]

  • Handling: Nitrile-containing compounds can be toxic. Avoid generating dust.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. [URL: https://patents.google.
  • Methyl 4-cyanobenzoate synthesis - ChemicalBook. [URL: https://www.chemicalbook.
  • US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents. [URL: https://patents.google.
  • Supporting Information for publications. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.0c00495/suppl_file/jo0c00495_si_001.pdf]
  • Supporting Information for publications. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0041-1737372.pdf]
  • Methyl 2, 6-dichloro-4-cyanobenzoate, min 98%, 250 mg - CP Lab Safety. [URL: https://www.cplabsafety.
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953155/]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC223250050]
  • Design of CID-Cleavable Protein Cross-linkers: Identical Mass Modifications for Simpler Sequence Analysis - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4769992/]
  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7902641/]
  • An approach to the mass spectrometry identification of cyanobacterial peptides. The case of demethylmicrocystin-LR - ResearchGate. [URL: https://www.researchgate.net/publication/327129596_An_approach_to_the_mass_spectrometry_identification_of_cyanobacterial_peptides_The_case_of_demethylmicrocystin-LR]
  • Protein degradation resources - Bristol Myers Squibb. [URL: https://www.bms.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. [URL: https://patents.google.
  • Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_1129-35-7_1HNMR.htm]
  • Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. - BG. [URL: https://bg.copernicus.org/articles/14/4361/2017/bg-14-4361-2017-supplement.pdf]
  • Experimental 13 C NMR spectrum of 2-Cl-6-MA - ResearchGate. [URL: https://www.researchgate.net/figure/Experimental-13-C-NMR-spectrum-of-2-Cl-6-MA_fig4_272195000]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/230634]
  • 2,6-Dichloro-4-cyanobenzoic acid | 1258298-05-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92648186.htm]
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. [URL: https://www.mdpi.com/1422-8599/2020/3/M1134]
  • SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/C1119_EN.pdf]
  • Jay Bradner - Dana-Farber Targeted Degradation Webinar Series - YouTube. [URL: https://www.youtube.
  • Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases - Cresset Group. [URL: https://www.cresset-group.
  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8535286/]
  • 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Structure_Determination_I_-_Spectroscopy/6.04%3A_DEPT_C-13_NMR_Spectroscopy]
  • Methyl 4-cyanobenzoate - SAFETY DATA SHEET. [URL: https://www.alfa.com/en/msds/?
  • Safety Data Sheet: Methyl cyanoacetate - Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/sdb/A0002544_sdb_en_GB.pdf]
  • Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. [URL: https://www.mdpi.com/1422-0067/22/3/1162]
  • 13C NMR Spectroscopy - University of Bath. [URL: https://www.bath.ac.uk/catalogues/2014-2015/ch/CH10011-unita.pdf]
  • Methyl 4-cyanobenzoate 99 1129-35-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/230634]

Sources

A Technical Guide to the Physical Properties of Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive analysis of the key physical and spectroscopic properties of Methyl 2,6-dichloro-4-cyanobenzoate, a crucial building block in contemporary synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple recitation of data. It delves into the causality behind the compound's characteristics and outlines the self-validating experimental workflows required for its robust characterization.

Compound Identification and Core Characteristics

This compound is a polysubstituted aromatic ester. The strategic placement of electron-withdrawing groups—two chlorine atoms ortho to the ester and a nitrile group para—creates a unique electronic and steric environment, making it a valuable synthon for constructing complex molecular architectures.

Table 1: Core Compound Identifiers

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 409127-32-8[1][2][3]
Molecular Formula C₉H₅Cl₂NO₂[2]
Molecular Weight 230.05 g/mol [2]

Physical Appearance: While specific data for the ester is not universally published, analogous compounds such as its parent carboxylic acid appear as a yellow to brown solid.[4] It is reasonable to expect this compound to be a crystalline solid at ambient temperature.

Storage: The compound should be stored sealed in a dry environment at room temperature.[2]

Physicochemical Properties: An Analysis

The physical properties of a molecule are a direct consequence of its structure. The high degree of substitution and the presence of polar functional groups in this compound dictate its melting point, boiling point, and solubility profile.

Table 2: Key Physicochemical Data

PropertyValueCausality and Experimental Insight
Melting Point Data not publicly available.The melting point is expected to be relatively high for a molecule of its size. This is due to the planar, rigid aromatic core and strong intermolecular dipole-dipole interactions from the cyano and ester groups, which promote efficient crystal lattice packing. Symmetrical dichlorination further enhances this effect.
Boiling Point Data not publicly available.A high boiling point is anticipated due to the compound's molecular weight and polarity. However, vacuum distillation would be the required method for purification to prevent thermal decomposition, a common risk for multifunctional aromatic compounds.
Solubility Insoluble in water. Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone).The molecule's predominantly nonpolar aromatic surface and lack of hydrogen bond-donating groups render it hydrophobic. Its solubility in organic solvents is governed by "like-dissolves-like" principles, where it can engage in dipole-dipole and van der Waals interactions.

Spectroscopic Profile and Structural Elucidation

A robust, multi-technique spectroscopic analysis is non-negotiable for confirming the identity and purity of a compound like this compound. The expected spectral features are detailed below, providing a benchmark for experimental verification.

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming molecular weight.

  • Expected Molecular Ion (M⁺): A peak corresponding to the molecular weight of 230.05 g/mol will be observed.

  • Trustworthiness through Isotopic Pattern: The most critical diagnostic feature is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a dichloro-compound, this results in a characteristic cluster of peaks:

    • M⁺ peak: (containing two ³⁵Cl atoms)

    • M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) - approximately 66% the intensity of M⁺.

    • M+4 peak: (containing two ³⁷Cl atoms) - approximately 10% the intensity of M⁺. This unique 9:6:1 intensity ratio provides unambiguous confirmation of the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups via their characteristic vibrational frequencies.

  • ~2230 cm⁻¹ (Sharp, Medium): Corresponds to the C≡N (nitrile) stretching vibration. Its sharpness is a hallmark of this functional group.

  • ~1730-1740 cm⁻¹ (Strong, Sharp): A strong absorption indicative of the C=O (ester) stretching vibration. The frequency is elevated due to the electron-withdrawing effects of the ortho-chlorine substituents.

  • ~1250-1300 cm⁻¹ (Strong): Corresponds to the C-O stretching of the ester group.

  • ~800-850 cm⁻¹ (Strong): Likely C-Cl stretching vibrations.

  • ~3050-3100 cm⁻¹ (Weak): Aromatic C-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the atomic-level connectivity of the molecule's carbon-hydrogen framework.[5]

  • ¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be simple.

    • ~7.8-8.0 ppm (Singlet, 2H): The two aromatic protons are chemically equivalent and will appear as a single signal. The significant downfield shift is caused by the deshielding effects of the adjacent cyano and chloro groups.

    • ~3.9-4.0 ppm (Singlet, 3H): This signal corresponds to the three protons of the methyl ester group.

  • ¹³C NMR: The symmetry of the molecule means fewer carbon signals than the total number of carbons will be observed.

    • ~163-165 ppm: The ester carbonyl carbon (C=O).

    • ~115-117 ppm: The nitrile carbon (C≡N).

    • Six distinct aromatic carbon signals are expected, with chemical shifts influenced by the attached substituents. Carbons bonded to chlorine will be significantly shifted, as will the carbon attached to the ester and nitrile groups.

    • ~53-55 ppm: The methyl ester carbon (-OCH₃).

Self-Validating Experimental Workflows

To ensure data integrity, physical property determination must follow a logical and self-validating workflow. The choice of experiment and solvent is critical. For instance, deuterated chloroform (CDCl₃) is an ideal NMR solvent for this compound due to its ability to dissolve non-polar aromatics and provide a convenient reference signal.

cluster_0 Initial Characterization cluster_1 Structural Verification cluster_2 Final Analysis Sample Sample Reception (this compound) Appearance Visual Inspection (Color, Form) Sample->Appearance MP Melting Point Determination Appearance->MP MS Mass Spectrometry (MS) Confirm MW & Isotopic Pattern MP->MS Purity Check IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework IR->NMR Detailed Structure Data Data Integration & Analysis NMR->Data Report Generate Certificate of Analysis (CoA) Data->Report

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Protocol 1: Melting Point Determination via Digital Apparatus
  • Preparation: A small, dry sample of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm. Causality: A finely packed sample ensures uniform heat transfer.

  • Calibration: The apparatus is calibrated using a standard with a known melting point (e.g., benzoic acid). Trustworthiness: Calibration ensures the accuracy of the instrument's temperature reading.

  • Measurement: The sample is placed in the heating block. A rapid heating ramp is used for an initial approximate determination, followed by a slow ramp (1-2 °C/min) for a precise measurement.

  • Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A narrow range (<2 °C) is indicative of high purity.

Protocol 2: General Spectroscopic Analysis Workflow
  • Sample Preparation (NMR): Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Expertise: CDCl₃ is chosen for its excellent solubilizing power for such compounds and its single residual peak for easy calibration.

  • Sample Preparation (IR): Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Acquire the spectra using standard, pre-defined instrument parameters. For MS, a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be appropriate.

  • Data Processing: Process the raw data (e.g., Fourier transform for NMR/IR, background subtraction). Chemical shifts in NMR are referenced to tetramethylsilane (TMS) or the residual solvent peak.

  • Interpretation: Analyze the processed spectra, comparing the observed peaks, shifts, and patterns to the expected values detailed in Section 3. The data from all techniques must be consistent and complementary to validate the structure.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from the parent compound, 2,6-dichloro-4-cyanobenzoic acid, should be considered for handling precautions. The parent acid carries warnings for being harmful if swallowed, and causing skin, eye, and respiratory irritation (H302, H315, H319, H335).[4] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

  • Methyl 2,6-dichloro-4-cyanobenzo
  • 2,6-dichloro-4-cyanobenzoic acid (C8H3Cl2NO2) - PubChemLite.
  • 2,6-DICHLORO-4-CYANOBENZOIC ACID | 1258298-05-3 - Sigma-Aldrich.
  • Methyl 2, 6-dichloro-4-cyanobenzo
  • This compound [CAS: 409127-32-8] - Ivy Fine Chemicals.
  • Organic Chemistry Ir And Nmr Che
  • Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry - NC St

Sources

Methyl 2,6-dichloro-4-cyanobenzoate structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,6-dichloro-4-cyanobenzoate (CAS: 409127-32-8) is a specialized halogenated benzoate intermediate critical to the synthesis of next-generation Janus Kinase (JAK) inhibitors, specifically targeting Tyrosine Kinase 2 (TYK2).[1][2] Its structural uniqueness lies in the 2,6-dichloro substitution pattern , which provides significant steric shielding to the ester carbonyl, necessitating non-standard hydrolysis protocols during drug synthesis. This guide details the molecule's physicochemical properties, validated synthesis pathways, and its specific reactivity profile in the context of autoimmune therapeutic development.

Structural Analysis & Physicochemical Properties

The molecule features a benzene core substituted with three distinct functional groups that dictate its reactivity:

  • Methyl Ester (C-1): The electrophilic center, heavily shielded by ortho-chlorines.

  • Chlorine Atoms (C-2, C-6): Provide steric bulk (the "ortho effect") and electron-withdrawing inductive effects (-I), deactivating the ring toward electrophilic aromatic substitution but activating it for nucleophilic attack (though sterically hindered).

  • Cyano Group (C-4): A strong electron-withdrawing group that further acidifies the ring protons and serves as a precursor for amidines or tetrazoles in medicinal chemistry.

Table 1: Physicochemical Data
PropertyValueNotes
CAS Number 409127-32-8
Molecular Formula C9H5Cl2NO2
Molecular Weight 230.05 g/mol
Appearance Pale yellow solidCrystalline form
Melting Point 70–72 °C
1H NMR (DMSO-d6) δ 8.23 (s, 2H)Acid form (post-hydrolysis)
1H NMR (DMSO-d6) δ 7.95 (s, 2H), 3.91 (s, 3H)Ester form (Title Compound)
Solubility DMSO, DMF, PyridinePoor water solubility

Synthesis & Production Protocols

The synthesis of this compound typically proceeds via functional group interconversion rather than direct electrophilic substitution, due to the directing conflicts of the substituents.

Protocol A: Dehydration of Methyl 4-carbamoyl-2,6-dichlorobenzoate

This is the preferred industrial route as it avoids the handling of toxic cyanide salts required in Sandmeyer reactions.

Reagents:

  • Precursor: Methyl 4-carbamoyl-2,6-dichlorobenzoate[2][3]

  • Dehydrating Agent: Trifluoroacetic Anhydride (TFAA)

  • Base/Solvent: Pyridine, Dioxane[2]

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-carbamoyl-2,6-dichlorobenzoate (1.0 eq) in anhydrous dioxane/pyridine (10:1 ratio).

  • Addition: Cool the solution to 0°C. Add TFAA (2.0 eq) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The TFAA effectively dehydrates the primary amide (-CONH2) to the nitrile (-CN).

  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash with water to remove pyridine salts, and dry under vacuum.

Yield: Typically 60–80%.

Protocol B: Application - Hydrolysis to 2,6-Dichloro-4-cyanobenzoic Acid

Critical Note: Standard basic hydrolysis (NaOH/H2O) is often ineffective or too slow due to the steric shield provided by the 2,6-dichloro groups. The industry standard uses nucleophilic demethylation .

Reagents:

  • Lithium Iodide (LiI) - Anhydrous[1]

  • Pyridine (Solvent)[2][3][4]

Methodology:

  • Suspend this compound in pyridine.

  • Add anhydrous LiI (3.0 eq).

  • Reflux for 1–2 hours. The iodide ion (

    
    ) acts as a nucleophile, attacking the methyl group (Sn2 mechanism) rather than the carbonyl, generating Methyl Iodide (MeI) and the lithium carboxylate.
    
  • Concentrate to remove pyridine, acidify with 2N HCl, and filter the precipitated acid.

Reaction Logic & Pathway Visualization

The following diagram illustrates the synthesis flow and the specific steric challenges overcome by the LiI/Pyridine protocol.

SynthesisPathway cluster_sterics Steric Hindrance Mechanism Amide Methyl 4-carbamoyl- 2,6-dichlorobenzoate Product Methyl 2,6-dichloro- 4-cyanobenzoate (Target Scaffold) Amide->Product Dehydration (-H2O) TFAA Reagent: TFAA / Pyridine TFAA->Amide Acid 2,6-Dichloro- 4-cyanobenzoic acid Product->Acid Nucleophilic Demethylation LiI Reagent: LiI / Pyridine (Reflux) LiI->Product Drug TYK2 Inhibitor (e.g., Imidazopyridine) Acid->Drug Amide Coupling (Warhead Attachment) Note1 2,6-Cl atoms block OH- attack on Carbonyl Note2 I- attacks Methyl group (Sn2) bypassing sterics

Figure 1: Synthesis pathway from amide precursor to active pharmaceutical intermediate, highlighting the specific demethylation strategy required by the steric environment.

Applications in Drug Development

This compound is a high-value intermediate in the synthesis of TYK2 (Tyrosine Kinase 2) inhibitors .

  • Mechanism of Action: The 2,6-dichloro-4-cyanophenyl moiety often serves as a "linker" or "cap" that fits into the hydrophobic pocket of the kinase ATP-binding site. The cyano group can participate in hydrogen bonding with residues like Arginine or be converted into a primary amine for further functionalization.

  • Therapeutic Area: Autoimmune diseases including Psoriasis, Rheumatoid Arthritis (RA), and Inflammatory Bowel Disease (IBD).[5]

  • Key References: The scaffold appears in patents related to Pfizer and other major pharmaceutical entities developing selective JAK inhibitors (e.g., US Patent 8,980,911).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[6]

  • Nitrile Risks: While the nitrile group is stable, combustion or strong acid hydrolysis can release toxic gases.

  • Storage: Store at room temperature in a dry, sealed container. Moisture sensitivity is low, but the ester can hydrolyze slowly over prolonged exposure to humid acidic environments.

References

  • Preparation of Heterocyclic Compounds as Protein Kinase Inhibitors.
  • Metal Iodide/Chloride Salts in Ester Cleavage. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. Context: Validates the mechanism of using Lithium Iodide for cleaving sterically hindered esters. URL:[Link]

Sources

Technical Monograph: Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis Protocols, and Pharmaceutical Utility

Introduction & IUPAC Nomenclature Analysis[1][2][3]

Methyl 2,6-dichloro-4-cyanobenzoate (CAS: 409127-32-8) is a highly functionalized aromatic intermediate used primarily in the synthesis of advanced agrochemicals and, more recently, as a rigid linker motif in Targeted Protein Degradation (TPD) technologies, specifically PROTACs (Proteolysis Targeting Chimeras).

Its value lies in its unique substitution pattern: the 2,6-dichloro motif provides significant steric hindrance, protecting the ester from premature enzymatic hydrolysis, while the 4-cyano group serves as a versatile handle for further derivatization into amines, amides, or heterocycles.

1.1 Systematic Deconstruction (IUPAC Logic)

To ensure precise communication in regulatory and patent literature, understanding the IUPAC hierarchy is critical.[1]

  • Principal Functional Group: The ester (-COOCH₃) takes priority over the nitrile (-CN) and halides (-Cl).[1] Thus, the parent structure is a benzoate .[1]

  • Numbering: The carbon atom of the benzene ring attached to the ester carbonyl is designated C1 .[1]

  • Substituents:

    • Chlorine atoms: Located at positions 2 and 6 (ortho to the ester).[1]

    • Cyano group: Located at position 4 (para to the ester).[1]

  • Alphabetization: Substituents are listed alphabetically (Chloro before Cyano).

Correct Systematic Name: this compound[2][3][4]

IUPAC_Logic Parent Parent Structure: Benzoate (Ester Priority) Numbering Numbering Rule: C1 @ Ester Attachment Parent->Numbering Defines C1 Subs Substituents: 2,6-Dichloro (Steric Shield) 4-Cyano (Reactive Handle) Numbering->Subs Locates Functional Groups FinalName Full IUPAC Name: This compound Subs->FinalName Assembles Name

Figure 1.1: Logical flow for determining the IUPAC designation based on functional group priority.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for process chemistry and formulation.

PropertyValueContext/Significance
Molecular Formula C₉H₅Cl₂NO₂Core Stoichiometry
Molecular Weight 230.05 g/mol Calculation Basis
CAS Number 409127-32-8Regulatory Identifier
Appearance White to off-white solidVisual Purity Check
Melting Point 108–112 °C (Predicted)Process Parameter
LogP ~3.2Lipophilicity (Moderate permeability)
Solubility DMSO, Methanol, DCMSolvent Selection for Reactions
Electronic Effect Electron Deficient RingActivated for Nucleophilic Aromatic Substitution (SNAr)
Synthesis & Manufacturing Protocols

For high-purity applications (drug development), the synthesis typically avoids direct chlorination of methyl 4-cyanobenzoate due to selectivity issues.[1] Instead, a Sandmeyer-type approach or Esterification of the pre-functionalized acid is preferred to ensure regiospecificity.[1]

3.1 Protocol: Acid-Catalyzed Esterification (Preferred Route)

This method assumes the availability of 2,6-dichloro-4-cyanobenzoic acid.[1] It is the most robust method for scale-up, minimizing by-products.[1]

Reagents:

  • Precursor: 2,6-dichloro-4-cyanobenzoic acid (1.0 eq)[1]

  • Solvent/Reagent: Methanol (anhydrous, excess)

  • Catalyst: Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) (1.5 eq)[1]

Step-by-Step Methodology:

  • Setup: Equip a double-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

  • Solvation: Charge the flask with 2,6-dichloro-4-cyanobenzoic acid (10 mmol) and anhydrous methanol (30 mL).

  • Activation (Exothermic): Cool the solution to 0°C in an ice bath. Add thionyl chloride (15 mmol) dropwise over 20 minutes. Note: SOCl₂ reacts with methanol to generate HCl in situ, driving the Fischer esterification.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the acid spot disappears.[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess methanol.[1]

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with sat.[1][5] NaHCO₃ (2 x 30 mL) to neutralize residual acid.

    • Wash with Brine (30 mL).[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from minimal hot hexane/ethanol if necessary.

3.2 Mechanistic Pathway (Sandmeyer Route Alternative)

If the carboxylic acid is unavailable, the route often starts from Methyl 4-amino-2,6-dichlorobenzoate via diazotization and cyanation.

Synthesis_Pathway Start Methyl 4-amino-2,6-dichlorobenzoate Step1 Step 1: Diazotization (NaNO2, HCl, 0°C) Start->Step1 Activation Intermediate Diazonium Salt Intermediate [Ar-N2]+ Cl- Step1->Intermediate Formation of N2 leaving group Step2 Step 2: Sandmeyer Cyanation (CuCN, KCN, Neutral pH) Intermediate->Step2 Nucleophilic Substitution Product Product: This compound Step2->Product Yields Target

Figure 3.1: Sandmeyer synthesis route converting the amino group to the cyano functionality.

Applications in Drug Discovery[3][10][11]
4.1 Protein Degrader Building Blocks (PROTACs)

This compound is increasingly cited in the design of PROTAC linkers .[1]

  • Role: The 2,6-dichloro substitution forces the benzene ring out of planarity relative to the ester/amide connection, creating a "twist." This conformational restriction is vital for optimizing the entropy of binding when designing linkers that connect an E3 ligase ligand to a target protein ligand.[1]

  • Chemistry: The methyl ester is hydrolyzed to the acid, which is then coupled to an amine-terminated linker.[1] The nitrile group can be reduced to a benzylamine, providing a second attachment point.[1]

4.2 Agrochemical Intermediates

The molecule serves as a precursor for herbicides targeting auxin receptors.[1] The nitrile group is often hydrolyzed to a carboxylic acid or hydrated to a primary amide to modulate solubility and uptake in plant tissues.[1]

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed (H302).[1]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Reactivity: The nitrile group can release toxic cyanide gas if subjected to strong acids under reducing conditions or high temperatures without proper venting.[1]

Handling Protocol:

  • Engineering Controls: All synthesis steps involving thionyl chloride or cyanide sources must be performed in a certified chemical fume hood .

  • PPE: Nitrile gloves (double-gloved recommended for Sandmeyer steps), safety goggles, and lab coat.[1]

  • Waste Disposal: Aqueous waste from the Sandmeyer route (containing cyanides) must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate (Analogous Structure Reference).[1] Retrieved from [Link][1]

  • CP Lab Safety. this compound Product Specifications & CAS Verification. Retrieved from [Link]

  • ChemBK. Chemical Properties and Safety Data: this compound.[1][2] Retrieved from [Link][1]

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry.[1] Chemical Reviews.[1] (Contextual grounding for methyl ester utility in drug design).

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (Blue Book).[1] (Basis for nomenclature logic).[6][7][1][4]

Sources

A Technical Guide to the Spectral Characterization of Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Spectral Characterization

Methyl 2,6-dichloro-4-cyanobenzoate, with the molecular formula C₉H₅Cl₂NO₂, is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. Its structural rigidity and the presence of multiple functional groups—an ester, a nitrile, and two chlorine atoms—make it an attractive scaffold for the synthesis of more complex molecules. Accurate structural elucidation is the cornerstone of all chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed fingerprint of a molecule's atomic and electronic structure.

This guide will delve into the predicted spectral characteristics of this compound, offering a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data. Furthermore, it will provide field-proven, step-by-step protocols for acquiring high-quality spectral data for this class of compounds.

Molecular Structure and Predicted Spectral Overview

The structure of this compound dictates its spectral properties. The benzene ring is highly substituted, leading to a simplified yet informative NMR spectrum. The electron-withdrawing nature of the chlorine, cyano, and methyl ester groups significantly influences the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The symmetry of the molecule simplifies the aromatic region of the ¹H NMR spectrum. Due to the substitution pattern, there are only two chemically distinct aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H 7.8 - 8.2 Singlet 2H

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |

Causality behind the predictions:

  • Aromatic Protons (Ar-H): The two protons at positions 3 and 5 are chemically equivalent. They are flanked by electron-withdrawing chlorine and cyano groups, which deshield them, causing their resonance to appear significantly downfield. Due to the symmetrical substitution, they are expected to appear as a singlet.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are also chemically equivalent and will appear as a sharp singlet. Their chemical shift is typical for methyl esters.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. Due to symmetry, some carbon signals will be equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=O (ester) 162 - 166
Ar-C (quaternary, attached to Cl) 135 - 140
Ar-C (quaternary, attached to COOR) 133 - 137
Ar-CH 130 - 134
Ar-C (quaternary, attached to CN) 115 - 120
C≡N (nitrile) 114 - 118

| -OCH₃ | 52 - 56 |

Causality behind the predictions:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing electronegative chlorine atoms will be downfield. The carbon attached to the cyano group will also be deshielded, as will the carbon attached to the ester group. The protonated aromatic carbons will appear in the typical aromatic region.[1]

  • Nitrile Carbon (C≡N): The nitrile carbon has a characteristic chemical shift in the 114-118 ppm range.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for accurate structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][3] Ensure the solvent is of high purity to avoid extraneous signals.

    • Transfer the solution to a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[4]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire_H Acquire 1H Spectrum lock->acquire_H acquire_C Acquire 13C Spectrum acquire_H->acquire_C process Process & Analyze Spectra acquire_C->process

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, nitrile, and aromatic C-Cl bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C≡N (nitrile stretch) 2220 - 2240 Medium
C=O (ester stretch) 1720 - 1740 Strong
C-O (ester stretch) 1250 - 1300 Strong
C-Cl (stretch) 700 - 850 Strong
Aromatic C=C (stretch) 1450 - 1600 Medium to Weak

| Aromatic C-H (stretch) | 3050 - 3150 | Weak |

Causality behind the predictions:

  • Nitrile (C≡N): The stretching vibration of the carbon-nitrogen triple bond gives rise to a sharp, medium-intensity band in a relatively uncongested region of the spectrum.[5]

  • Ester (C=O and C-O): The carbonyl stretch of the ester is typically a very strong and sharp absorption. The C-O single bond stretch will also be a strong band.

  • Aromatic Ring and C-Cl: The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations will be observed in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method are common choices. The thin solid film method is also a viable and straightforward option.[6]

Step-by-Step Methodology (Thin Solid Film):

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).[6]

    • Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve Solid in Volatile Solvent deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate background Acquire Background Spectrum evaporate->background sample Acquire Sample Spectrum background->sample process Process Spectrum sample->process

Caption: Experimental workflow for solid-state IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular weight of this compound is 230.05 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. The most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, we expect to see peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.

  • Key Fragmentation Pathways: Aromatic compounds often show an intense molecular ion peak.[7] Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Alpha cleavage and McLafferty rearrangements are also possible, though the latter is less likely for this specific structure.[8]

Table 4: Predicted Key Fragments in the EI-MS of this compound

m/z Predicted Fragment
229/231/233 [M-H]⁺
199/201/203 [M-OCH₃]⁺
171/173/175 [M-COOCH₃]⁺

| 136/138 | [M-COOCH₃ - Cl]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Step-by-Step Methodology:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • The sample is vaporized and enters the ion source.

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

G cluster_intro Sample Introduction cluster_ion Ionization (EI) cluster_analysis Analysis & Detection dissolve Dissolve Sample introduce Introduce into MS dissolve->introduce vaporize Vaporize Sample introduce->vaporize bombard Electron Bombardment vaporize->bombard separate Separate Ions by m/z bombard->separate detect Detect Ions separate->detect generate Generate Mass Spectrum detect->generate

Caption: Logical workflow for EI-Mass Spectrometry.

Conclusion

The comprehensive spectral analysis outlined in this guide, though predictive, provides a robust framework for the identification and characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, and by following the detailed experimental protocols, researchers can confidently work with this and structurally related compounds. The principles of spectral interpretation and data acquisition detailed herein are fundamental to modern chemical research and are broadly applicable across the field of drug discovery and development.

References

  • CP Lab Safety. (n.d.). This compound, min 98%. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2006, July 1). Electron Ionization Sources: The Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ResearchGate. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

  • LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]

  • YouTube. (2020, April 7). 27 IR Spectroscopy Solid Sample (English). Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of Methyl 2,6-dichloro-4-cyanobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Advancing Chemical Synthesis and Drug Discovery

In the realm of pharmaceutical sciences and agrochemical development, the journey from a promising molecule to a viable product is paved with meticulous experimentation and a deep understanding of its physicochemical properties. Among these, solubility stands as a cornerstone, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation efficacy. Methyl 2,6-dichloro-4-cyanobenzoate, a key intermediate in the synthesis of various active compounds, is no exception. Its solubility profile across a range of organic solvents is a critical dataset for any researcher working with this compound. This guide is designed to provide an in-depth technical overview of the solubility of this compound, offering both theoretical grounding and practical, field-proven methodologies for its determination.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₉H₅Cl₂NO₂ and a molecular weight of 230.05 g/mol , is a halogenated aromatic compound of significant interest in synthetic chemistry[1]. Its structure, featuring a cyanobenzoyl core with two chlorine substituents, makes it a versatile building block.

The Theoretical Underpinnings of Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The overall polarity of a molecule, arising from the interplay between its nonpolar carbon framework and any polar functional groups, is a key determinant of its solubility.

For this compound, the presence of the polar cyano (-CN) and ester (-COOCH₃) groups, along with the electronegative chlorine atoms, imparts a degree of polarity to the molecule. However, the benzene ring is inherently nonpolar. The interplay of these features will dictate its solubility in different organic solvents.

Quantitative Solubility of this compound: An Invitation for Experimental Determination

As of the writing of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible scientific literature. The following table is therefore presented as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventChemical FormulaTemperature (°C)Solubility (g/L)Solubility (mol/L)
Alcohols
MethanolCH₃OH
EthanolC₂H₅OH
IsopropanolC₃H₈O
Ketones
AcetoneC₃H₆O
Esters
Ethyl AcetateC₄H₈O₂
Ethers
Tetrahydrofuran (THF)C₄H₈O
Diethyl EtherC₄H₁₀O
Aromatic Hydrocarbons
TolueneC₇H₈
Chlorinated Solvents
Dichloromethane (DCM)CH₂Cl₂
Amides
Dimethylformamide (DMF)C₃H₇NO
Sulfoxides
Dimethyl Sulfoxide (DMSO)C₂H₆SO

A Validated Protocol for the Experimental Determination of Equilibrium Solubility

The following protocol outlines the equilibrium solubility method, a reliable and widely used technique for determining the solubility of a solid compound in a solvent. This method is predicated on allowing a supersaturated solution to reach equilibrium, at which point the concentration of the dissolved solute is measured.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature orbital shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow: A Step-by-Step Guide

The experimental workflow for determining the equilibrium solubility is depicted in the diagram below.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solid Weigh Excess Solid prep_vial Combine in Vial prep_solid->prep_vial prep_solvent Add Known Volume of Solvent prep_solvent->prep_vial equilibrate Incubate at Constant Temperature with Agitation (24-48h) prep_vial->equilibrate Seal Vial sample Withdraw Supernatant equilibrate->sample Allow Solids to Settle filter Filter through 0.22 µm Syringe Filter sample->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility (g/L, mol/L) analyze->calculate From Calibration Curve

Sources

Technical Guide: Strategic Sourcing and Validation of Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,6-dichloro-4-cyanobenzoate (CAS: 1017779-71-3) is a specialized halogenated aromatic intermediate critical to the synthesis of high-value pharmacophores, particularly in the development of HIF-2α inhibitors (e.g., Belzutifan analogs) and advanced agrochemicals.[1][2] Its structural uniqueness lies in the 2,6-dichloro substitution pattern , which imposes significant steric hindrance around the methyl ester, conferring metabolic stability while simultaneously complicating synthetic manipulation.[1][2]

This guide provides a technical framework for sourcing this compound, validating its purity against common isomeric impurities, and handling its specific reactivity profile.[2] It moves beyond a simple vendor list to establish a Quality Assurance (QA) protocol for researchers requiring pharmaceutical-grade intermediates.

Part 1: Chemical Profile & Technical Significance[3]

Structural Specifications

The molecule features a "push-pull" electronic system with significant steric crowding.[1] The electron-withdrawing cyano group at the para position and the ester at the ipso position create an electron-deficient ring, while the ortho-chlorines sterically shield the carbonyl carbon.[1][2]

PropertySpecificationTechnical Note
Chemical Name This compound
CAS Registry 1017779-71-3Note: Cross-reference with CAS 409127-32-8 (isomer/salt forms) during search.[1][2]
Formula C9H5Cl2NO2
Molecular Weight 230.05 g/mol
Key Functionality Sterically Hindered EsterResistant to standard saponification (requires forcing conditions).[2]
Electronic State Electron Deficient AreneSusceptible to SNAr (though hindered) and radical reductions.[2]
The "Ortho-Effect" Challenge

The 2,6-dichloro substitution is the defining feature of this building block.[1][2]

  • Advantage: In drug design, this motif prevents metabolic hydrolysis of the ester (or subsequent amide), extending the half-life of the pharmacophore.[2]

  • Sourcing Risk: Impurities often include the mono-chlorinated analog (Methyl 2-chloro-4-cyanobenzoate) or the hydrolyzed acid (2,6-dichloro-4-cyanobenzoic acid).[1][2] Standard HPLC gradients may co-elute the mono-chloro impurity due to similar polarity.[1]

Part 2: Commercial Supply Landscape

The supply chain for this compound is tiered.[1][2] It is rarely a "commodity" chemical held in multi-ton stock; it is typically a Campaign-Based or Make-to-Order item.[1][2]

Supplier Tiering Strategy
Supplier TierCharacteristicsTypical Lead TimeRecommended ForExamples
Tier 1: Originators Own the synthesis IP; internal manufacturing.[1][2] High batch-to-batch consistency.1-2 Weeks (Stock)GMP/GLP StudiesEnamine, WuXi AppTec, Combi-Blocks
Tier 2: Aggregators List stock from multiple originators. Good for price comparison but adds a layer of risk.2-4 WeeksMedChem Screening (mg scale)MolPort, eMolecules, Namiki
Tier 3: Custom Synthesis CROs that synthesize on demand.[1][2] High cost, customizable purity.6-12 WeeksScale-up (>100g)Syngene, Aurum Pharmatech
Sourcing Decision Matrix

Use the following logic flow to determine the appropriate sourcing channel based on your project phase.

SourcingStrategy Start Start: Define Requirement ScaleCheck Quantity Needed? Start->ScaleCheck SmallScale < 5 grams (Hit/Lead Gen) ScaleCheck->SmallScale LargeScale > 100 grams (Process Dev) ScaleCheck->LargeScale StockCheck Check Tier 1 (Combi-Blocks/Enamine) SmallScale->StockCheck CustomQuote Request CRO Quote (Specify Impurity Profile) LargeScale->CustomQuote Aggregator Check Tier 2 (MolPort/eMolecules) StockCheck->Aggregator Out of Stock Validation In-House QC (1H NMR + HPLC) StockCheck->Validation In Stock Aggregator->Validation CustomQuote->Validation

Figure 1: Strategic sourcing workflow for hindered benzoate intermediates. Prioritize Tier 1 suppliers for speed, but default to CROs for scale-up to ensure control over the mono-chloro impurity.

Part 3: Technical Validation Protocol (QC)

Trusting the Certificate of Analysis (CoA) from a new supplier is a critical failure point.[2] The following Self-Validating Protocol is required upon receipt of the material.

Critical Impurity Profiling

You must screen for three specific impurities that affect downstream chemistry:

  • Methyl 2-chloro-4-cyanobenzoate: Result of incomplete chlorination during synthesis.[1] Hard to separate.

  • 2,6-Dichloro-4-cyanobenzoic acid: Result of moisture ingress/hydrolysis.[1][2] Poisonous to organometallic couplings.

  • 2,6-Dichlorobenzonitrile: Result of decarboxylation (thermal degradation).[2]

Analytical Methodologies
Method A: 1H NMR (Structural Integrity)
  • Solvent: DMSO-d6 (CDCl3 is acceptable, but DMSO prevents aggregation).[2]

  • Key Diagnostic Signal:

    • Product: Singlet at ~3.95 ppm (Methyl ester).[2] Aromatic protons as a singlet at ~8.2 ppm (due to symmetry).[2]

    • Impurity (Mono-Cl): Aromatic region will split into doublets (loss of symmetry).[1][2]

    • Impurity (Acid): Broad singlet >13 ppm (COOH) or loss of methyl peak.[2]

Method B: HPLC (Purity & Homogeneity)

Standard C18 gradients often fail to separate the di-chloro and mono-chloro species efficiently.[1][2] Use a Phenyl-Hexyl column for better pi-pi selectivity.

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150mm, 3.5µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 mins
Detection UV @ 254 nm (CN absorbance) and 230 nm
Pass Criteria >98% Area; Mono-chloro impurity < 0.5%

Part 4: Handling & Safety (SDS Highlights)

While standard SDS data exists, the specific hazards of this intermediate relate to its hydrolysis potential and cyano-group reactivity.

  • HCN Potential: Under strong acidic or basic conditions at high temperatures, the cyano group can hydrolyze, potentially releasing trace hydrogen cyanide gas if not vented properly.[2]

  • Skin Sensitization: Halogenated benzoates are potent sensitizers. Double-gloving (Nitrile) is mandatory.[1][2]

  • Storage: Store at 2-8°C under Argon. The ester is sterically stable, but the compound can sublime or degrade if exposed to UV light over long periods.

Part 5: Synthetic Context & Reactivity[6]

Understanding why you are buying this helps in validating it. This molecule is typically used as the electrophile in building complex scaffolds.

Reactivity Center Methyl 2,6-dichloro- 4-cyanobenzoate Path1 Hydrolysis (Acid) Center->Path1 NaOH/Heat (Difficult due to Sterics) Path2 Nitrile Reduction (Amine) Center->Path2 H2/Pd or Borane Path3 SNAr Displacement (Rare) Center->Path3 Nucleophile (Requires forcing)

Figure 2: Reactivity profile.[1][2] Note the red path: Hydrolysis is difficult due to the 2,6-dichloro "ortho-effect," requiring harsh conditions (e.g., LiOH in MeOH/THF at reflux).[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11533575 (this compound).[1][2] Retrieved from [Link][2]

  • Wallace, O. B., et al. (2016). Structure-Activity Relationships of HIF-2α Inhibitors.[1][2] (Contextual reference for the utility of 2,6-dichloro-4-cyano scaffolds in drug discovery). Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Purity Analysis of Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 2,6-dichloro-4-cyanobenzoate is a halogenated aromatic compound with a molecular formula of C₉H₅Cl₂NO₂ and a molecular weight of 230.05 g/mol . As a substituted benzonitrile, it serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). The precise arrangement of its chloro, cyano, and methyl ester functional groups makes it a valuable intermediate for constructing targeted molecular architectures in drug discovery and development.

The purity of such an intermediate is not a mere quality metric; it is a cornerstone of drug safety and efficacy. Impurities, even in trace amounts, can have significant downstream consequences, including the formation of toxic byproducts, altered pharmacological activity of the final API, and complications in regulatory submissions. Therefore, a robust and comprehensive analytical strategy to ensure the purity of this compound is paramount. This guide provides a detailed framework for the purity analysis of this compound, addressing both the quantification of the main component and the identification and control of potential process-related and degradation impurities.

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the physicochemical properties of this compound is essential for selecting and optimizing analytical methodologies.

PropertyValue / ObservationAnalytical Implication
Molecular Formula C₉H₅Cl₂NO₂Guides mass spectrometry analysis for molecular ion confirmation.
Molecular Weight 230.05 g/mol Essential for accurate mass spectrometry and quantitative analysis.
Appearance White to off-white solidBasic quality control check; discoloration may indicate impurities.
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.Dictates the choice of diluents for sample preparation in chromatography and spectroscopy.
Purity Specification Typically ≥98%Establishes the target for the primary assay method.

Overall Analytical Workflow for Purity Determination

A multi-tiered approach is necessary to establish the complete purity profile of this compound. This workflow combines chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation and impurity identification.

Purity Analysis Workflow Figure 1. Overall Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution FTIR FTIR for Functional Group Confirmation Sample->FTIR Analyze HPLC HPLC-UV for Purity Assay & Impurity Quantification Dissolution->HPLC Inject GCMS GC-MS for Volatile Impurities & Structural Confirmation Dissolution->GCMS Inject NMR NMR (¹H, ¹³C) for Structural Elucidation of Main Component & Impurities Dissolution->NMR Analyze Purity_Calc Purity Calculation (% Area Normalization) HPLC->Purity_Calc MS Mass Spectrometry for Molecular Weight Verification GCMS->MS Impurity_ID Impurity Identification & Characterization NMR->Impurity_ID MS->Impurity_ID Report Comprehensive Certificate of Analysis Purity_Calc->Report Impurity_ID->Report

Figure 1. A comprehensive workflow for the purity analysis of this compound.

I. Chromatographic Purity Assessment

Chromatographic techniques are the gold standard for separating and quantifying the main component from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its potential impurities.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the purity assay of this compound due to its non-volatile nature. A reversed-phase method is most appropriate, given the compound's moderate polarity.

Rationale for Method Development: The goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities. The presence of a UV-active benzonitrile chromophore allows for sensitive detection using a UV detector.

  • Column Selection: A C18 column is a versatile and robust choice for separating compounds of this polarity.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is effective. The inclusion of a small amount of acid (e.g., phosphoric acid or formic acid) can improve peak shape by suppressing the ionization of any acidic impurities.

  • Detection: The aromatic ring and cyano group provide strong UV absorbance, making detection at wavelengths around 254 nm highly effective.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Further dilute as necessary.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity using the area normalization method.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Given the ester functionality, this compound is sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification of separated components.

Rationale for Method Development: This method is particularly useful for detecting residual solvents and volatile starting materials or byproducts from the synthesis.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), provides excellent separation for a wide range of aromatic compounds.

  • Injection: A split injection is typically used to avoid overloading the column.

  • Temperature Program: A temperature gradient is employed to ensure the elution of compounds with a range of boiling points.

  • Detection: Mass spectrometry in full scan mode allows for the identification of unknown impurities by comparing their mass spectra to library databases.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in dichloromethane or ethyl acetate.

II. Impurity Profiling and Structural Elucidation

Identifying potential impurities is a critical aspect of purity analysis. These can arise from the synthetic route or degradation.

Potential Process-Related Impurities

A plausible synthesis of this compound involves the esterification of 2,6-dichloro-4-cyanobenzoic acid. This acid, in turn, could be synthesized from precursors like 2,6-dichlorotoluene. Based on these pathways, potential impurities include:

  • Unreacted Starting Materials:

    • 2,6-Dichloro-4-cyanobenzoic acid

    • Methanol (from esterification)

  • Intermediates and Byproducts:

    • Isomeric dichlorinated cyanobenzoates

    • Hydrolysis product: 2,6-dichloro-4-cyanobenzoic acid

    • Incomplete cyanation products

Method Selection Figure 2. Decision Tree for Analytical Method Selection start Purity Analysis Required q1 Primary Goal: Assay & Quantification of Non-Volatiles? start->q1 q2 Primary Goal: Identification of Volatiles & Unknowns? q1->q2 No hplc Use HPLC-UV q1->hplc Yes q3 Need Definitive Structural Information? q2->q3 No gcms Use GC-MS q2->gcms Yes q3->start No, re-evaluate needs nmr Use NMR Spectroscopy q3->nmr Yes

Figure 2. A decision tree to guide the selection of the primary analytical technique.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the main component and any isolated impurities.[1]

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Aromatic Protons: The two protons on the benzene ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet. Based on the spectrum of the precursor acid, 2,6-dichloro-4-cyanobenzoic acid, which shows a singlet at δ 8.23 ppm in DMSO-d6, a similar downfield shift is expected for the methyl ester in CDCl₃.[2]

  • Methyl Protons: The three protons of the methyl ester group will appear as a singlet, typically in the range of δ 3.9-4.0 ppm.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Carbonyl Carbon: ~164 ppm

  • Aromatic Carbons: Six distinct signals are expected. The carbons bearing the chloro groups will be shifted downfield, as will the carbon attached to the cyano group.

  • Cyano Carbon: ~115-120 ppm

  • Methyl Carbon: ~53 ppm

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration
~2230Cyano (C≡N)Stretching
~1730Ester Carbonyl (C=O)Stretching
~1250Ester (C-O)Stretching
~1550-1600Aromatic C=CStretching
~800-900C-H (Aromatic)Out-of-plane bending
~700-800C-ClStretching
C. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC, provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.

Expected Mass Spectrum (Electron Ionization):

  • Molecular Ion (M⁺): A peak at m/z 230 is expected, corresponding to the molecular weight. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio).

  • Key Fragments:

    • Loss of the methoxy group (-OCH₃): m/z 199

    • Loss of the carbomethoxy group (-COOCH₃): m/z 171

Conclusion

The purity analysis of this compound requires a multi-faceted analytical approach. This guide outlines a robust strategy, beginning with HPLC for accurate quantification and followed by GC-MS for the analysis of volatile components. Spectroscopic techniques, including NMR, FTIR, and MS, are indispensable for definitive structural confirmation and the characterization of unknown impurities. By implementing this comprehensive workflow, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final active pharmaceutical ingredient.

References

  • GC–MS analysis of dichlobenil and its metabolites in groundwater. (n.d.). Academia.edu. Retrieved January 28, 2026, from [Link]

  • Methyl 2, 6-dichloro-4-cyanobenzoate, min 98%, 250 mg. (n.d.). CP Lab Safety. Retrieved January 28, 2026, from [Link]

  • (PDF) Methyl 2,5-dichlorobenzoate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Low-temperature FTIR spectroscopy of the L/Q switch of proteorhodopsin. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

    • analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved January 28, 2026, from [Link]

  • 1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Separation of Methyl 2,5-dichlorobenzoate on Newcrom R1 HPLC column. (2018, February 19). SIELC Technologies. Retrieved January 28, 2026, from [Link]

  • Chloroxine. (n.d.). NIST WebBook. Retrieved January 28, 2026, from [Link]

  • 2,5-dichlorobenzoic acid methyl ester. (n.d.). AERU. Retrieved January 28, 2026, from [Link]

  • Cyanotoxins Analytical Methods Overview and New Developments. (n.d.). EPA. Retrieved January 28, 2026, from [Link]

  • 2,4-dimethoxybenzonitrile. (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]

  • Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (2). (n.d.). Shimadzu. Retrieved January 28, 2026, from [Link]

  • (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Chemoselective Hydrolysis of Sterically Hindered Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2,6-dichloro-4-cyanobenzoic acid from Methyl 2,6-dichloro-4-cyanobenzoate

Executive Summary

Objective: Synthesize 2,6-dichloro-4-cyanobenzoic acid (Target) from this compound (Precursor) with >98% chemoselectivity.

The Challenge: This transformation presents a classic "Chemoselectivity Paradox" in organic synthesis.

  • Steric Shielding: The 2,6-dichloro substitution pattern creates immense steric hindrance around the ester carbonyl, rendering standard saponification (nucleophilic acyl substitution) kinetically extremely slow.[1]

  • Competing Electrophile: The 4-cyano (nitrile) moiety is electronically activated by the electron-withdrawing chlorine atoms.[1] Harsh conditions (high heat/strong base) required to breach the steric shield of the ester often lead to the inadvertent hydrolysis of the nitrile to a primary amide or carboxylic acid (terephthalic acid derivative).[1]

The Solution: This guide presents two protocols. Protocol A (Nucleophilic Demethylation) is the "Gold Standard" for laboratory-scale precision, utilizing an SN2 mechanism to bypass steric hindrance entirely.[1] Protocol B (Controlled Saponification) is a scalable alternative using LiOH, optimized for process chemistry where pyridine toxicity is a concern.[1]

Strategic Analysis & Mechanism

The Steric-Electronic Conflict

Standard hydrolysis relies on the formation of a tetrahedral intermediate at the carbonyl carbon.[1] In 2,6-disubstituted benzoates, the ortho-chlorine atoms block the trajectory of the incoming nucleophile (OH⁻) and destabilize the intermediate.[1]

  • Path A (Standard Hydrolysis): Attack at Carbonyl

    
     Blocked by Sterics 
    
    
    
    Requires Heat
    
    
    Nitrile Hydrolysis (Side Reaction).[1]
  • Path B (Demethylation - Recommended): Attack at Methyl

    
     Unhindered 
    
    
    
    Mild Conditions
    
    
    Nitrile Preserved.[1]
Mechanism of Action (Protocol A)

We utilize Lithium Iodide (LiI) in hot Pyridine .[1] This reaction does not attack the hindered carbonyl.[1] Instead, the iodide ion acts as a nucleophile attacking the methyl group of the ester in an SN2 fashion, while the carboxylate acts as the leaving group.



This bypasses the steric blockade entirely.[1]

ReactionPathways Start Methyl 2,6-dichloro- 4-cyanobenzoate Path1 Path A: Standard Saponification (NaOH/H2O/Heat) Start->Path1 High Activation Energy Path2 Path B: Nucleophilic Demethylation (LiI/Pyridine) Start->Path2 Low Steric Barrier Inter1 Tetrahedral Intermediate (Sterically Crowded) Path1->Inter1 OH- attack ProdSide 2,6-dichloroterephthalic acid (Over-hydrolysis impurity) Path1->ProdSide Nitrile Hydrolysis risk Inter2 SN2 Transition State (at Methyl Group) Path2->Inter2 I- attack ProdCorrect 2,6-dichloro-4-cyanobenzoic acid (Target) Inter1->ProdCorrect Slow Inter2->ProdCorrect High Selectivity

Figure 1: Mechanistic divergence between standard saponification and nucleophilic demethylation.

Experimental Protocols

Protocol A: Nucleophilic Cleavage (High Precision)

Recommended for medicinal chemistry and milligram-to-gram scale synthesis where purity is paramount.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Lithium Iodide (LiI), anhydrous (4.0 - 5.0 equiv)[1]

  • Pyridine (anhydrous) [Solvent][1]

  • Hydrochloric Acid (1N) [Workup][1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Charge the flask with this compound (e.g., 1.0 g, 4.35 mmol). Add anhydrous pyridine (10 mL). Stir until dissolved.

  • Reagent Addition: Add anhydrous Lithium Iodide (2.9 g, 21.7 mmol). The salt may not fully dissolve initially; this is normal.[1]

  • Reaction: Heat the mixture to reflux (115°C) . Maintain reflux for 6–12 hours .

    • Monitoring: Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS.[1] The starting material spot (higher R_f) should disappear.[1] The product will likely remain at the baseline in this solvent system or appear as a streak due to the formation of the lithium carboxylate salt.[1]

  • Quench: Cool the reaction mixture to room temperature. The reaction mass will contain the lithium salt of the carboxylic acid.[1]

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Acidify carefully with 1N HCl until pH reaches ~2–3.[1] Caution: Pyridine HCl formation is exothermic.

    • The product, 2,6-dichloro-4-cyanobenzoic acid , should precipitate as a white to off-white solid.[1]

  • Isolation: Filter the precipitate. Wash the cake thoroughly with cold water (to remove pyridine salts) and hexanes (to remove unreacted ester).[1]

  • Purification: Dry in a vacuum oven at 45°C. If necessary, recrystallize from Ethanol/Water (rarely needed if conversion is complete).

Protocol B: Controlled Saponification (Scalable)

Recommended for larger scales where pyridine toxicity is a regulatory concern.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 equiv)[1]

  • Tetrahydrofuran (THF) / Water (3:1 ratio)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting ester in THF (10 volumes).

  • Reagent Prep: Dissolve LiOH·H₂O in the minimum amount of water.[1]

  • Addition: Add the aqueous LiOH to the THF solution. The mixture may become biphasic or cloudy.[1]

  • Reaction: Heat to 60°C . Do not reflux vigorously.[1]

    • Critical Control Point: Monitor the reaction every 2 hours via HPLC. Look for the appearance of the primary amide (hydrolysis of nitrile).[1] If amide > 2%, lower temperature to 45°C and extend time.[1]

    • Typical reaction time: 18–24 hours.[1]

  • Workup:

    • Concentrate the THF under reduced pressure (rotary evaporator) to ~1/3 volume.

    • Dilute with water.[1][2] Extract once with Ethyl Acetate (to remove unreacted ester).[1] Discard the organic layer.[1][3]

    • Acidify the aqueous layer (containing the product salt) with 2N HCl to pH 2.[1]

    • Extract the precipitated product into Ethyl Acetate (3x).

    • Dry over MgSO₄, filter, and concentrate.[4][5]

Analytical Data & QC Specifications

Table 1: Key Analytical Markers

TechniqueParameterObservationInterpretation
IR Spectroscopy Nitrile Stretch (-CN)~2230 cm⁻¹ MUST BE PRESENT. Absence indicates nitrile hydrolysis.[1]
Carbonyl Stretch (C=O)Shift from ~1730 (Ester) to ~1700 cm⁻¹ (Acid)Indicates successful hydrolysis.[1]
1H NMR (DMSO-d6)Methyl Singlet~3.90 ppmMUST BE ABSENT.
Aromatic Protons~8.2 ppm (Singlet, 2H)Shift slightly downfield from ester.[1]
Carboxylic Acid~13.5 - 14.0 ppm (Broad)Confirms free acid formation.[1]
HPLC Retention TimeShift to earlier RT (Reverse Phase)Acid is more polar than ester.[1]

Troubleshooting Guide

Scenario 1: Reaction is stalled (Protocol B).

  • Cause: Steric bulk preventing OH⁻ attack.[1]

  • Fix: Switch to Protocol A (LiI/Pyridine).[1] Do not simply increase temp in Protocol B, or you will lose the nitrile.[1]

Scenario 2: Nitrile peak (2230 cm⁻¹) is weak or absent. [1]

  • Cause: Over-hydrolysis to amide/acid.[1]

  • Fix: The pH during workup was too extreme or the reaction temp was too high.[1] Ensure acidification is done cold.

Scenario 3: Pyridine smell persists in product (Protocol A).

  • Fix: Wash the solid product with 10% Citric Acid solution (forms water-soluble pyridinium citrate) during filtration, then wash with water.[1]

References

  • McMurry, J. (2004).[1] Organic Chemistry (6th ed.).[1] Brooks/Cole.[1] (General reference for ester hydrolysis mechanisms).

  • Taschner, M. J. (2001).[1] Lithium Iodide.[1] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[1] Link[1]

    • Cited for: Use of LiI in pyridine for neutral cleavage of esters.[1]

  • Fisher, L. E., & Caroon, J. M. (1988).[1] "Cleavage of methyl esters with lithium iodide in collidine." Synthetic Communications, 18(3), 253-256.[1]

    • Cited for: Protocol optimization for hindered esters.[1]

  • Krapcho, A. P. (1982).[1][2] "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic media - Part 1." Synthesis, 805-822.[1]

    • Cited for: Mechanism of nucleophilic demethylation.[1]

  • Hattori, K., et al. (2003).[1] "Nucleophilic cleavage of esters."[1] Tetrahedron Letters, 44, 4563.

    • Cited for: Chemoselectivity of LiI method.[1]

Sources

Application Notes and Protocols: Hydrolysis of Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Significance of 2,6-dichloro-4-cyanobenzoic Acid

2,6-dichloro-4-cyanobenzoic acid is a pivotal intermediate in the synthesis of a variety of high-value chemical entities, particularly within the pharmaceutical and agrochemical industries. Its sterically hindered and electron-deficient aromatic ring system makes it a unique building block for creating complex molecular architectures. The conversion of its methyl ester, methyl 2,6-dichloro-4-cyanobenzoate, to the corresponding carboxylic acid via hydrolysis is a fundamental transformation. This document provides a comprehensive guide to this protocol, detailing the underlying chemical principles, a robust experimental procedure, and methods for ensuring the integrity of the results.

Chemical Principles and Mechanistic Insights

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[1] For this compound, a sterically hindered ester, alkaline hydrolysis (saponification) is generally the preferred method.[2] The presence of two chlorine atoms in the ortho positions to the ester group significantly hinders the approach of a nucleophile to the carbonyl carbon.

Base-Catalyzed Hydrolysis (Saponification):

This reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the strong base (hydroxide or methoxide) to form the carboxylate salt.[3] This final acid-base step is essentially irreversible and drives the reaction to completion.[4] An acidic workup is then required to protonate the carboxylate and yield the desired carboxylic acid.[3]

A key consideration for this specific substrate is the potential for competitive hydrolysis of the nitrile group. However, under the controlled basic conditions outlined in this protocol, the ester hydrolysis is the predominant reaction.

Experimental Protocol

This protocol is designed for the efficient and high-yield hydrolysis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98% purityCommercially AvailableStarting material.
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent GradeCommercially AvailableBase for hydrolysis.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableReaction solvent.
Water (H₂O)DeionizedLaboratory SupplyReaction solvent and for workup.
Hydrochloric Acid (HCl)2N solutionLaboratory SupplyFor acidification during workup.
Ethyl AcetateACS Reagent GradeCommercially AvailableExtraction solvent.
Brine (saturated NaCl solution)Laboratory PreparedLaboratory SupplyFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeLaboratory SupplyDrying agent.
Round-bottom flask with reflux condenserStandard laboratory glasswareLaboratory Supply
Magnetic stirrer and stir barStandard laboratory equipmentLaboratory Supply
Heating mantle or oil bathStandard laboratory equipmentLaboratory Supply
Separatory funnelStandard laboratory glasswareLaboratory Supply
Rotary evaporatorStandard laboratory equipmentLaboratory Supply
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (10.0 g, 43.5 mmol) in a mixture of tetrahydrofuran (100 mL) and deionized water (50 mL).

  • Addition of Base: To the stirred suspension, add lithium hydroxide monohydrate (3.65 g, 87.0 mmol, 2.0 equivalents). The use of lithium hydroxide is common in laboratory settings for ester hydrolysis.[3]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 66-70°C) using a heating mantle or oil bath. Maintain a gentle reflux with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] To prepare a sample for TLC, withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a silica gel plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline (the carboxylate salt) indicate the reaction is proceeding. For HPLC analysis, a reverse-phase C18 column with a water/acetonitrile gradient is typically effective.

  • Reaction Workup - Quenching and Acidification: Once the reaction is complete (typically after 4-6 hours, as determined by monitoring), cool the mixture to room temperature. Remove the tetrahydrofuran using a rotary evaporator. Dilute the remaining aqueous solution with 100 mL of deionized water. Cool the solution in an ice bath and slowly add 2N hydrochloric acid with stirring until the pH of the solution is approximately 2-3.[6] A white precipitate of 2,6-dichloro-4-cyanobenzoic acid will form.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum at 50-60°C to a constant weight. The expected yield is typically in the range of 85-95%.

Data Presentation

ParameterValue
Starting Material (this compound)10.0 g (43.5 mmol)
Base (Lithium Hydroxide Monohydrate)3.65 g (87.0 mmol)
Solvent SystemTetrahydrofuran (100 mL) / Water (50 mL)
Reaction TemperatureReflux (~66-70°C)
Reaction Time4-6 hours
Expected Yield8.0 - 8.9 g (85-95%)
Appearance of ProductWhite to off-white solid

Visualization of the Process

Experimental Workflow

G cluster_0 Reaction cluster_1 Workup & Isolation A 1. Suspend Ester in THF/Water B 2. Add LiOH·H₂O A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC/HPLC C->D E 5. Cool & Remove THF D->E Reaction Complete F 6. Acidify with 2N HCl E->F G 7. Filter Precipitate F->G H 8. Wash with Cold Water G->H I 9. Dry Under Vacuum H->I J 2,6-dichloro-4-cyanobenzoic acid I->J Final Product

Caption: Experimental workflow for the hydrolysis of this compound.

Reaction Mechanism

G Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ OH OH⁻ Intermediate->Ester - OH⁻ Carboxylate 2,6-dichloro-4-cyanocarboxylate Intermediate->Carboxylate - CH₃O⁻ Acid 2,6-dichloro-4-cyanobenzoic acid Carboxylate->Acid + H₃O⁺ Methanol CH₃OH H3O H₃O⁺ (from HCl)

Caption: Mechanism of base-catalyzed hydrolysis of the ester.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by several integrated checks and an understanding of potential pitfalls.

  • Reaction Monitoring: The primary method of validation is the in-process monitoring via TLC or HPLC. This provides real-time confirmation of the conversion of the starting material to the product, preventing premature or unnecessarily prolonged reaction times.

  • pH Control During Workup: The careful acidification to a pH of 2-3 is critical. Incomplete acidification will result in a lower yield as a portion of the product will remain as the water-soluble carboxylate salt. Conversely, excessively strong acidic conditions are unnecessary and may introduce impurities.

  • Purity of Starting Material: The protocol assumes a high purity of the starting methyl ester. Impurities in the starting material could lead to side reactions or complicate the purification of the final product. It is recommended to verify the purity of the starting material by NMR or melting point determination.

  • Potential Side Reactions: While the hydrolysis of the nitrile group is a possibility, it is generally slower than ester hydrolysis under these conditions. Should nitrile hydrolysis occur, it would lead to the formation of the corresponding amide and subsequently the tricarboxylic acid, which could be detected by analytical methods such as mass spectrometry.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors.

  • Handling of Reagents:

    • This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[8][9]

    • Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • ResearchGate. (2023). Engineered Nitrilase-Mediated Regioselective Hydrolysis of 4-Cyanobenzonitrile for Efficient Synthesis of 4-Cyanobenzoic Acid. [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2018). Equation for LiOH + H2O (Lithium hydroxide + Water). [Link]

  • Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • Analytica Chimica Acta. (2015). Analytical methods for human biomonitoring of pesticides. A review. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • MDPI. (2019). Electrocatalytic Processes for the Valorization of CO 2 : Synthesis of Cyanobenzoic Acid Using Eco-Friendly Strategies. [Link]

  • Wikipedia. (n.d.). Lithium hydroxide. [Link]

  • ACS Publications. (n.d.). Quantitative Saponification of Highly Hindered Esters by Perchlorate Anion Catalysis. [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. [Link]

  • Google Patents. (n.d.). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
  • Quora. (2017). During saponification, why is ester made to react with a strong base?. [Link]

  • ResearchGate. (2023). An Improved Procedure for the Preparation of p‐Cyanobenzoic Acids. [Link]

  • WIPO Patentscope. (n.d.). 110002475 Preparation method of lithium hydroxide. [Link]

  • Alfa Aesar. (2011). Methyl 4-cyanobenzoate - SAFETY DATA SHEET. [Link]

  • Angene Chemical. (2021). Safety Data Sheet. [Link]

  • CP Lab Safety. (n.d.). Methyl 2, 6-dichloro-4-cyanobenzoate, min 98%, 250 mg. [Link]

  • Carl ROTH. (2023). Safety Data Sheet: 4-Chlorobenzoic acid. [Link]

  • YouTube. (2023). Saponification Reaction of Esters. [Link]

Sources

Application Note & Protocol: Synthesis of 2,6-Dichloro-4-Cyanobenzoic Acid via Lithium Iodide-Mediated Demethylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,6-dichloro-4-cyanobenzoic acid through the demethylation of methyl 2,6-dichloro-4-cyanobenzoate using lithium iodide. This protocol is specifically tailored for researchers, scientists, and professionals in drug development who require a reliable method for producing this valuable synthetic intermediate. The application note delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, and provides insights into process optimization and validation.

Introduction: The Significance of 2,6-Dichloro-4-Cyanobenzoic Acid

2,6-Dichloro-4-cyanobenzoic acid is a crucial building block in the synthesis of various pharmacologically active compounds and functional materials. The strategic placement of the chloro, cyano, and carboxylic acid functionalities on the benzene ring makes it a versatile intermediate for introducing specific structural motifs that can modulate the physicochemical and biological properties of target molecules.[1][2] Its derivatives have been explored in the development of herbicides and are of interest in medicinal chemistry for the design of novel therapeutics.[3] The efficient synthesis of this compound is therefore of considerable importance in both academic and industrial research settings.

The protocol described herein focuses on the cleavage of the methyl ester of 2,6-dichloro-4-cyanobenzoate, a common protecting group strategy in multi-step organic synthesis. The use of lithium iodide offers a robust and effective method for this transformation, particularly for sterically hindered esters where traditional saponification might be sluggish or lead to undesired side reactions.[4]

Mechanistic Insights: The Role of Lithium Iodide in Ester Demethylation

The reaction proceeds via a nucleophilic substitution mechanism, specifically an SN2 displacement, at the methyl group of the ester.[4][5] The key steps are outlined below:

  • Nucleophilic Attack: The iodide ion (I⁻) from lithium iodide acts as a soft nucleophile, attacking the electrophilic methyl carbon of the ester.

  • Transition State: The reaction proceeds through a pentacoordinate transition state where the iodide ion is forming a new bond with the methyl carbon, and the carbon-oxygen bond of the ester is simultaneously breaking.

  • Product Formation: The displacement results in the formation of a lithium carboxylate salt and methyl iodide as a byproduct.[4][5]

  • Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final product, 2,6-dichloro-4-cyanobenzoic acid.

The choice of a polar aprotic solvent like pyridine is crucial as it solvates the lithium cation, thereby increasing the nucleophilicity of the iodide ion.[6] Furthermore, the elevated temperatures (reflux) provide the necessary activation energy for the reaction to proceed at a practical rate, especially given the steric hindrance around the ester functionality.[4]

Caption: Sₙ2 mechanism of lithium iodide-mediated demethylation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by providing clear checkpoints and expected outcomes at each critical stage.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Stoichiometric Ratio
This compoundC₉H₅Cl₂NO₂230.056202.71.0
Anhydrous Lithium IodideLiI133.8510007.5~2.8
PyridineC₅H₅N79.105 mL-Solvent
2N Hydrochloric AcidHCl36.46As needed-Workup
Deionized WaterH₂O18.02As needed-Washing
Step-by-Step Procedure

ExperimentalWorkflow start Start setup 1. Reaction Setup: Combine ester and LiI in pyridine. start->setup reflux 2. Reflux: Heat at reflux for 1 hour. setup->reflux monitor 3. Monitoring (TLC): Check for disappearance of starting material. reflux->monitor concentrate 4. Solvent Removal: Concentrate under reduced pressure. monitor->concentrate Reaction Complete acidify 5. Acidification: Dissolve residue and acidify with 2N HCl to pH 2-3. concentrate->acidify precipitate 6. Precipitation & Isolation: Filter the solid precipitate. acidify->precipitate wash 7. Washing: Wash with deionized water. precipitate->wash dry 8. Drying: Dry the solid product. wash->dry analyze 9. Analysis: Characterize by NMR, IR, and MS. dry->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (620 mg, 2.7 mmol) in pyridine (5 mL).[7]

    • Causality: Pyridine serves as a polar aprotic solvent that facilitates the SN2 reaction.

  • Addition of Lithium Iodide: To the suspension, add anhydrous lithium iodide (1000 mg, 7.5 mmol).[7]

    • Causality: A molar excess of lithium iodide ensures the reaction goes to completion. Anhydrous conditions are preferred to prevent side reactions.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring for 1 hour.[7]

    • Causality: The elevated temperature provides the necessary activation energy for the demethylation of the sterically hindered ester.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot (which may streak due to its acidic nature) indicates the reaction is proceeding.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.[7]

  • Acidification and Precipitation (Self-Validation): Dissolve the residue in a small amount of water and cool the solution in an ice bath. Slowly add 2N hydrochloric acid dropwise with stirring until the pH of the solution is between 2 and 3.[7] A solid precipitate should form.

    • Causality: Acidification protonates the lithium carboxylate salt, which is soluble in water, to form the less soluble carboxylic acid, causing it to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with cold deionized water to remove any remaining salts and impurities.[7]

  • Drying: Dry the solid product under vacuum to a constant weight. A light brown solid is the expected appearance.[7]

Expected Yield and Characterization
  • Yield: A typical yield for this reaction is approximately 86%.[7]

  • Physical Properties: The product, 2,6-dichloro-4-cyanobenzoic acid, is a white to off-white solid.[7]

  • Spectroscopic Data for Validation:

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 8.23 (s, 2H).[7] The singlet corresponds to the two equivalent aromatic protons.
IR Spectroscopy Characteristic peaks for C≡N stretching around 2230-2240 cm⁻¹, C=O stretching of the carboxylic acid around 1700-1730 cm⁻¹, and broad O-H stretching from 2500-3300 cm⁻¹.[8]
Mass Spectrometry Expected m/z for [M-H]⁻: 214.9.

Troubleshooting and Optimization

  • Low Yield: If the yield is significantly lower than expected, ensure that the lithium iodide used was anhydrous. The presence of water can hydrolyze the ester, leading to a competing reaction pathway. Also, confirm that the reaction went to completion via TLC before workup. Incomplete reaction can be addressed by extending the reflux time.

  • Impure Product: If the product is discolored or shows impurities by NMR, consider recrystallization from a suitable solvent system (e.g., ethanol/water) to improve purity.

  • Alternative Solvents: While pyridine is effective, other polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be explored, potentially at different reaction temperatures.[5][6]

Conclusion

The reaction of this compound with lithium iodide in pyridine provides a reliable and high-yielding method for the synthesis of 2,6-dichloro-4-cyanobenzoic acid. This application note offers a detailed, mechanistically grounded, and validated protocol suitable for researchers in drug discovery and organic synthesis. By understanding the causality behind each experimental step, scientists can confidently execute and adapt this procedure for their specific needs.

References

  • Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

  • He, L., et al. (2007). Demethylation With LiCl-DMF.
  • Google Patents. (n.d.). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
  • DOI. (n.d.). A theoretical study of the ion pair SN2 reaction between lithium isocyanates with methyl fluoride with inversion and retention mechanism.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Metal Iodide/Chloride Salts.
  • Juniper Publishers. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2019). Electrocatalytic Processes for the Valorization of CO 2 : Synthesis of Cyanobenzoic Acid Using Eco-Friendly Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US3223723A - Process for the preparation of cyanobenzoic acid.
  • PubMed. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzoic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Computer Aided Drug Design and its Application to the Development of Potential Drugs for Neurodegenerative Disorders. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID.
  • Green Chemistry (RSC Publishing). (n.d.).
  • YouTube. (n.d.). When the following ester is treated with lithium iodide in DMF; carboxylate ion is obtained DME. Retrieved from [Link]

  • NIH. (n.d.). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. Retrieved from [Link]

  • Semantic Scholar. (2010). A Convenient and Efficient Method for Demethylation of Aryl Methyl Ethers with Magnesium Iodide in Ionic Liquid.
  • Supporting Inform

Sources

use of Methyl 2,6-dichloro-4-cyanobenzoate in PROTAC linker synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Use of Methyl 2,6-dichloro-4-cyanobenzoate for the Synthesis of Conformationally Restricted PROTAC Linkers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, influencing the formation of a productive ternary complex, as well as the molecule's overall physicochemical properties.[1][2] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are prevalent due to their synthetic tractability, there is a growing need for more rigid linkers that can pre-organize the PROTAC molecule into a bioactive conformation, thereby reducing the entropic penalty of ternary complex formation.[3] This application note details the strategic use of this compound as a versatile and powerful building block for synthesizing rigid, phenyl-based PROTAC linkers. We provide the mechanistic rationale for its reactivity, detailed experimental protocols for its sequential functionalization via Nucleophilic Aromatic Substitution (SNAr), and methods for subsequent modifications to achieve diverse linker architectures.

Introduction: The Rationale for Rigid Linkers

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] A PROTAC molecule is comprised of three key components: a warhead ligand (binds to POI), an E3 ligase ligand, and a linker connecting them.[5] The linker is not merely a spacer; its length, composition, and rigidity profoundly impact the stability and geometry of the POI-PROTAC-E3 ligase ternary complex, which is essential for efficient protein degradation.[6]

Aromatic linkers, by virtue of their planar and rigid nature, offer several advantages:

  • Conformational Constraint: They reduce the flexibility of the PROTAC, which can help to properly orient the two binding ligands for optimal ternary complex formation.[3]

  • Improved Stability: The aromatic core can enhance metabolic stability.[3]

  • Tunable Exit Vectors: The defined geometry of the aromatic ring allows for precise control over the spatial orientation of the attached ligands.

This compound is an ideal scaffold for this purpose. Its phenyl ring is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effects of the two chlorine atoms and the para-cyano group, facilitating the sequential attachment of nucleophilic moieties.[7][8]

Chemical Principle: The SNAr Mechanism

The synthetic utility of this compound is rooted in the SNAr mechanism. Unlike nucleophilic substitution on aliphatic carbons (SN1/SN2), SNAr on an aryl halide proceeds via a two-step addition-elimination pathway.[8]

  • Nucleophilic Addition: The nucleophile (e.g., a primary amine) attacks one of the electron-deficient carbons bearing a chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride leaving group.

The presence of strong electron-withdrawing groups (EWGs) at the ortho and para positions is crucial. These groups stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction and making it favorable.[7][9] In this compound, the cyano group (para to both chlorines) and the second chlorine atom (ortho to the reaction site) provide this necessary activation.

Caption: SNAr Mechanism on the Benzoate Scaffold.

Experimental Protocols

These protocols provide a framework for the synthesis of a PROTAC linker. Researchers should adapt concentrations, equivalents, and reaction times based on the specific properties of their POI and E3 ligase ligands.

Protocol 1: Mono-functionalization of the Scaffold

This procedure describes the first SNAr reaction to attach a functionalized "handle" or a complete ligand moiety (e.g., an amine-terminated POI ligand) to the benzoate core.

Materials:

  • This compound

  • Amine-containing reactant (e.g., N-Boc-ethylenediamine), 1.05 equivalents

  • Diisopropylethylamine (DIPEA), 3.0 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Brine, Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the amine-containing reactant (1.05 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the mono-substituted product.

Rationale:

  • Solvent: DMF is a polar aprotic solvent that facilitates SNAr reactions.

  • Base: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

  • Temperature: Heating is required to provide sufficient energy to overcome the activation barrier for the formation of the Meisenheimer complex.[10]

Protocol 2: Second Nucleophilic Substitution

This protocol details the attachment of the second ligand or linker component to the mono-substituted intermediate from Protocol 1.

Materials:

  • Mono-substituted intermediate (from Protocol 1)

  • Second amine-containing reactant (e.g., an amine-functionalized E3 ligase ligand), 1.1 equivalents

  • Potassium Carbonate (K₂CO₃), 3.0 equivalents

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Dissolve the mono-substituted intermediate (1.0 eq) in anhydrous DMSO.

  • Add finely ground K₂CO₃ (3.0 eq) and the second amine-containing reactant (1.1 eq).

  • Heat the reaction mixture to a higher temperature, typically 100-120 °C. The second substitution is slower due to the reduced electrophilicity of the ring after the first substitution.

  • Monitor the reaction progress by LC-MS.

  • Once the starting material is consumed, perform an aqueous workup as described in Protocol 1.

  • Purify the final di-substituted product by flash chromatography or preparative HPLC.

Rationale:

  • Solvent & Base: DMSO and K₂CO₃ are often used for less reactive SNAr reactions, providing a more robust system.

  • Temperature: A higher temperature is necessary because the electron-donating character of the first substituent slightly deactivates the ring towards the second nucleophilic attack.

Protocol 3: Saponification of the Methyl Ester

To reveal a carboxylic acid handle for further conjugation (e.g., via amide coupling), the methyl ester can be hydrolyzed.

Materials:

  • Di-substituted product (from Protocol 2)

  • Lithium Hydroxide (LiOH), 5.0 equivalents

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the di-substituted product (1.0 eq) in a THF/Water mixture.

  • Add LiOH (5.0 eq) and stir vigorously at room temperature for 2-6 hours, monitoring by LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.

  • A precipitate should form. Collect the solid by filtration or extract with a suitable organic solvent (e.g., EtOAc).

  • Wash, dry, and concentrate the organic extracts to yield the final carboxylic acid product.

Synthetic Workflow and Data

The overall strategy allows for a modular assembly of the final PROTAC molecule.

Workflow Figure 2: Modular PROTAC Synthesis Workflow A This compound C Mono-substituted Intermediate A->C Protocol 1 (S_NAr) B POI Ligand-NH2 B->C E Di-substituted PROTAC Precursor (Ester) C->E Protocol 2 (S_NAr) D E3 Ligand-NH2 D->E F Final PROTAC (Carboxylic Acid) E->F Protocol 3 (Saponification)

Caption: Modular PROTAC Synthesis Workflow.

Table 1: Representative Reaction Outcomes

StepReactionTypical YieldTypical Purity (LC-MS)
1Protocol 1: Mono-substitution65-80%>95%
2Protocol 2: Di-substitution40-60%>90%
3Protocol 3: Saponification>90%>95%

Note: Yields are highly dependent on the nature of the specific nucleophiles used.

Conclusion

This compound serves as an exceptional building block for constructing rigid, phenyl-based linkers in PROTAC design. Its predictable reactivity through the SNAr mechanism allows for a controlled, sequential synthesis strategy. The resulting linkers provide conformational rigidity, which can be a key parameter to optimize for potent protein degradation. The protocols outlined herein provide a robust starting point for researchers to explore this versatile scaffold and develop novel, highly efficacious PROTAC molecules.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available at: [Link]

  • Testa, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available at: [Link]

  • Shcherbakov, D., & Varizhuk, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Tinworth, C. P., et al. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Burrey, D. A., et al. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]

  • Burrey, D. A., et al. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). ACS Publications. Available at: [Link]

  • Lazzaroni, S., et al. (2020). On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). of the linkers used in PROTAC design. ResearchGate. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. European Journal of Medicinal Chemistry. Available at: [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. NC State University Libraries. Available at: [Link]

  • SYNthesis med chem. (n.d.). PROTACs & Molecular Glues. SYNthesis med chem. Available at: [Link]

  • ResearchGate. (n.d.). Design and characterization of PROTAC degraders specific to protein N-terminal methyltransferase 1. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • do Amaral, M. O., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Cecchini, C. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. Available at: [Link]

Sources

The Strategic Application of Methyl 2,6-dichloro-4-cyanobenzoate in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of a Privileged Scaffold

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1][2] The human kinome, with its more than 500 members, represents a vast and fertile ground for therapeutic intervention in oncology and beyond.[3] The success of this class of drugs is predicated on the ability to design small molecules that can exquisitely and selectively bind to the ATP-binding site of a target kinase, thereby modulating its activity and downstream signaling pathways.[1] Within the medicinal chemist's arsenal, certain molecular scaffolds have proven to be exceptionally versatile and effective. Methyl 2,6-dichloro-4-cyanobenzoate is one such privileged building block, offering a unique combination of chemical handles and steric and electronic properties that make it an ideal starting point for the synthesis of potent and selective kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the design and synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline robust methods for the biological evaluation of the resulting compounds.

Physicochemical Properties and Safety Considerations

This compound is a colorless to slightly yellow crystalline solid.[4] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H5Cl2NO2[5]
Molecular Weight 230.05 g/mol [5]
CAS Number 409127-32-8[5]
Melting Point 70-72 °C[4]
Boiling Point 315-317 °C[4]
Solubility Soluble in most organic solvents (e.g., alcohols, ethers, aromatic hydrocarbons)[4]

Safety Precautions: this compound is an organic compound that requires careful handling.[4] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[4][6][7] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

The Rationale for a Privileged Scaffold: Why this compound?

The utility of this compound as a precursor for kinase inhibitors lies in its distinct structural features:

  • The 2,6-Dichloro Substitution Pattern: The two chlorine atoms flanking the ester and cyano groups provide significant steric hindrance. This feature can be exploited to direct the conformation of the final inhibitor, promoting a specific binding mode within the kinase active site. Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the electronics of the aromatic ring, potentially enhancing interactions with key amino acid residues.

  • The 4-Cyano Group: The nitrile functionality is a versatile chemical handle. It can be retained in the final molecule, where it may participate in hydrogen bonding or other interactions with the target protein. Alternatively, it can be chemically transformed into other functional groups, such as an amine or a carboxylic acid, providing a point for further diversification of the inhibitor scaffold.

  • The Methyl Ester: The ester group offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce a wide range of substituents. This modular approach is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthetic Protocol: From Building Block to a Representative Pyrido[2,3-d]pyrimidine Kinase Inhibitor

The following protocol details the synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor, a class of compounds known to exhibit broad tyrosine kinase inhibitory activity.[8] This example illustrates a common synthetic strategy starting from a derivative of the title compound.

Workflow for the Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor

A This compound Derivative B Guanidine Cyclization A->B Guanidine hydrochloride, NaH, DMF C Pyrido[2,3-d]pyrimidine Core B->C Formation of pyrimidine ring D Nucleophilic Aromatic Substitution (SNAr) C->D Amine nucleophile, heat E Final Kinase Inhibitor D->E Introduction of side chain

Caption: Synthetic workflow from a dichlorobenzonitrile derivative to a kinase inhibitor.

Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core

This initial step involves the condensation of a 2,6-dichlorobenzonitrile derivative (which can be synthesized from this compound) with guanidine to form the key heterocyclic core.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: To this suspension, add guanidine hydrochloride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes.

  • Cyclization: Add the 2,6-dichlorobenzonitrile derivative (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrido[2,3-d]pyrimidine core.

Step 2: Introduction of the Side Chain via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the pyrimidine ring is susceptible to nucleophilic attack, allowing for the introduction of various side chains.

  • Reaction Setup: In a sealed tube, dissolve the pyrido[2,3-d]pyrimidine core (1.0 equivalent) in a suitable solvent such as 1-pentanol.

  • Addition of Nucleophile: Add the desired amine nucleophile (e.g., 3-amino-5-methylpyrazole, 1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine. Dry the organic layer and concentrate. Purify the residue by column chromatography to yield the final kinase inhibitor.[9]

Biological Evaluation: Assessing the Potency and Cellular Activity of Synthesized Inhibitors

Once a potential kinase inhibitor has been synthesized, its biological activity must be thoroughly characterized. This typically involves a tiered approach, starting with biochemical assays to determine the compound's potency against the target kinase, followed by cell-based assays to assess its activity in a more physiologically relevant context.[3][10]

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor, which is the concentration required to inhibit 50% of the kinase's activity.[3] Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and scalability.[11]

Workflow for a Luminescence-Based Kinase Assay

A Kinase Reaction: Kinase, Substrate, ATP, Inhibitor B Stop Reaction & Deplete ATP A->B ADP-Glo™ Reagent C Convert ADP to ATP B->C Kinase Detection Reagent D Luciferase/Luciferin Reaction C->D E Measure Luminescence D->E F Data Analysis: Calculate IC50 E->F

Caption: Workflow for determining kinase inhibitor potency using a luminescence-based assay.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Prepare a solution of the target kinase and its specific substrate in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration close to the Km for the target kinase.[12]

  • Assay Procedure:

    • In a 384-well plate, add the kinase, substrate, and inhibitor solutions.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced, which is indicative of kinase activity.[11]

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Target Engagement and Downstream Signaling

Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target in a cellular environment and modulate downstream signaling pathways.

Workflow for a Cell-Based Western Blot Assay

A Seed and Treat Cells with Inhibitor B Lyse Cells and Quantify Protein A->B C SDS-PAGE and Protein Transfer B->C D Immunoblotting with Primary and Secondary Antibodies C->D E Signal Detection and Analysis D->E

Caption: Workflow for assessing the effect of a kinase inhibitor on cellular signaling.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to be dependent on the target kinase signaling pathway.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the kinase inhibitor for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target protein.

Data Presentation: A Comparative Analysis

The following table presents hypothetical data for a series of kinase inhibitors derived from this compound, illustrating how the results of biochemical and cell-based assays can be summarized.

CompoundTarget Kinase IC50 (nM)Cellular p-Target IC50 (nM)
Inhibitor A 15150
Inhibitor B 550
Inhibitor C 100>1000

This data allows for a direct comparison of the compounds' potencies and cellular activities, guiding further lead optimization efforts.

Conclusion: A Versatile Tool for Kinase Inhibitor Discovery

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its unique substitution pattern and multiple points for chemical modification provide a robust platform for the generation of diverse compound libraries. By following the detailed synthetic and biological evaluation protocols outlined in this application note, researchers can effectively leverage this privileged scaffold to discover and develop the next generation of targeted therapies. The systematic approach of synthesizing analogs and evaluating them in both biochemical and cellular assays is fundamental to advancing promising lead compounds through the drug discovery pipeline.

References

  • WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents. (n.d.).
  • Methyl 2, 6-dichloro-4-cyanobenzoate, min 98%, 250 mg - CP Lab Safety. (n.d.).
  • This compound - ChemBK. (n.d.).
  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
  • Methyl cyanoformate - Santa Cruz Biotechnology. (n.d.).
  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2017). Biochemistry, 56(34), 4449–4456.
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023, February 22). PMC - PubMed Central.
  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (n.d.).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC - NIH.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). PMC - PubMed Central.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, May 6).
  • CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents. (n.d.).
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023, March 7). MDPI.
  • SAFETY D
  • Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem - NIH. (n.d.).
  • Design and synthesis of CK2 inhibitors. (2011). PubMed.
  • Methyl 4-cyanobenzoate - SAFETY D
  • Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. (n.d.). PMC - NIH.
  • 2,6-Dichloro-3-cyano-4-methylpyridine | 875-35-4 - TCI Chemicals. (n.d.).

Sources

Application Notes and Protocols: The Strategic Application of Dichlorinated Aromatic Precursors in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Janus kinase (JAK) inhibitors, a critical class of therapeutics for autoimmune diseases and certain cancers. While various synthetic routes to these complex molecules exist, this document focuses on the strategic use of activated aromatic precursors. We will explore the established synthesis of a prominent JAK inhibitor, tofacitinib, to provide a validated protocol. Furthermore, we will delve into the potential, though not widely documented, application of Methyl 2,6-dichloro-4-cyanobenzoate as a versatile starting material, examining its reactivity and proposing a conceptual synthetic pathway. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to understand and optimize the synthesis of this vital class of pharmaceuticals.

Introduction to Janus Kinase (JAK) Inhibitors and the JAK-STAT Signaling Pathway

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in the signal transduction of numerous cytokines, hormones, and growth factors. This signaling occurs through the JAK-STAT pathway, a critical communication route from the cell surface to the nucleus, influencing gene transcription involved in inflammation, immunity, and cell growth.[1] Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune disorders, as well as myeloproliferative neoplasms and other cancers.[2]

JAK inhibitors function by blocking the activity of one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines, making JAK inhibitors effective treatments for conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, the STATs themselves are phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK1 JAK Receptor:f2->JAK1 STAT_inactive STAT (inactive) Receptor:f2->STAT_inactive 4. STAT Recruitment JAK1->Receptor:f2 JAK2 JAK JAK1->JAK2 Trans-phosphorylation JAK1->STAT_inactive 5. STAT Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Figure 1: The JAK-STAT Signaling Pathway.

Synthetic Strategies for JAK Inhibitors: The Importance of the Pyrrolo[2,3-d]pyrimidine Core

A significant number of JAK inhibitors, including the pioneering drug tofacitinib, are built upon a pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine. The efficient construction of this heterocyclic core is a cornerstone of their synthesis. Various synthetic routes have been developed, often involving the coupling of a suitably functionalized pyrrolo[2,3-d]pyrimidine intermediate with a chiral piperidine moiety.

One of the most common key intermediates for the synthesis of tofacitinib is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This intermediate provides a reactive site for nucleophilic aromatic substitution with the amine group of the piperidine fragment.

This compound: A Versatile but Unconventional Precursor

This compound is a highly functionalized aromatic compound that, while not a documented starting material in the mainstream synthesis of commercial JAK inhibitors, possesses chemical features that make it a theoretically attractive precursor for medicinal chemistry applications.

Chemical Properties and Reactivity
  • Dichlorinated Aromatic Ring: The two chlorine atoms activate the benzene ring for nucleophilic aromatic substitution (SNAAr) reactions. The positions of the chlorine atoms ortho to the ester group provide steric hindrance that can influence regioselectivity in substitution reactions.

  • Nitrile Group: The cyano (-CN) group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

  • Methyl Ester Group: The ester can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other functional groups.

Conceptual Synthetic Pathway for a JAK Inhibitor Fragment

While no direct synthesis of a JAK inhibitor from this compound has been found in the reviewed literature, a hypothetical pathway can be proposed. This pathway leverages the reactivity of the dichloro-substituted ring to introduce key functionalities, potentially leading to a fragment that could be incorporated into a JAK inhibitor scaffold. This conceptual workflow is intended for illustrative purposes to highlight the potential of such a starting material.

Hypothetical_Synthesis Start This compound Intermediate1 Nucleophilic Aromatic Substitution Product Start->Intermediate1 SNAAr with an amine (e.g., piperidine derivative) Intermediate2 Functional Group Interconversion Intermediate1->Intermediate2 Hydrolysis of nitrile/ester Fragment Key Synthetic Fragment Intermediate2->Fragment Further functionalization Final_Product JAK Inhibitor Analog Fragment->Final_Product Coupling with heterocyclic core

Figure 2: Conceptual Synthetic Pathway.

This hypothetical route underscores the potential for highly functionalized building blocks in diversity-oriented synthesis, a key strategy in modern drug discovery.[3]

Established Protocol: Synthesis of Tofacitinib

To provide a practical and validated experimental procedure, the following section details a common synthetic route for tofacitinib. This synthesis involves the coupling of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , with a chiral piperidine derivative.

Synthesis of Key Intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of this crucial intermediate can be achieved through various methods. One common approach starts from 4-aminouracil.

Step 1: Synthesis of 2,4-dihydroxypyrrolopyrimidine 4-aminouracil is reacted with 2-chloroacetaldehyde in the presence of a base to form the bicyclic 2,4-dihydroxypyrrolopyrimidine.[4]

Step 2: Chlorination to 2,4-dichloropyrrolopyrimidine The dihydroxy intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 2,4-dichloropyrrolopyrimidine.[4]

Step 3: Selective Dechlorination A selective dechlorination at the 2-position is then carried out to afford the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Coupling and Final Synthesis of Tofacitinib

The final steps of the synthesis involve the coupling of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriately substituted piperidine moiety, followed by functional group manipulation.

Protocol: Synthesis of Tofacitinib

  • Coupling Reaction:

    • To a solution of (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine in a suitable solvent (e.g., dioxane and water), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a base such as potassium carbonate.[5]

    • Heat the reaction mixture at 50-60 °C for approximately 20 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Perform an aqueous work-up with a suitable organic solvent like ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the coupled product.

  • Debenzylation:

    • The benzyl protecting group on the piperidine nitrogen is removed via catalytic hydrogenation.

    • Dissolve the coupled product in a suitable solvent such as methanol.

    • Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere.

    • After the reaction is complete, filter off the catalyst and concentrate the solvent to yield the debenzylated intermediate.

  • Acylation:

    • The final acylation step introduces the cyanoacetyl group.

    • React the debenzylated intermediate with a suitable acylating agent, such as ethyl cyanoacetate, in the presence of a base to afford tofacitinib.

  • Salt Formation (Optional):

    • For pharmaceutical use, tofacitinib is often converted to its citrate salt to improve its solubility and bioavailability. This is achieved by treating the free base with citric acid in a suitable solvent system.[5]

Data Summary

The following table summarizes the key intermediates in the established synthesis of tofacitinib.

IntermediateMolecular FormulaKey Synthetic Step
4-chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃Chlorination and selective dechlorination of a uracil derivative.
(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamineC₁₄H₂₂N₂Asymmetric synthesis or resolution of the racemic mixture.
Tofacitinib (free base)C₁₆H₂₀N₆OCoupling, debenzylation, and acylation.

Conclusion

The synthesis of JAK inhibitors like tofacitinib is a complex, multi-step process that relies on the efficient construction of key heterocyclic and chiral intermediates. While established routes provide reliable and scalable methods for their production, the exploration of novel starting materials and synthetic pathways is crucial for the advancement of medicinal chemistry.

This compound , with its array of functional groups, represents a potentially versatile building block for the synthesis of novel pharmaceutical compounds. Although its direct application in the synthesis of current JAK inhibitors is not documented, its chemical properties suggest that it could be a valuable precursor for generating diverse molecular fragments in drug discovery programs.

Researchers and drug development professionals are encouraged to rely on validated and published synthetic protocols for the production of known active pharmaceutical ingredients. At the same time, the conceptual exploration of alternative starting materials can pave the way for the discovery of new chemical entities and more efficient synthetic strategies in the future.

References

  • CN111533746A - Synthesis method of tofacitinib citrate - Google P
  • KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile - Google P
  • CN111995627B - Tofacitinib citrate intermediate and preparation method and application thereof - Google P
  • Tofacitinib synthesis - Universidade Nova de Lisboa. (URL: [Link])

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

Methyl 2,6-dichloro-4-cyanobenzoate is a highly valuable and versatile scaffold in modern synthetic chemistry, particularly within the realms of pharmaceutical discovery and materials science. Its utility stems from a strategically arranged set of functional groups on the aromatic ring. The presence of two chlorine atoms, serving as viable leaving groups, alongside the potent electron-withdrawing capabilities of a cyano group and a methyl ester, renders the aromatic ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth exploration of the reaction conditions and protocols for performing nucleophilic substitution on this substrate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and strategic considerations essential for successful synthesis. By understanding the causality behind experimental choices, researchers can effectively troubleshoot and adapt these protocols for the synthesis of diverse and complex molecular architectures.

Mechanistic Underpinnings: The Addition-Elimination Pathway

Unlike the more common electrophilic substitutions on electron-rich aromatic rings, the reaction of this compound proceeds via a nucleophilic pathway. Aryl halides are typically resistant to classic SN1 and SN2 reactions due to the instability of the potential aryl cation and the steric impossibility of a backside attack on the sp²-hybridized carbon.[1][2]

However, the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group dramatically alters this reactivity profile, enabling the SNAr (Addition-Elimination) mechanism .[3][4][5][6]

The SNAr mechanism is a two-step process:

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a chlorine leaving group.[7] This step is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[7][8]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step, as the negative charge is expelled, leading to the elimination of the chloride ion.

The stability of the Meisenheimer complex is paramount for the reaction to proceed. In this compound, the negative charge of the intermediate is effectively delocalized and stabilized by the strong resonance and inductive effects of the cyano group at the para position and the methyl ester group.[3][7][9]

Caption: The SNAr Addition-Elimination Mechanism.

Key Reaction Parameters: A Guide to Optimization

The success and selectivity of the substitution reaction hinge on the careful selection of several key parameters.

  • Choice of Nucleophile: A wide array of nucleophiles can be employed.

    • N-Nucleophiles (Amines): Primary and secondary aliphatic and aromatic amines are common nucleophiles.[10][11] Sterically hindered amines may require more forcing conditions. The reaction with primary amines often requires a non-nucleophilic base to scavenge the HCl generated.

    • O-Nucleophiles (Alkoxides, Hydroxide): Sodium or potassium alkoxides are effective for introducing ether functionalities. Aqueous bases like NaOH can be used to synthesize the corresponding phenol, though care must be taken to avoid hydrolysis of the ester group.[1][12]

    • S-Nucleophiles (Thiolates): Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[13][14] A base is required to generate the thiolate in situ.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are highly preferred as they effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[15]

    • Considerations: DMF can decompose at high temperatures in the presence of strong bases or nucleophiles, which can lead to side reactions.[16] DMSO is an excellent choice for its high boiling point and ability to dissolve a wide range of reagents.

  • Base: A base is often required, serving one of two purposes:

    • To deprotonate the nucleophile: For nucleophiles like thiols or phenols, a base (e.g., NaH, K₂CO₃, Cs₂CO₃) is needed to generate the more potent anionic nucleophile.

    • As an acid scavenger: When reacting with neutral nucleophiles like primary or secondary amines, a base (e.g., triethylamine, DIPEA, or excess amine reactant) is needed to neutralize the HCl formed during the reaction.

  • Temperature: Reaction temperature is a crucial lever. While room temperature may suffice for highly reactive nucleophiles, heating is often necessary to achieve reasonable reaction rates, especially for less reactive nucleophiles or to overcome the steric hindrance from the ortho-chlorine.[6] Typical temperature ranges are from 25 °C to 120 °C. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal temperature and time.

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should optimize conditions based on the specific nucleophile and desired scale.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Substrate in Polar Aprotic Solvent B 2. Add Base (if required) A->B C 3. Add Nucleophile (often dropwise) B->C D 4. Heat to Target Temperature C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench Reaction (e.g., with H₂O) E->F Upon Completion G 7. Extract Product (e.g., with EtOAc) F->G H 8. Purify (Column Chromatography) G->H

Caption: General Experimental Workflow for SNAr Reactions.

Protocol 1: Reaction with an Aliphatic Amine (e.g., Pyrrolidine)

Materials:

  • This compound (1.0 eq)

  • Pyrrolidine (2.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (MeCN) or DMSO (approx. 0.2 M concentration of substrate)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and anhydrous potassium carbonate.

  • Add acetonitrile (or DMSO) to the flask.

  • Begin stirring the suspension at room temperature.

  • Add pyrrolidine dropwise to the stirring mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted product.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe, 1.1 eq, as a solution in methanol or solid)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium methoxide solution (or solid in portions). Caution: The reaction can be exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and cesium carbonate.

  • Add anhydrous DMF and begin stirring.

  • Add thiophenol dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 3-8 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Data Summary: Typical Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Notes
Primary Amine BenzylamineK₂CO₃ / DIPEAMeCN / DMSO60 - 100Base is used as an acid scavenger.
Secondary Amine MorpholineK₂CO₃DMF / DMSO80 - 120Often requires slightly higher temperatures than primary amines.
Alkoxide Sodium EthoxideNone (reagent is basic)THF / EtOH0 - 25Can be very fast; often run at lower temperatures.
Thiolate EthanethiolNaH / Cs₂CO₃DMF / THF25 - 80Base is required to generate the nucleophilic thiolate.
Phenoxide PhenolK₂CO₃ / Cs₂CO₃DMF / MeCN80 - 120Requires a base for deprotonation; less nucleophilic than alkoxides.

Troubleshooting and Side Reactions

  • Low or No Reactivity:

    • Cause: Insufficient temperature, inactive nucleophile, or poor solvent choice.

    • Solution: Increase the reaction temperature, switch to a more polar aprotic solvent like DMSO, or use a stronger base to fully deprotonate the nucleophile.

  • Formation of Disubstituted Product:

    • Cause: Use of excess nucleophile (>2.5 eq) and/or prolonged reaction times at high temperatures.

    • Solution: Use a controlled amount of the nucleophile (typically 1.05-1.2 eq for monosubstitution). Monitor the reaction closely and stop it once the starting material is consumed.

  • Hydrolysis of Ester or Cyano Group:

    • Cause: Presence of strong aqueous acid or base (e.g., NaOH, HCl) at elevated temperatures during the reaction or work-up.

    • Solution: Use non-aqueous bases (K₂CO₃, Cs₂CO₃, NaH) for the reaction. During work-up, use milder quenching agents like saturated NH₄Cl solution and avoid strong acids or bases.

Conclusion

This compound is an activated and versatile substrate for nucleophilic aromatic substitution. The key to its successful functionalization lies in the rational selection of the nucleophile, solvent, base, and temperature, all guided by a firm understanding of the SNAr mechanism. The protocols and principles outlined in this guide serve as a comprehensive resource for chemists to harness the synthetic potential of this valuable building block, enabling the efficient construction of a wide range of substituted aromatic compounds for diverse applications.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Longdom Publishing. (2021). Editorial on Nucleophilic Aromatic Substitution. [Link]

  • JoVE. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • PubMed. (2015). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • Chemical Review and Letters. (2023). Recent Trends in Direct S-Cyanation of Thiols. [Link]

  • Semantic Scholar. Catalytic SNAr of unactivated aryl chlorides. [Link]

  • Dalton Transactions. (2019). Aluminum methyl, alkoxide and α-alkoxy ester complexes supported by 6,6′-dimethylbiphenyl-bridged salen ligands: synthesis, characterization and catalysis for rac-lactide polymerization. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • ResearchGate. (2010). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

  • ResearchGate. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. [Link]

  • Journal of Hazardous Materials. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. [Link]

  • PubMed. (2020). On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines. [Link]

  • National Institutes of Health. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ACS Publications. (1980). Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide. [Link]

  • National Institutes of Health. (2011). Thiol-Selective Fluorogenic Probes for Labeling and Release. [Link]

  • Chemical Science. (2019). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. [Link]

  • National Institutes of Health. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. [Link]

  • PubMed Central. (2014). The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. [Link]

  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. [Link]

  • National Institutes of Health. (2017). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. [Link]

  • Chemistry LibreTexts. (2023). 16.8: Nucleophilic Aromatic Substitution. [Link]

  • Baran Lab, Scripps Research. Haloselectivity of Heterocycles. [Link]

  • National Institutes of Health. (2020). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. [Link]

  • NCERT. Haloalkanes and Haloarenes. [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. [Link]

  • Science.gov. nucleophilic substitution reaction: Topics. [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Nucleophilic Substitution at the Halogen Atom (Halogenophilic Reactions). [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

Methyl 2,6-dichloro-4-cyanobenzoate is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring two electron-withdrawing chlorine atoms flanking a methyl ester and a nitrile group positioned para to the ester, renders it a versatile scaffold for a variety of chemical transformations. The electron-deficient nature of the benzene ring activates the chlorine atoms for nucleophilic aromatic substitution, while the nitrile and ester functionalities offer orthogonal handles for further derivatization.

This guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed experimental protocols and characterization data. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to explain the underlying chemical principles that govern these transformations, thereby empowering researchers to adapt and innovate upon these methods.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is paramount for successful derivatization.

PropertyValueSource
CAS Number 409127-32-8[3][4]
Molecular Formula C₉H₅Cl₂NO₂[3][4]
Molecular Weight 230.05 g/mol [3][4]
Appearance White to off-white solid
Purity ≥98%[4]

Core Derivatization Strategies

The reactivity of this compound can be primarily exploited through three key pathways:

  • Nucleophilic Aromatic Substitution (SNAr) at the Chloro Positions: The electron-withdrawing nature of the cyano and ester groups, combined with the two chlorine atoms, makes the aromatic ring highly susceptible to attack by nucleophiles.

  • Reduction of the Nitrile Group: The cyano group can be selectively reduced to a primary amine, providing a key linkage point for further functionalization.

  • Hydrolysis of the Ester and Nitrile Moieties: The methyl ester and nitrile groups can be hydrolyzed to the corresponding carboxylic acids, offering another avenue for derivatization, such as amide bond formation.

Derivatization_Pathways cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Nitrile Reduction cluster_2 Hydrolysis Start This compound SNAr_Amine 2,6-Diamino Derivatives Start->SNAr_Amine  R₂NH SNAr_Thiol 2,6-Dithioether Derivatives Start->SNAr_Thiol  RSH, Base Nitrile_Reduction 4-(Aminomethyl)-2,6-dichlorobenzoate Start->Nitrile_Reduction  [H] Ester_Hydrolysis 2,6-Dichloro-4-cyanobenzoic Acid Start->Ester_Hydrolysis  H₂O, H⁺ or OH⁻ Nitrile_Hydrolysis 2,6-Dichloro-4-carboxybenzoic Acid Start->Nitrile_Hydrolysis  H₂O, H⁺ or OH⁻ Nitrile_Reduction_Workflow Start Dissolve Starting Material in MeOH Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Hydrogenation Pressurize with H₂ (50-100 psi) Add_Catalyst->Hydrogenation Reaction Stir at RT Hydrogenation->Reaction Filtration Filter through Celite Reaction->Filtration Reaction Complete Concentration Concentrate Filtrate Filtration->Concentration Product Methyl 4-(aminomethyl)- 2,6-dichlorobenzoate Concentration->Product

Sources

scale-up synthesis involving Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide process chemists and scale-up engineers through the robust synthesis of Methyl 2,6-dichloro-4-cyanobenzoate , a critical pharmacophore scaffold used in the development of JAK inhibitors and agrochemicals.

Part 1: Executive Summary & Strategic Route Analysis

Target Molecule: this compound (CAS: 409127-32-8) Primary Challenge: The 2,6-dichloro substitution pattern creates significant steric hindrance around the ester functionality, while the electron-deficient ring requires precise conditions for functionalization at the 4-position.

Route Selection Strategy

For scale-up (kg-scale), the "Sandmeyer Route" is superior to direct halogen displacement or Pd-catalyzed cyanation due to cost-efficiency and the availability of the 2,6-dichlorotoluene feedstock.

  • Route A (Recommended): Modified Sandmeyer Sequence

    • Starting Material: 2,6-Dichlorotoluene.

    • Sequence: Nitration

      
       Oxidation 
      
      
      
      Esterification
      
      
      Nitro Reduction
      
      
      Sandmeyer Cyanation .
    • Advantage:[1][2][3] Uses cheap commodity chemicals; avoids expensive Pd catalysts; high regioselectivity.

  • Route B (Alternative): Pd-Catalyzed Carbonylation

    • Starting Material: 1,3-Dichloro-5-iodobenzene.

    • Disadvantage:[3] High cost of iodinated precursors; difficult separation of regioisomers during lithiation/carboxylation steps.

Part 2: Detailed Experimental Protocol

This protocol focuses on the critical downstream transformation: Methyl 4-amino-2,6-dichlorobenzoate


 this compound .
Note: The precursor amine is derived from the esterification of 4-amino-2,6-dichlorobenzoic acid (prepared via oxidation of 4-nitro-2,6-dichlorotoluene).
Reagents & Equipment Specification
ReagentEquiv.RoleCritical Attribute
Methyl 4-amino-2,6-dichlorobenzoate 1.0SubstratePurity >98% (HPLC)
Sodium Nitrite (NaNO₂) 1.2Diazotizing AgentDry, free-flowing solid
Sulfuric Acid (H₂SO₄) SolventSolvent/Acid98% Conc. (Anhydrous)
Copper(I) Cyanide (CuCN) 1.5Cyanating AgentCuprous source essential
Potassium Cyanide (KCN) 2.5Ligand/SourceFATAL POISON - See Safety
Toluene/EtOAc SolventExtractionHigh purity

Equipment:

  • Glass-lined reactor (GLR) or Hastelloy C-22 (corrosion resistance to acidic halides).

  • Scrubber system charged with NaOH/NaOCl (to neutralize HCN).

  • Dosage pump for controlled nitrite addition.

Step-by-Step Procedure

Step A: Diazotization (The "Generated In-Situ" Approach) Rationale: The 2,6-dichloro substitution makes the amine weakly basic. Aqueous HCl diazotization often fails due to precipitation of the amine salt. We use Nitrosyl Sulfuric Acid generated in situ.

  • Charge 98% H₂SO₄ (5.0 vol relative to substrate) into the reactor. Cool to 15–20°C .

  • Add NaNO₂ (1.2 equiv) portion-wise over 30 mins. Caution: Exothermic. NOₓ fumes.[1]

  • Stir at 20°C for 30 mins until fully dissolved (formation of

    
    ).
    
  • Cool the mixture to 0–5°C .

  • Add Methyl 4-amino-2,6-dichlorobenzoate (1.0 equiv) slowly as a solid or slurry in H₂SO₄. Maintain internal temperature

    
    .
    
  • Stir at 0–5°C for 2 hours.

    • IPC (In-Process Control): Quench aliquot into water/β-naphthol. Bright orange azo dye indicates active diazonium.

Step B: The Sandmeyer Cyanation Rationale: The diazonium salt is thermally unstable. It must be transferred into the cyanide solution cold.

  • Preparation of Cyanide Complex: In a separate vessel, dissolve CuCN (1.5 equiv) and KCN (2.5 equiv) in Water (10 vol). Stir until a clear solution forms (formation of soluble tetracyanocuprate species). Cool to 0–5°C .

  • Transfer: Slowly transfer the cold diazonium sulfate solution (from Step A) into the Cyanide solution via a subsurface dip tube.

    • Critical Parameter: Control addition rate to keep temp

      
       and manage foaming (N₂ evolution).
      
    • pH Control: Simultaneously dose saturated Na₂CO₃ or NaOH to maintain pH 6–7. Do not let pH drop below 5 (HCN evolution risk) or rise above 9 (diazonium decomposition to phenol).

  • Reaction: Once addition is complete, allow the mixture to warm to 20–25°C over 1 hour, then heat to 50°C for 2 hours to drive N₂ evolution to completion.

  • Quench: Cool to 20°C.

Work-up & Purification
  • Extraction: Add Toluene (10 vol). Stir for 30 mins. Separate phases. Re-extract aqueous layer with Toluene (5 vol).

    • Note: The aqueous layer contains cyanide.[4] Route to dedicated cyanide destruction waste stream (treatment with bleach at pH >11).

  • Washing: Wash combined organics with 1M NaOH (remove phenolic impurities), then Brine.

  • Concentration: Distill toluene under reduced pressure to obtain the crude solid.

  • Crystallization: Recrystallize from MeOH/Water (80:20).

    • Target Yield: 75–85%.

    • Purity: >98% HPLC.

Part 3: Process Safety & Hazard Analysis (PHA)

1. Cyanide Hazard (Critical)

  • Risk: Generation of Hydrogen Cyanide (HCN) gas during the acidification of cyanide solutions.

  • Mitigation:

    • Maintain pH >6 during quenching.

    • Install HCN detectors (set point 4.7 ppm) around the reactor.

    • "Buddy System": No operator works alone. Amyl nitrite ampoules and Hydroxocobalamin (Cyanokit) must be available on-site.

2. Thermal Runaway (Diazotization)

  • Risk: Diazonium salts can decompose explosively if allowed to dry or overheat.

  • Mitigation: Never isolate the dry diazonium salt. Keep in solution/slurry. Ensure reactor cooling jacket has emergency capacity.

3. Steric/Electronic Effects

  • Insight: The 2,6-dichloro groups protect the ester from hydrolysis during the slightly basic cyanide reaction, a fortunate structural advantage. However, they also retard the diazotization rate, requiring the use of concentrated sulfuric acid rather than dilute aqueous acid.

Part 4: Visualization

Diagram 1: Reaction Pathway & Logic

This diagram illustrates the retrosynthetic logic and the forward Sandmeyer pathway.

ReactionPathway Start 2,6-Dichlorotoluene (Commodity Feedstock) Nitro 2,6-Dichloro-4-nitrotoluene Start->Nitro Nitration (HNO3/H2SO4) Acid 2,6-Dichloro-4-nitrobenzoic Acid Nitro->Acid Oxidation (KMnO4 or Co/Mn/O2) Ester Methyl 2,6-dichloro-4-nitrobenzoate Acid->Ester Esterification (SOCl2; MeOH) Amine Methyl 4-amino-2,6-dichlorobenzoate (Key Precursor) Ester->Amine Reduction (Fe/HCl or H2/Pd) Diazonium Diazonium Intermediate (Unstable) Amine->Diazonium NaNO2 / H2SO4 0-5°C Product This compound (Target) Diazonium->Product CuCN / KCN Sandmeyer

Caption: Synthetic pathway from commodity feedstock to target, highlighting the critical Sandmeyer transformation.

Diagram 2: Process Flow & Safety Loop

This diagram details the physical unit operations and safety barriers for the cyanide step.

ProcessFlow ReactorA Reactor A: Diazotization (Glass-Lined, 0°C) ReactorB Reactor B: Cyanation (Scrubber Connected) ReactorA->ReactorB Subsurface Transfer (Controlled Rate) Scrubber Caustic Scrubber (NaOH + NaOCl) ReactorB->Scrubber Vent Gas (N2 + tr. HCN) Workup Phase Separation & Toluene Extraction ReactorB->Workup Reaction Mixture Waste Cyanide Destruct Tank (pH > 11) Workup->Waste Aqueous Layer (CN- Contaminated)

Caption: Process flow diagram emphasizing the segregation of diazotization and cyanation vessels and waste handling.

Part 5: Analytical Characterization

Product: this compound

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 102–104°C.

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.68 (s, 2H, Ar-H), 4.01 (s, 3H, OMe).
    
    • Note: The singlet at 7.68 confirms the symmetric 2,6-dichloro substitution pattern.

  • IR (KBr): 2235 cm⁻¹ (CN stretch), 1730 cm⁻¹ (Ester C=O).

  • MS (EI): m/z 229 [M]⁺, 231 [M+2]⁺ (Characteristic Cl₂ isotope pattern).

References

  • Synthesis of 4-Cyanobenzoic Acid Derivatives

    • Source: "Process for producing cyanobenzoic acid derivatives."[2] European Patent EP0989115A2.

    • URL
  • Sandmeyer Reaction Safety & Protocols

    • Source: "Organic Syntheses Procedure: 2-Cyano-6-methylpyridine." Organic Syntheses, Coll. Vol. 4, p.276 (1963).
    • URL:[Link]

  • Intermediate Characterization (Acid Precursor): Source: "2,6-Dichloro-4-cyanobenzoic acid Chemical Properties." ChemicalBook.
  • Related JAK Inhibitor Synthesis (Contextual Application)

    • Source: "Heterocyclic compounds as protein kinase inhibitors." US Patent 8,980,911 B2. (Describes the use of the methyl ester as an intermediate).[5]

    • URL

Sources

Analytical Strategies for Real-Time and Offline Monitoring of Reactions Involving Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dichloro-4-cyanobenzoate is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The precise monitoring of its chemical transformations is paramount for ensuring reaction efficiency, product purity, and process safety. This guide provides a comprehensive overview of robust analytical methodologies for monitoring reactions involving this key building block. We will explore the causality behind experimental choices for both offline and in-situ techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed, field-proven protocols are presented to empower researchers and drug development professionals to achieve reliable and reproducible process control.

Introduction: The Imperative for Process Monitoring

In modern pharmaceutical and fine chemical synthesis, understanding the kinetics, mechanism, and endpoint of a reaction is not merely an academic exercise; it is a critical component of process analytical technology (PAT).[1][2] In-situ and offline monitoring provides a real-time window into the chemical environment, allowing for enhanced process understanding, optimization, and control. This compound, with its multiple reactive sites—the ester, the nitrile, and the chlorinated aromatic ring—can undergo various transformations. Whether it's nucleophilic aromatic substitution, hydrolysis, or reduction, tracking the consumption of the starting material and the emergence of products and impurities is essential for developing safe, efficient, and scalable manufacturing processes. This document serves as a practical guide to selecting and implementing the appropriate analytical tools for this purpose.

Physicochemical Profile of this compound

Understanding the inherent properties of the target molecule is the foundation for selecting an appropriate analytical method. The structure contains a UV-active aromatic ring, thermally stable functional groups, and distinct nuclei (¹H, ¹³C) that are amenable to various analytical techniques.

PropertyValue / DescriptionAnalytical Relevance
CAS Number 409127-32-8Unique identifier for database and literature searches.[3]
Molecular Formula C₉H₅Cl₂NO₂Used for exact mass determination in Mass Spectrometry.[3]
Molecular Weight 230.05 g/mol Essential for preparing standard solutions and for MS identification.[3]
Structure Dichlorinated aromatic ring with methyl ester and cyano substituents.The conjugated system allows for strong UV absorbance, ideal for HPLC-UV detection. The distinct functional groups (C=O, C≡N, C-Cl) have characteristic IR absorption bands for FTIR analysis.
Solubility Soluble in common organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane, Chloroform).Dictates the choice of solvents for sample preparation for HPLC, GC, and NMR analysis.
Volatility Moderately volatile.Sufficiently volatile for analysis by Gas Chromatography (GC), especially at elevated temperatures.

Chromatographic Methods for Offline Reaction Monitoring

Chromatographic techniques are the gold standard for separating complex mixtures, making them ideal for offline analysis of reaction aliquots to quantify starting materials, intermediates, products, and impurities.

High-Performance Liquid Chromatography (HPLC)

Causality & Expertise: HPLC is exceptionally well-suited for analyzing this compound due to its high resolution and the compound's strong UV absorbance.[4] A reversed-phase C18 column is the logical first choice, as it effectively separates moderately polar to nonpolar aromatic compounds based on their hydrophobicity.[5][6] The mobile phase, a mixture of acetonitrile and water, allows for gradient elution, which is crucial for separating compounds with a wide range of polarities, such as the starting material, potential hydrolysis byproducts (e.g., the carboxylic acid), and the final product.

Self-Validating Protocol: Quantifying Reaction Conversion

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Create a calibration curve by preparing a series of dilutions (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture at a specific time point. Quenching can be achieved by diluting into a cold solvent or adding a reagent to stop the reaction.

    • Dilute the quenched aliquot with acetonitrile in a volumetric flask to a concentration within the calibration range. For example, dilute 50 µL to 10 mL.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for separation of halogenated aromatic compounds.[5]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape for acidic or basic compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent providing good separation efficiency.
Gradient 30% B to 95% B over 15 minA scouting gradient to elute a wide range of components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detector Diode Array Detector (DAD) or UVMonitor at 254 nm for the aromatic ring. A DAD can provide spectral information to aid in peak identification.[7]
Injection Vol. 10 µLA typical volume to avoid column overloading.
  • Data Analysis:

    • Run the calibration standards to establish a linear relationship between concentration and peak area.

    • Inject the reaction samples.

    • Identify the peak for this compound by comparing its retention time to that of the standard.

    • Quantify the concentration of the starting material in each aliquot using the calibration curve. Plot concentration versus time to generate a kinetic profile of the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Expertise: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[8] It is particularly useful for identifying unknown byproducts due to the mass spectrometer's ability to provide structural information. This compound is sufficiently thermally stable and volatile for GC analysis. However, a key consideration is the potential for hydrolysis to the non-volatile carboxylic acid, which would require an in-situ derivatization step (e.g., methylation) to be analyzed by GC.[9]

Self-Validating Protocol: Identification of Volatile Byproducts

  • Sample Preparation:

    • Quench a reaction aliquot (e.g., 100 µL) as described for HPLC.

    • Extract the organic components into a suitable solvent like dichloromethane or ethyl acetate (1 mL).

    • Dry the organic layer with anhydrous sodium sulfate and transfer it to a GC vial.

  • GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column Rtx-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm dfA robust, general-purpose column for separating a wide range of organic compounds.[8]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 minA standard temperature program to separate compounds with varying boiling points.[8]
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-400Covers the molecular weight of the starting material and expected byproducts.
  • Data Analysis:

    • Identify the peak for this compound.

    • For unknown peaks, analyze the mass spectrum. The fragmentation pattern can be compared against a spectral library (e.g., NIST) to tentatively identify byproducts.

    • The relative peak areas can provide a semi-quantitative measure of the reaction progress and impurity levels.

Spectroscopic Methods for In-Situ and Offline Monitoring

Spectroscopic methods offer the advantage of providing real-time or near-real-time data without extensive sample preparation, enabling a deeper understanding of reaction kinetics and mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise: NMR is an inherently quantitative technique that provides detailed structural information, making it invaluable for both reaction monitoring and final product confirmation.[10] By monitoring the change in integration of specific ¹H or ¹³C NMR signals over time, one can directly observe the transformation of the starting material into the product.[11] This can be done by taking aliquots for offline analysis or, with appropriate equipment, directly in the NMR tube for in-situ monitoring.

Protocol: Kinetic Analysis by ¹H NMR

  • Reference Spectrum: Acquire a high-quality ¹H NMR spectrum of the pure this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to identify the chemical shifts of its characteristic protons (the aromatic proton and the methyl ester protons).

  • Reaction Setup:

    • Start the reaction in a flask. At t=0, withdraw the first aliquot.

    • Quench the reaction in the aliquot (e.g., by rapid cooling or dilution in cold deuterated solvent).

    • Add an internal standard (a compound with a known concentration that does not react and has a signal in a clear region of the spectrum, e.g., 1,3,5-trimethoxybenzene).

    • Transfer the sample to an NMR tube.

  • Time-Course Data Acquisition:

    • Repeat step 2 at regular intervals throughout the reaction.

    • Acquire a ¹H NMR spectrum for each time point. Ensure acquisition parameters (e.g., relaxation delay) are set for accurate quantification.[12]

  • Data Analysis:

    • For each spectrum, integrate the peak corresponding to a unique proton on the starting material and a unique proton on the product.

    • Normalize these integrals against the integral of the internal standard.

    • Plot the normalized integral values versus time to obtain kinetic profiles for the consumption of reactant and formation of the product.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Expertise: In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that monitors the concentration of functional groups in real-time by inserting a probe directly into the reaction vessel.[10][13] This eliminates the need for sampling and provides continuous data. For reactions of this compound, FTIR is ideal for tracking changes in the C≡N nitrile stretch (~2230 cm⁻¹) and the C=O ester carbonyl stretch (~1730 cm⁻¹). For example, in a hydrolysis reaction, one would observe the decrease of these peaks and the appearance of a broad O-H stretch from a carboxylic acid product.[14][15]

Protocol: In-Situ Monitoring of Functional Group Conversion

  • Setup:

    • Insert an Attenuated Total Reflectance (ATR) FTIR probe (e.g., ReactIR™) into the reaction vessel.

    • Ensure the probe is chemically compatible with the reaction mixture.

  • Background Spectrum: Before starting the reaction, collect a background spectrum of the solvent and any reagents that are present at the beginning of the reaction.

  • Reaction Monitoring:

    • Initiate the reaction (e.g., by adding the final reagent or starting to heat).

    • Begin collecting spectra at regular intervals (e.g., every 1 minute). The software will automatically subtract the background, showing only the changes in the reacting species.

  • Data Analysis:

    • Identify the key absorption bands for the starting material (e.g., C≡N at ~2230 cm⁻¹, C=O at ~1730 cm⁻¹) and the expected product.

    • Use the software to create a trend plot of the absorbance (or peak height/area) of these key bands over time.[13]

    • The resulting profiles will show the consumption of the starting material and the formation of the product in real-time, clearly indicating the reaction endpoint.

Integrated Analytical Workflow

In practice, a multi-faceted approach is often the most effective. In-situ FTIR can be used for real-time control and endpoint determination, while offline HPLC is used for accurate quantification of purity and yield at key time points and for the final product.

Analytical_Workflow cluster_Reaction Chemical Reaction cluster_RealTime Real-Time Monitoring cluster_Offline Offline Analysis Reaction Reaction Vessel with This compound FTIR_Probe In-Situ FTIR Probe Sampling Aliquot Sampling (Quenched) Reaction->Sampling Periodic Sampling FTIR_Spec FTIR Spectrometer FTIR_Probe->FTIR_Spec Continuous Data Kinetics Real-Time Kinetic Profile (Functional Group Conversion) FTIR_Spec->Kinetics Data Processing HPLC HPLC-UV/DAD Sampling->HPLC GCMS GC-MS Sampling->GCMS NMR NMR Sampling->NMR Quant Quantitative Analysis (Purity, Yield, Impurities) HPLC->Quant ID Byproduct Identification GCMS->ID Struct Structural Confirmation NMR->Struct

Caption: Integrated workflow for comprehensive reaction monitoring.

Conclusion

The effective monitoring of reactions involving this compound is achievable through the judicious application of modern analytical techniques. In-situ FTIR provides invaluable real-time kinetic data for process control, while offline chromatographic methods like HPLC and GC-MS offer detailed quantitative information on product purity and impurity profiles. NMR spectroscopy remains unparalleled for definitive structural elucidation and complementary kinetic studies. By integrating these methods, researchers and drug development professionals can gain a comprehensive understanding of their chemical processes, leading to the development of more robust, efficient, and safe synthetic routes.

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. Benchchem.
  • Analytical Techniques in Pharmaceutical Analysis. (2024).
  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. (n.d.). Journal of Chromatographic Science | Oxford Academic.
  • Shimadzu Corporation. (n.d.). Analysis of Food Preservatives by GC/MS. Application News.
  • halogenated aromatic compounds: Topics by Science.gov. (n.d.). Science.gov.
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). WUR eDepot.
  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
  • Bruker. (n.d.). Reaction Monitoring.
  • Benchchem. (n.d.). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (n.d.). Google Patents.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (n.d.). MDPI.
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (n.d.). MDPI.
  • Reactions of Nitriles. (n.d.). Chemistry Steps.
  • N-15 NMR chemical shifts of ring substituted benzonitriles. (2006). ResearchGate.
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (n.d.). NIH.
  • How to Identify Functional Groups in FTIR Spectra. (2025). Patsnap Eureka.
  • Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. (2023). Taylor & Francis.
  • Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. (2025). ACS Publications.
  • Methyl 4-cyanobenzoate: The Key Organic Synthesis Intermediate You Need. (2026).
  • 15N NMR chemical shifts of ring substituted benzonitriles. (2006). PubMed.
  • Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy.
  • Kinetic Profiling by NMR. (2016).
  • (PDF) Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2025). ResearchGate.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • Methyl 2, 6-dichloro-4-cyanobenzoate, min 98%, 250 mg. (n.d.). CP Lab Safety.

Sources

purification techniques for products from Methyl 2,6-dichloro-4-cyanobenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for Methyl 2,6-dichloro-4-cyanobenzoate Derivatives

Executive Summary & Chemical Profile

This compound (M-2,6-DC) is a high-value pharmacophore and agrochemical intermediate.[1] Its structural uniqueness lies in the "Ortho-Effect" : the two chlorine atoms at the 2,6-positions create significant steric hindrance, forcing the ester carbonyl out of planarity with the aromatic ring.[1] This conformation imparts metabolic stability and unique reactivity profiles compared to non-hindered benzoates.[2]

This guide details purification strategies for reaction products derived from M-2,6-DC, focusing on three primary transformation classes: Hydrolysis (Acid generation) , Nitrile Reduction (Amine generation) , and Metal-Catalyzed Couplings .

Chemical Profile:

Property Value Implication for Purification
Molecular Formula C₉H₆Cl₂NO₂ Lipophilic, halogenated core.[1][2][3]
Melting Point 70–72 °C Ideal candidate for crystallization; avoid high-vac sublimation if possible.[1][2]
Solubility High: DCM, EtOAc, THFLow: Water, Hexanes Standard Normal Phase chromatography and aqueous workups are highly effective.

| Reactivity | Sterically hindered Ester; Activated Nitrile | Ester hydrolysis requires forcing conditions; Nitrile is susceptible to hydration (amide impurity).[2] |

Protocol A: Purification of Hydrolysis Products (The Carboxylic Acid)

Context: Converting the ester to 2,6-dichloro-4-cyanobenzoic acid. Challenge: The 2,6-dichloro steric blockade makes the ester resistant to mild hydrolysis.[1] Harsh conditions (e.g., NaOH/MeOH reflux) often lead to partial nitrile hydration, generating the Primary Amide impurity .

Strategic Logic: The pH-Swing (Self-Validating System)

We utilize the significant pKa difference between the Carboxylic Acid (~3.5), the Amide (neutral), and the Phenol (if Cl displacement occurs, pKa ~8-10).

Step-by-Step Protocol:

  • Reaction Quench: Evaporate organic volatiles (MeOH/THF). Dilute residue with water.[2][4]

  • Bulk Wash (Impurity Removal):

    • Adjust aqueous phase to pH 9–10 using 1M NaOH.[2] Reason: Solubilizes the target Acid as a carboxylate salt.[1]

    • Extract with Ethyl Acetate (EtOAc) (2x).[2][4]

    • Discard Organic Layer.[2] This removes unreacted Ester and neutral Amide byproducts.[2]

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5 °C.

    • Slowly add 6M HCl until pH < 2 .

    • Observation: The target acid should precipitate as a white solid due to the lipophilic dichlorophenyl core.[1][2]

  • Isolation:

    • Filter the precipitate.[2]

    • Polishing Step: Recrystallize from Acetonitrile/Water (1:1) if purity is <98%.[2]

Expert Insight: Do not use DCM for the initial extraction at pH 10.[2] Emulsions are common with chlorinated benzoates in basic DCM/Water systems.[2] EtOAc provides cleaner phase separation.[2]

Protocol B: Purification of Nitrile Reduction Products (The Benzylamine)

Context: Reducing the nitrile to the amine (benzylamine analog) using Hydrogenation (Raney Ni) or Hydride reduction.[1][2] Challenge: Removing metal residues and separating the primary amine from secondary amine dimers (common in nitrile reductions).

Strategic Logic: The "Salt-Break" Method

Free-base amines of chlorinated aromatics are often oils or low-melting solids.[1][2] Converting them to HCl salts purifies them via selective crystallization, rejecting non-basic impurities.[2]

Step-by-Step Protocol:

  • Crude Workup: Filter catalyst (Celite). Evaporate solvent.[2]

  • Salt Formation:

    • Dissolve crude oil in Diethyl Ether (Et2O) or MTBE .[2]

    • Add 2M HCl in Ether (1.1 equivalents) dropwise at 0 °C.

    • Mechanism:[2][5][6][7][8] The amine protonates and precipitates immediately.[2] Impurities (dimers, unreacted nitrile) often remain in solution or precipitate much slower.[2]

  • Filtration & Wash:

    • Filter the hygroscopic solid under N₂.[2]

    • Wash with cold Et2O.[2]

  • Free-Basing (Optional but Recommended for Storage):

    • If the HCl salt is hygroscopic, suspend in DCM and wash with sat. NaHCO₃ to regenerate the stable free base.[1][2]

Protocol C: Scavenging Metals from Cross-Coupling Reactions

Context: Using the 2,6-dichloro motif as a handle for Suzuki/Buchwald couplings (less common but possible with specialized ligands) or modifying the nitrile. Challenge: Residual Pd/Cu catalyzes decomposition and fails regulatory limits (<10 ppm).[2]

Comparative Scavenging Data:

MethodPd Removal EfficiencyYield LossRecommendation
Crystallization Moderate (drops to ~50 ppm)Low (<5%)First line of defense.[1][2]
Silica Gel Column Poor (elutes with product)ModerateIneffective for low-polarity chlorinated products.[1][2]
SiliaMetS® Thiol High (<5 ppm) Low (<2%)Gold Standard for this scaffold.[2]
Activated Carbon VariableHigh (>10%)Use only as last resort.[2]

Protocol:

  • Dissolve crude product in THF (10 volumes).

  • Add SiliaMetS® Thiol (or equivalent thiourea scavenger) at 4:1 w/w ratio relative to metal loading.[2]

  • Stir at 50 °C for 4 hours.

  • Filter through a 0.45 µm PTFE pad.[2]

  • Concentrate and crystallize.[2][4][9]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying M-2,6-DC derivatives based on functional group transformation.

PurificationLogic Start Crude Reaction Mixture (M-2,6-DC Derivative) Decision Identify Major Functional Group Start->Decision AcidPath Carboxylic Acid (Hydrolysis Product) Decision->AcidPath Hydrolysis AminePath Amine (Nitrile Reduction) Decision->AminePath Reduction NeutralPath Neutral/Coupled Product (Suzuki/Modification) Decision->NeutralPath Coupling BaseWash 1. pH 10 Extraction (Aq.) 2. Discard Organics (Remove Amide) AcidPath->BaseWash Acidppt Acidify to pH 2 Precipitate Product BaseWash->Acidppt SaltForm Dissolve in Et2O Add HCl/Dioxane AminePath->SaltForm FilterSalt Filter HCl Salt (Rejects Non-Basic Impurities) SaltForm->FilterSalt Scavenge Metal Scavenging (SiliaMetS Thiol) NeutralPath->Scavenge Cryst Crystallization (MeOH/Water) Scavenge->Cryst

Figure 1: Decision Matrix for purification of this compound derivatives.[1]

References

  • Chemical Profile & Synthesis: this compound. PubChem.[2] National Library of Medicine.[2] Accessed Oct 2023.[2] Link[2]

  • Hydrolysis of Hindered Esters: Goossen, L. J., et al. "Steric Hindrance in Ester Hydrolysis."[2] Journal of Organic Chemistry. (General principle citation for 2,6-disubstituted benzoates).

  • Nitrile Reduction Methodologies: "Reduction of Nitriles to Amines."[2] Organic Chemistry Portal. Link

  • Metal Scavenging Protocols: SiliCycle Application Notes. "Metal Scavenging in Pharma." Link

(Note: Specific literature on this exact molecule is sparse; protocols are derived from first-principles of 2,6-dichlorobenzoate chemistry found in related patent literature for Dicamba and herbicide intermediates.)[1][2]

Sources

Methyl 2,6-dichloro-4-cyanobenzoate: A Versatile Scaffold for Targeted Protein Degradation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzonitriles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic rings is a cornerstone of rational drug design. Methyl 2,6-dichloro-4-cyanobenzoate, a seemingly simple substituted benzonitrile, has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation. Its unique electronic and steric properties make it an ideal scaffold for the construction of complex bioactive molecules, most notably Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this versatile reagent.

PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] They typically consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The precise nature of this linker is crucial for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[4][5] It is in the synthesis of these critical linkers that this compound demonstrates its significant value.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the chemical characteristics of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₉H₅Cl₂NO₂[6]
Molecular Weight 230.05 g/mol [6]
CAS Number 409127-32-8[6]
Appearance Colorless or slightly yellow crystal[4]
Melting Point ~70-72 °C[4]
Boiling Point ~315-317 °C[4]
Solubility Soluble in most organic solvents (e.g., alcohols, ethers, aromatic hydrocarbons)[4]

The key to the utility of this compound lies in the reactivity of its substituted aromatic ring. The two chlorine atoms at the 2 and 6 positions, flanking the methyl ester, and the electron-withdrawing nitrile group at the 4 position, render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) .[7] The electron-withdrawing groups activate the ring towards attack by nucleophiles, facilitating the displacement of one or both chlorine atoms.[8] This predictable reactivity allows for the regioselective introduction of various functional groups, a critical step in the modular synthesis of PROTAC linkers.[1]

Application in the Synthesis of PROTACs: A Step-by-Step Protocol

The primary application of this compound in medicinal chemistry is as a central scaffold for the synthesis of linkers used in PROTACs. The dichloro-substitution pattern allows for a stepwise and controlled elaboration of the linker, connecting the POI ligand to the E3 ligase ligand.

Protocol 1: Mono-arylation via Nucleophilic Aromatic Substitution with an Amine-Functionalized Linker

This protocol describes the initial and most crucial step in utilizing this compound: the selective mono-substitution of one chlorine atom with an amine-containing linker. This amine will typically be attached to either the POI ligand or the E3 ligase ligand, or it may be a bifunctional linker that will be further elaborated.

Reaction Scheme:

G cluster_0 Reaction Scheme: Mono-substitution Start This compound Product Mono-substituted Product Start->Product + Linker Amine-Linker-FG (FG = Functional Group for further reaction) Linker->Product Conditions Base (e.g., DIPEA) Solvent (e.g., DMSO, DMF) Heat Product->Conditions

Caption: General workflow for the mono-arylation of this compound.

Materials:

  • This compound

  • Amine-functionalized linker (e.g., a diamine with one protected amine group, or an amine attached to a POI/E3 ligase ligand)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMSO or DMF to dissolve the starting material. The concentration will depend on the specific substrates but is typically in the range of 0.1-0.5 M.

  • Addition of Reagents: Add the amine-functionalized linker (1.0-1.2 eq) to the solution, followed by the addition of DIPEA (2.0-3.0 eq). The excess base is used to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the DMSO/DMF and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired mono-substituted product.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMSO and DMF are chosen to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a reasonable rate.[9] These solvents effectively solvate the ionic intermediates formed during the reaction.

  • Base: A non-nucleophilic base such as DIPEA is crucial to prevent competition with the amine nucleophile in attacking the electrophilic aromatic ring.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction. The electron-withdrawing groups on the ring facilitate the reaction, but breaking the aromaticity in the intermediate Meisenheimer complex still requires energy input.[7]

Protocol 2: Second Nucleophilic Aromatic Substitution

Following the successful mono-substitution, the remaining chlorine atom can be displaced by a second nucleophile. This nucleophile will typically be attached to the other component of the PROTAC (either the POI ligand or the E3 ligase ligand).

Reaction Scheme:

G cluster_1 Reaction Scheme: Di-substitution MonoProduct Mono-substituted Product FinalProduct Di-substituted PROTAC Precursor MonoProduct->FinalProduct + SecondLinker Second Amine-Linker-FG SecondLinker->FinalProduct Conditions Base (e.g., DIPEA) Solvent (e.g., DMSO, DMF) Heat FinalProduct->Conditions

Caption: General workflow for the second substitution to form the final linker scaffold.

The experimental procedure for the second substitution is analogous to the first, with the mono-substituted product now serving as the starting material. It is important to note that the reactivity of the second chlorine atom may be different from the first due to the electronic effect of the newly introduced substituent. Therefore, optimization of the reaction conditions (temperature, reaction time) may be necessary.

Logical Relationships in PROTAC Synthesis

The synthesis of a PROTAC is a convergent process where the linker, often derived from this compound, plays a central role in bringing together the two key recognition elements.

PROTAC_Synthesis_Logic cluster_0 Core Building Block cluster_1 Linker Elaboration cluster_2 Bioactive Moieties cluster_3 Final PROTAC Assembly A This compound B Mono-substituted Intermediate A->B SNA_r_ with Linker 1 C Di-substituted Linker Scaffold B->C SNA_r_ with Linker 2 F Final PROTAC Molecule C->F D POI Ligand D->C Conjugation E E3 Ligase Ligand E->C Conjugation

Caption: Convergent synthesis of a PROTAC molecule utilizing the central scaffold.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in modern medicinal chemistry, particularly for the synthesis of PROTACs. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the controlled and modular construction of complex linker structures. The protocols outlined in this document provide a solid foundation for researchers to incorporate this valuable reagent into their drug discovery programs. As the field of targeted protein degradation continues to expand, the demand for such strategically functionalized scaffolds is expected to grow, further solidifying the importance of this compound in the development of next-generation therapeutics.

References

  • CP Lab Safety. This compound, min 98%, 250 mg. [Link]

  • ChemBK. This compound. [Link]

  • Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition. National Institutes of Health. [Link]

  • Google Patents. Protac degraders of mllt1 and/or mllt3.
  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. National Institutes of Health. [Link]

  • Evolution of a strategy for preparing bioactive small molecules by sequential multicomponent assembly processes, cyclizations, a. SciSpace by Typeset. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health. [Link]

  • PubChem. Protein degraders and uses thereof - Patent US-2025214969-A1. [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. National Institutes of Health. [Link]

  • An updated patent review of BRD4 degraders. PubMed. [Link]

  • PubChem. Methods to induce targeted protein degradation through bifunctional molecules - Patent US-2016176916-A1. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

  • PROTACs improve selectivity for targeted proteins. ScienceOpen. [Link]

  • Google Patents.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health. [Link]

  • Strategies on biosynthesis and production of bioactive compounds in medicinal plants. National Institutes of Health. [Link]

  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Diva-portal.org. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-4-cyanobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with the hydrolysis of Methyl 2,6-dichloro-4-cyanobenzoate. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction yield and purity.

Core Principles: Understanding the Reaction

The hydrolysis of this compound is a saponification reaction, a fundamental process in organic synthesis. However, this specific substrate presents two primary challenges that can lead to low yields:

  • Steric Hindrance: The two chlorine atoms in the ortho positions (2 and 6) to the methyl ester group physically block the approach of the nucleophile (e.g., hydroxide ion) to the carbonyl carbon. This steric hindrance significantly slows down the rate of the desired reaction.[1][2][3]

  • Competing Side Reactions: The cyano (-CN) group at the para position (4) is also susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[4][5][6] This can lead to the formation of unwanted byproducts such as 2,6-dichloro-4-carbamoylbenzoic acid or 2,6-dichloro-terephthalic acid, complicating purification and reducing the yield of the target molecule.

The primary reaction follows a bimolecular nucleophilic acyl substitution (BAc2) mechanism.[7][8] Understanding this pathway and the potential side reactions is crucial for effective troubleshooting.

G cluster_main Desired Reaction: Ester Hydrolysis (Saponification) cluster_side Potential Side Reaction: Nitrile Hydrolysis SM Methyl 2,6-dichloro- 4-cyanobenzoate INT1 Tetrahedral Intermediate SM->INT1 + OH⁻ (Bₐc2 Attack) PROD 2,6-dichloro-4-cyanobenzoic acid (as carboxylate salt) INT1->PROD - CH₃OH AMIDE Amide Byproduct (2,6-dichloro-4-carbamoyl -benzoic acid) PROD->AMIDE Harsh Conditions (High Temp / Long Time) DIACID Dicarboxylic Acid Byproduct (2,6-dichloroterephthalic acid) AMIDE->DIACID Further Hydrolysis

Caption: Desired ester hydrolysis vs. potential nitrile hydrolysis side reaction.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the hydrolysis of this compound.

Q1: My reaction is extremely slow or stalls, resulting in low conversion. How can I drive it to completion?

Cause: This is the classic signature of steric hindrance. The bulky chlorine atoms ortho to the ester group impede the hydroxide ion's access to the carbonyl carbon, requiring more forcing conditions than a standard ester hydrolysis.

Solutions:

  • Optimize Base and Solvent System: Standard sodium hydroxide in methanol/water can be sluggish. Switching to lithium hydroxide (LiOH) is often beneficial. LiOH is a "harder" Lewis acid cation which can coordinate more effectively with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Using a co-solvent like Tetrahydrofuran (THF) with water improves the solubility of the organic substrate in the reaction medium.[9]

  • Increase Temperature: Carefully increasing the reaction temperature (e.g., refluxing at 40-60°C) can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the risk of nitrile hydrolysis. Monitor the reaction closely by TLC or HPLC.

  • Consider a Non-Hydrolytic Cleavage Method: For exceptionally stubborn cases, an alternative mechanism that avoids direct attack at the hindered carbonyl carbon is highly effective. A well-established method is using anhydrous lithium iodide (LiI) in a high-boiling solvent like pyridine or collidine.[10] In this SN2 reaction, the iodide ion attacks the less hindered methyl group of the ester, cleaving the alkyl-oxygen bond (an BAl2 mechanism) to yield the carboxylate salt.[7] This method is often faster and avoids aqueous basic conditions that could hydrolyze the nitrile.

MethodReagentsTypical ConditionsProsCons
Standard Saponification NaOH or KOHMeOH / H₂O, RT to 60°CInexpensive, common reagents.Often slow and incomplete due to hindrance.
Optimized Saponification LiOH·H₂OTHF / H₂O, RT to 50°CGenerally higher yields, better for hindered esters.[9]LiOH is more expensive than NaOH/KOH.
Anhydrous Cleavage Anhydrous LiIPyridine, Reflux (115°C)Excellent for severely hindered esters, avoids nitrile hydrolysis.[10]Requires anhydrous conditions, high temperature, pyridine odor.
Q2: My final product is impure. I suspect a byproduct from the nitrile group. How can I confirm and prevent this?

Cause: The formation of an amide or a dicarboxylic acid byproduct indicates that the reaction conditions were too harsh, causing the hydrolysis of the C≡N triple bond.[11] This is often triggered by prolonged reaction times or excessive temperatures.

Solutions:

  • Confirmation: The primary amide byproduct will have a different Rf value on a TLC plate and a distinct mass in LC-MS analysis (+17 Da compared to the carboxylic acid product due to NH₂ vs. OH and loss of H₂O). The dicarboxylic acid will be significantly more polar.

  • Prevention:

    • Lower the Temperature: Attempt the reaction at room temperature first, even if it takes longer (e.g., 12-24 hours).

    • Monitor Closely: Do not let the reaction run indefinitely. Track the disappearance of the starting material by TLC. Once the starting ester is consumed, work up the reaction immediately to prevent over-hydrolysis of the product's nitrile group.

    • Use the LiI/Pyridine Method: As this method is anhydrous, it is an excellent strategy to completely avoid nitrile hydrolysis.[10]

G start Low Yield or Impure Product check_sm Is Starting Material (SM) Still Present? start->check_sm incomplete_rxn Incomplete Reaction (See FAQ #1) check_sm->incomplete_rxn Yes byproduct_q Is an Unexpected Byproduct Observed? check_sm->byproduct_q No nitrile_hydrolysis Probable Nitrile Hydrolysis (See FAQ #2) byproduct_q->nitrile_hydrolysis Yes purification_issue Purification Issue byproduct_q->purification_issue No

Sources

Technical Support Center: Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2,6-dichloro-4-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction to this compound

This compound is a highly functionalized aromatic compound, featuring a sterically hindered ester, a chemically reactive nitrile group, and a dichlorinated benzene ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. However, this structural complexity also presents a landscape of potential side reactions that can impact reaction yield, purity, and overall success. This guide will illuminate these potential pitfalls and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Ester Hydrolysis and Saponification

Question: I am observing the formation of a more polar, acidic byproduct during my reaction. What could be the cause?

Answer: The most likely cause is the hydrolysis of the methyl ester group to the corresponding carboxylic acid, 2,6-dichloro-4-cyanobenzoic acid. This is a common side reaction, especially under aqueous basic or acidic conditions.

Causality: The ester functionality is susceptible to nucleophilic attack by water or hydroxide ions. The steric hindrance from the two ortho-chloro substituents can slow down this process compared to unhindered esters, but it can still occur, particularly at elevated temperatures or with prolonged reaction times.

Troubleshooting Guide:

  • pH Control: Maintain anhydrous and neutral conditions if the ester moiety needs to be preserved. If your reaction requires basic or acidic conditions, consider using non-aqueous bases (e.g., organic amines) or acids.

  • Temperature and Reaction Time: Minimize reaction temperature and time to reduce the extent of hydrolysis.

  • Protecting Groups: If harsh conditions are unavoidable, consider protecting the ester as a more robust functional group, although this adds synthetic steps.

  • Work-up Conditions: During aqueous work-up, use cold, dilute acid or base and minimize contact time to prevent hydrolysis.

Protocol for Minimizing Ester Hydrolysis:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents.

  • If a base is required, opt for a non-nucleophilic, non-aqueous base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Upon completion, quench the reaction with a cold, buffered aqueous solution (e.g., saturated ammonium chloride) and promptly extract the product into an organic solvent.

Ester_Hydrolysis

Nitrile Group Reactivity

Question: My reaction is producing a new compound with a different nitrogen-containing functional group. What are the possible side reactions of the cyano group?

Answer: The nitrile group is susceptible to several transformations, primarily hydrolysis to an amide or carboxylic acid, or reduction to an amine.

Causality:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can undergo partial hydrolysis to form 2,6-dichloro-4-carbamoylbenzoic acid methyl ester, or complete hydrolysis to the carboxylic acid (with concurrent ester hydrolysis). The steric hindrance from the ortho-chloro groups can make this hydrolysis slower than for unhindered nitriles.[1][2]

  • Reduction: In the presence of reducing agents (e.g., LiAlH₄, H₂/Pd-C), the nitrile can be reduced to a primary amine (aminomethyl group).

Troubleshooting Guide:

  • Selective Reagents: When performing reactions on other parts of the molecule, choose reagents that are chemoselective and will not affect the nitrile.

  • Controlled Hydrolysis: If partial hydrolysis to the amide is desired, carefully controlled conditions (e.g., using certain platinum catalysts or carefully monitored acidic/basic hydrolysis) can be employed.[3]

  • Protecting the Nitrile: In multi-step syntheses, it may be necessary to carry the nitrile functionality in a protected form if it is not compatible with the reaction conditions.

Protocol for Selective Reduction of the Ester in the Presence of the Nitrile:

Selective reduction of the ester to the corresponding alcohol without affecting the nitrile is challenging. A potential approach involves the use of chemoselective reducing agents.

  • Dissolve this compound in an anhydrous solvent like THF or Et₂O.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a bulky, less reactive hydride reagent such as diisobutylaluminium hydride (DIBAL-H) (1 equivalent). The ester is generally more reactive towards DIBAL-H than the nitrile.[4]

  • Monitor the reaction carefully by TLC or LC-MS.

  • Quench the reaction at low temperature with a suitable reagent (e.g., methanol, followed by aqueous Rochelle's salt).

Nitrile_Reactivity

Nucleophilic Aromatic Substitution (SNAr)

Question: I am reacting my compound with a nucleophile and observing substitution of one of the chlorine atoms. Is this expected?

Answer: Yes, the chlorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing cyano and ester groups.

Causality: The electron-withdrawing groups in the para and ortho positions stabilize the negatively charged Meisenheimer complex intermediate formed during SNAr, thus facilitating the displacement of a chloride ion by a nucleophile.[5][6]

Troubleshooting Guide:

  • Choice of Nucleophile: Be aware that strong nucleophiles (e.g., alkoxides, thiolates, amines) can readily displace the chlorine atoms.

  • Temperature Control: SNAr reactions are often temperature-dependent. Running the reaction at a lower temperature may favor the desired reaction over substitution.

  • Steric Hindrance: The ortho-chloro substituents provide steric hindrance, which can influence the regioselectivity of the substitution if the two chlorine atoms were in different environments. In this symmetric molecule, either chlorine is equally likely to be substituted.

Expected Reactivity Order: The rate of SNAr is influenced by the electron-withdrawing ability of the activating groups. The cyano group is a strong activating group for SNAr.

SNAr

Reductive Dehalogenation

Question: During a reduction reaction, I am observing products with fewer than two chlorine atoms. What is happening?

Answer: Under certain reductive conditions, particularly with catalytic hydrogenation, reductive dehalogenation can occur, leading to the replacement of one or both chlorine atoms with hydrogen.

Causality: Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) and some hydride reagents can cleave carbon-halogen bonds. This is more likely to occur with more reactive halogens (I > Br > Cl > F) but is still a possibility with chloroarenes, especially at higher temperatures, pressures, or with prolonged reaction times.[7][8][9]

Troubleshooting Guide:

  • Catalyst Choice: Select a catalyst that is less prone to promoting dehalogenation. For example, some nickel-based catalysts are known for this side reaction.

  • Reaction Conditions: Use milder reaction conditions: lower hydrogen pressure, lower temperature, and shorter reaction times.

  • Alternative Reducing Agents: If reducing another functional group, consider chemical reducing agents that are less likely to cause dehalogenation, such as sodium borohydride (for aldehydes/ketones) or tin(II) chloride (for nitro groups).[10]

Quantitative Data on Dehalogenation:

CatalystConditionsExtent of Dehalogenation
Pd/CHigh H₂ pressure, prolonged timeCan be significant
Raney NiElevated temperatureOften promotes dehalogenation
PtO₂Milder conditionsGenerally less dehalogenation than Pd/C

This table provides a general trend. The actual extent of dehalogenation is highly substrate and condition dependent.

Impurities from Synthesis

Question: I have identified some impurities in my starting material. What are the likely sources and how can I remove them?

Answer: Impurities in this compound often originate from its synthesis, which typically involves the esterification of 2,6-dichloro-4-cyanobenzoic acid. The synthesis of the acid itself can introduce precursors as impurities.

Likely Impurities and their Origin:

  • 2,6-dichloro-4-cyanobenzoic acid: Incomplete esterification.

  • Starting materials for the benzoic acid: If the cyano group is introduced via a Sandmeyer reaction from an amino precursor (4-amino-2,6-dichlorobenzoic acid), residual starting material or byproducts from the diazotization could be present.[5][11][12][13][14][15] Side reactions in the Sandmeyer reaction can include the formation of phenols or azo compounds.

  • Over- or under-halogenated species: From the chlorination steps in the synthesis of the precursors.

Troubleshooting and Purification:

  • Recrystallization: This is often the most effective method for removing small amounts of structurally similar impurities. A suitable solvent system should be determined empirically.

  • Chromatography: For more challenging separations, column chromatography on silica gel can be employed.

  • Aqueous Wash: An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., dilute NaHCO₃) can remove acidic impurities like the unreacted carboxylic acid.

References

  • Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2532. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. [Link]

  • Selective reduction of a nitrile to an aldehyde in the presence of an ester? - ResearchGate. [Link]

  • Nitriles to Esters - Chemistry Steps. [Link]

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media - Semantic Scholar. [Link]

  • Reactions of Diazonium Salts: Sandmeyer And Other Reactions - Master Organic Chemistry. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Steric Effects in Hydrolysis of Hindered Amides and Nitriles 1 - ACS Publications. [Link]

  • Reductive Dehalogenation of Dichlorobenzenes and Monochlorobenzene to Benzene in Microcosms | Environmental Science & Technology - ACS Publications. [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. [Link]

  • Chemoselective Reduction of α-Cyano Carbonyl Compounds: Application to the Preparation of Heterocycles - PubMed. [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. [Link]

  • 24.8: Reactions of Arylamines - Chemistry LibreTexts. [Link]

  • Reductive dehalogenation of dichlorobenzenes and monochlorobenzene to benzene in microcosms - PubMed. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst - Organic Syntheses. [Link]

  • KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google P
  • Esterification of Hindered Carboxylic Acids. [Link]

  • Catalyst-free chemoselective reduction of the carbon–carbon double bond in conjugated alkenes with Hantzsch esters in water - RSC Publishing. [Link]

  • Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water - EPA. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran2-yl Methyl Ketone with Carrot (Daucus carota) Bits - ResearchGate. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. [Link]

  • Electrocatalytic Processes for the Valorization of CO 2 : Synthesis of Cyanobenzoic Acid Using Eco-Friendly Strategies - MDPI. [Link]

  • Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry. [Link]

  • Microbial reductive dehalogenation - PMC. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a - ResearchGate. [Link]

  • An Improved Procedure for the Preparation of p‐Cyanobenzoic Acids - ResearchGate. [Link]

  • Dehalogenation of chlorobenzenes, dichlorotoluenes, and tetrachloroethene by three Dehalobacter spp - PubMed. [Link]

  • Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Process for producing cyanobenzoic acid derivatives - European Patent Office - EP 0989115 A2 - Googleapis.com. [Link]

Sources

Technical Support Center: Purification of Methyl 2,6-dichloro-4-cyanobenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2,6-dichloro-4-cyanobenzoate and its derivatives. This guide is designed to provide expert-driven, field-proven insights into the common purification challenges associated with this class of compounds. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

This compound is a valuable building block in medicinal chemistry and materials science. However, its multifunctional nature—featuring an electrophilic ester, a potentially labile nitrile, and an electron-deficient aromatic ring—presents distinct purification hurdles. This guide provides a structured approach to overcoming these challenges.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound and its analogues. We focus on diagnosing the root cause and providing actionable solutions.

Issue 1: Product Degradation or Low Recovery During Silica Gel Chromatography

Symptoms:

  • Appearance of a new, more polar spot on TLC after column chromatography that was not present in the crude mixture.

  • Significantly lower than expected yield of the desired product.

  • NMR of the "purified" product shows the presence of a carboxylic acid peak (~10-12 ppm) and loss of the methyl ester singlet (~3.9 ppm).

Root Cause Analysis: The primary culprit is often the hydrolysis of the methyl ester group to the corresponding carboxylic acid. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can catalyze the hydrolysis of sensitive esters, especially when using protic solvents like methanol in the mobile phase.[1] The nitrile group can also be susceptible to hydrolysis under harsh acidic or basic conditions, first to an amide and then to the carboxylic acid.[2][3]

Solutions:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting eluent (e.g., hexane/ethyl acetate) and add 1% triethylamine (Et₃N) by volume. The triethylamine acts as a base to neutralize the acidic sites on the silica surface, preventing acid-catalyzed hydrolysis.

  • Use an Alternative Stationary Phase: If hydrolysis persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica like diol.

  • Optimize the Mobile Phase: Avoid using high concentrations of methanol, which can facilitate transesterification or hydrolysis. If high polarity is needed, consider dichloromethane (DCM) or acetone as alternatives to methanol in your eluent system.

  • Minimize Contact Time: Perform flash column chromatography rather than traditional gravity chromatography to reduce the time the compound spends on the stationary phase.[4]

Issue 2: Persistent Impurities with Similar Polarity

Symptoms:

  • TLC analysis shows spots that are very close to your product's Rf value, making separation difficult.

  • NMR or LC-MS data of the purified product indicates the presence of starting materials or byproducts from the synthesis.

Root Cause Analysis: Synthetic precursors or byproducts often share a similar core structure and, therefore, similar polarity to the final product. For example, the starting material 2,6-dichlorotoluene may persist if a cyanation reaction is incomplete. Similarly, incomplete esterification would leave the 2,6-dichloro-4-cyanobenzoic acid in the mixture.

Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System Tuning: Instead of a standard hexane/ethyl acetate system, explore solvent mixtures with different selectivities. For instance, substituting ethyl acetate with a mixture of DCM and ether can alter the interactions with the stationary phase and improve separation.

    • Gradient Elution: A shallow solvent gradient can help resolve compounds with very similar Rf values.[4] Start with a low-polarity mobile phase and gradually increase the polarity.

  • Chemical "Tagging" or Derivatization: If the impurity is a carboxylic acid (from hydrolysis), you can selectively react it. Dissolve the mixture in a solvent like DCM and wash with a mild aqueous base (e.g., 5% NaHCO₃ solution). The acidic impurity will be deprotonated and move to the aqueous layer, while your neutral ester product remains in the organic layer.

  • Recrystallization: This is often the most powerful technique for removing small amounts of closely related impurities from a solid product. The key is finding a solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.[5]

Issue 3: Product Fails to Crystallize or "Oils Out" During Recrystallization

Symptoms:

  • Upon cooling the recrystallization solution, the product separates as a liquid or oil instead of forming solid crystals.

  • No crystal formation occurs even after extended cooling or seeding.

Root Cause Analysis:

  • Supersaturation: The solution is too concentrated, or it is being cooled too rapidly, preventing the orderly arrangement of molecules into a crystal lattice.[6]

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, even at low temperatures, or the product may have a melting point lower than the boiling point of the solvent.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "anti-solvents" or preventing nucleation.

Solutions:

  • Optimize the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Rapid cooling often leads to precipitation or oiling out rather than crystallization.[6]

  • Scratch & Seed: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments can act as nucleation sites. Adding a "seed crystal" from a previous pure batch can also initiate crystallization.[6]

  • Re-evaluate the Solvent System:

    • The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point.[5]

    • Consider a two-solvent system (e.g., DCM/hexane, ethyl acetate/hexane). Dissolve the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Impurities are typically related to the synthetic route. The table below outlines common impurities and their probable origins.

Impurity NameChemical StructureProbable Origin
2,6-Dichloro-4-methylbenzonitrileAr-CH₃, Ar-CNIncomplete oxidation of the methyl group to a carboxylic acid before esterification.
2,6-Dichloro-4-cyanobenzoic acidAr-COOH, Ar-CNIncomplete esterification or hydrolysis of the ester during workup or purification.[2]
Methyl 2,6-dichlorobenzoateAr-H (at position 4)Use of starting material that was not cyanated at the 4-position.
2,6-Dichloro-4-cyanobenzamideAr-CONH₂, Ar-CNPartial hydrolysis of the nitrile group.[3]

Q2: My compound seems to be hydrolyzing on the silica gel column. What can I do?

A2: This is a classic problem with ester-containing compounds on standard silica. As detailed in Issue 1 , the most effective solution is to neutralize the silica gel with 1% triethylamine in your eluent. This simple addition deactivates the acidic silanol groups responsible for catalysis. Alternatively, using a different stationary phase like neutral alumina can circumvent the issue entirely.

Q3: How do I choose the best solvent system for recrystallization?

A3: The principle of "like dissolves like" is a good starting point. However, for recrystallization, you need a solvent that is a poor solvent at low temperatures and a good solvent at high temperatures.

  • Single Solvent Method: Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature. If it doesn't dissolve, heat the solvent to its boiling point. A good solvent will dissolve the compound completely when hot.

  • Two-Solvent Method: Find one solvent in which your compound is highly soluble (e.g., DCM, acetone) and another in which it is poorly soluble (e.g., hexane, water), and ensure the two solvents are miscible.[7] A common and effective pair for moderately polar compounds like these is Ethyl Acetate/Hexane.

Q4: Can I use reverse-phase chromatography for these compounds?

A4: Yes, reverse-phase HPLC (RP-HPLC) is an excellent method for both analytical assessment and preparative purification of these compounds, especially for removing highly polar or non-polar impurities. A typical system would use a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.[8] For preparative work, this can be a good alternative if normal-phase chromatography fails.

Q5: What are the best analytical methods to confirm the purity of my final product?

A5: A combination of techniques is always recommended for unambiguous purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate the main component from closely related impurities and determine the purity as a percentage of the total area of all peaks.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound. Purity can be assessed by the absence of peaks corresponding to impurities. Quantitative NMR (qNMR) can also be used for an exact purity determination.[9]

  • Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), this technique confirms the molecular weight of your compound and can help identify the structures of unknown impurities.[10][11]

Section 3: Visualized Workflows and Protocols
Decision-Making for Purification Strategy

The choice of purification method depends on the nature of the crude product and the impurities present. This flowchart provides a logical path for selecting the optimal strategy.

Purification_Strategy start Crude Product is_solid Is the crude product a solid? start->is_solid is_soluble Soluble in common organic solvents? is_solid->is_soluble No tlc_check Run TLC in Hex/EtOAc & DCM/MeOH is_solid->tlc_check Yes chromatography Perform Column Chromatography (Protocol 1) is_soluble->chromatography Yes end Pure Product is_soluble->end No (Insoluble, likely pure) separation_ok Good separation between spots? tlc_check->separation_ok separation_ok->chromatography Yes acidic_impurity Is the main impurity acidic/basic? separation_ok->acidic_impurity No recrystallize Attempt Recrystallization (Protocol 2) recrystallize->end chromatography->end extraction Perform Acid/Base Extraction extraction->tlc_check acidic_impurity->recrystallize No acidic_impurity->extraction Yes

Caption: A decision flowchart for selecting the primary purification method.

Protocol 1: Optimized Flash Column Chromatography for Acid-Sensitive Benzonitriles

This protocol is designed to purify this compound derivatives while minimizing the risk of ester hydrolysis.

1. Preparation of the Stationary Phase: a. In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude sample). b. Add your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to create a slurry. c. Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v) of the total solvent volume. Stir for 5 minutes. This step neutralizes the silica.[12]

2. Packing the Column: a. Secure a glass column vertically and add a small plug of cotton or glass wool, followed by a thin layer of sand. b. Pour the silica slurry into the column. Use a funnel to guide the slurry and tap the column gently to ensure even packing without air bubbles.[13] c. Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add another thin layer of sand on top of the packed silica bed.

3. Loading the Sample: a. Dissolve your crude product in a minimal amount of a suitable solvent (DCM is often a good choice). b. Add a small amount of silica gel (about 1-2 times the weight of your sample) to this solution. c. Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add your eluent to the column. b. Apply positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate (flash chromatography). c. Collect fractions in test tubes and monitor the elution process using TLC. d. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization for High-Purity Crystals

This protocol is ideal for removing small amounts of impurities from a solid product.

1. Solvent Selection: a. Identify a "soluble" solvent (e.g., Ethyl Acetate, DCM) and a "miscible, non-soluble" solvent (e.g., Hexane, Heptane).[7]

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Heat the flask on a hot plate and add the "soluble" solvent dropwise while stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

3. Reaching the Cloud Point: a. While still hot, add the "non-soluble" solvent dropwise until the solution becomes persistently cloudy. b. Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

4. Crystallization: a. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. b. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold "non-soluble" solvent to remove any remaining soluble impurities. c. Dry the crystals under vacuum to obtain the final, purified product.

References
  • ResearchGate. (n.d.). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
  • ChemBK. (2024). This compound. Retrieved from [Link]

  • European Patent Office. (1999). Process for producing cyanobenzoic acid derivatives. EP 0989115 A2.
  • CP Lab Safety. (n.d.). Methyl 2, 6-dichloro-4-cyanobenzoate, min 98%, 250 mg. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • BenchChem. (n.d.). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • ResearchGate. (2017). How can I purify impure benzonitrile?
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Professor Dave Explains. (2020). Recrystallization. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-trinitrotoluene.
  • PubMed. (n.d.). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
  • ResearchGate. (n.d.). Synthesis of methyl 3-cyanobenzoate by a green process.
  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Organic Syntheses. (n.d.). Procedure for Rh-catalyzed rearrangement of oximes into amides.
  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. [Video]. YouTube. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). Analytical Methods.
  • Jain, N. F., & Masse, C. E. (n.d.).
  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Methylene Chloride.

Sources

Technical Support Center: Optimizing Reaction Time for Methyl 2,6-dichloro-4-cyanobenzoate Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of Methyl 2,6-dichloro-4-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired product, 2,6-dichloro-4-cyanobenzoic acid, efficiently and with high purity.

Introduction: The Challenge of a Hindered Ester

The hydrolysis of this compound presents a unique set of challenges. The ester is sterically hindered by the two chlorine atoms in the ortho positions, which can significantly slow down the rate of nucleophilic attack at the carbonyl carbon. Furthermore, the presence of a nitrile group introduces the possibility of a competing hydrolysis reaction under certain conditions. This guide will provide you with the foundational knowledge and practical steps to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis reaction is very slow or incomplete. What are the most likely causes?

A1: Slow or incomplete hydrolysis of this substrate is a common issue primarily due to steric hindrance from the two ortho-chloro substituents. These groups physically block the approach of the nucleophile (hydroxide or water) to the ester's carbonyl carbon. Other contributing factors can include poor solubility of the starting material in the reaction medium, insufficient temperature, or a non-optimal choice of base.

Q2: What are the recommended starting conditions for the hydrolysis of this compound?

A2: For sterically hindered esters, alkaline hydrolysis (saponification) is generally more effective than acid-catalyzed hydrolysis because it is an irreversible process.[1] A recommended starting point is to use lithium hydroxide (LiOH) as the base in a mixture of tetrahydrofuran (THF) and water.[2] Lithium cations have been shown to accelerate the hydrolysis of esters, potentially by coordinating with the carbonyl oxygen and increasing its electrophilicity.[2] Heating the reaction mixture is also crucial to overcome the activation energy barrier imposed by the steric hindrance.

Q3: Can the nitrile group be hydrolyzed under the reaction conditions?

A3: Yes, the hydrolysis of the nitrile group to a carboxylic acid or an amide is a potential side reaction, especially under harsh conditions (e.g., high temperatures and prolonged reaction times).[3][4] Basic hydrolysis of nitriles typically requires more forcing conditions than ester hydrolysis.[3] Therefore, careful monitoring of the reaction is essential to maximize the yield of the desired carboxylic acid from the ester hydrolysis while minimizing the formation of the dicarboxylic acid byproduct.

Q4: Which base is better for this hydrolysis: LiOH, NaOH, or KOH?

A4: For sterically hindered esters, LiOH is often the preferred base.[5] Studies and anecdotal evidence suggest that LiOH can be more effective than NaOH or KOH in promoting the hydrolysis of challenging esters.[2] This is attributed to the smaller size and higher charge density of the lithium cation, which allows for more effective coordination with the carbonyl oxygen.

Q5: What is the best solvent system to use?

A5: A mixed solvent system is necessary to dissolve the hydrophobic starting material and the ionic base. A common and effective choice is a mixture of tetrahydrofuran (THF) and water.[1][2] THF is a good solvent for the ester, and water is required for the hydrolysis reaction and to dissolve the hydroxide base. The ratio of THF to water can be adjusted to ensure the reaction mixture remains homogeneous.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Slow or No Reaction 1. Steric Hindrance: The primary obstacle. 2. Low Temperature: Insufficient energy to overcome the activation barrier. 3. Inadequate Base Strength/Choice: NaOH or KOH may be less effective than LiOH. 4. Poor Solubility: Starting material not fully dissolved.1. Switch to LiOH: Use 2-3 equivalents of LiOH·H₂O.[1] 2. Increase Temperature: Reflux the reaction mixture. 3. Optimize Solvent Ratio: Adjust the THF/water ratio to ensure a homogeneous solution. 4. Consider a Co-solvent: Small amounts of methanol can sometimes improve solubility, but be cautious of transesterification.
Incomplete Conversion 1. Insufficient Base: The base is consumed during the reaction. 2. Short Reaction Time: The reaction has not reached completion. 3. Equilibrium (Acid Hydrolysis): If using acidic conditions, the reaction is reversible.1. Increase Equivalents of Base: Use a larger excess of LiOH. 2. Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue heating until the starting material is consumed. 3. Use Basic Conditions: Saponification is irreversible and will drive the reaction to completion.[1]
Formation of Byproducts 1. Nitrile Hydrolysis: The cyano group is hydrolyzed to a carboxylic acid, forming the dicarboxylic acid. 2. Transesterification: If using an alcohol other than methanol as a co-solvent.1. Milder Conditions: Use the lowest effective temperature and monitor the reaction closely to stop it once the ester is consumed. 2. Avoid Other Alcohols: Use THF/water as the primary solvent system.
Difficult Work-up 1. Emulsion Formation: During the extraction process. 2. Product Precipitation: The carboxylic acid product may precipitate upon acidification.1. Brine Wash: Use a saturated NaCl solution to break up emulsions. 2. Controlled Acidification: Add acid slowly with vigorous stirring. If the product precipitates, it can be collected by filtration.

Experimental Protocols

Protocol 1: Baseline Alkaline Hydrolysis of this compound

This protocol provides a robust starting point for the hydrolysis reaction.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Addition of Base: Add lithium hydroxide monohydrate (2.5 eq) to the stirred solution.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 70-80 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. The product, 2,6-dichloro-4-cyanobenzoic acid, should precipitate as a solid.

  • Extraction: If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reaction Monitoring by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

  • Gradient: Start with a suitable ratio (e.g., 60:40 A:B) and ramp up the concentration of B to elute the more nonpolar starting material.

Procedure:

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Quench the reaction by adding the aliquot to a vial containing a small amount of 1M HCl to neutralize the base.

  • Dilution: Dilute the quenched sample with the initial mobile phase composition.

  • Injection: Inject the diluted sample onto the HPLC system.

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. The starting ester will have a longer retention time than the more polar carboxylic acid product.

Visualizing the Process

Reaction Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Start_Material This compound Tetrahedral_Intermediate Tetrahedral Intermediate Start_Material->Tetrahedral_Intermediate Nucleophilic Attack Base LiOH, H₂O Base->Tetrahedral_Intermediate Carboxylate_Salt Lithium 2,6-dichloro-4-cyanobenzoate Tetrahedral_Intermediate->Carboxylate_Salt Elimination of Methoxide Methanol Methanol Tetrahedral_Intermediate->Methanol Final_Product 2,6-dichloro-4-cyanobenzoic Acid Carboxylate_Salt->Final_Product Acidic Workup (H+)

Caption: Basic hydrolysis (saponification) of the ester.

Troubleshooting Workflow

G Start Reaction Slow or Incomplete? Check_Temp Is Temperature at Reflux? Start->Check_Temp Increase_Temp Increase to Reflux Check_Temp->Increase_Temp No Check_Base Using LiOH? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Switch_Base Switch to LiOH Check_Base->Switch_Base No Check_Solubility Is Mixture Homogeneous? Check_Base->Check_Solubility Yes Switch_Base->Check_Solubility Adjust_Solvent Adjust THF/Water Ratio Check_Solubility->Adjust_Solvent No Monitor_Reaction Continue Monitoring by HPLC/TLC Check_Solubility->Monitor_Reaction Yes Adjust_Solvent->Monitor_Reaction Success Reaction Complete Monitor_Reaction->Success

Caption: A logical workflow for troubleshooting slow reactions.

References

  • Agilent Technologies. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Available at: [Link]

  • Chen, Z., et al. (2012). Determination of Benzoic Acid and Sorbic Acid in Tobacco Sauce by Ultra Performance Liquid Chromatography. Asian Journal of Chemistry, 24(11), 4923-4925. Available at: [Link]

  • Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Organic Reactions. (n.d.). Nitrile to Acid. Available at: [Link]

  • Padjas, A. N., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2019(2), 167-180. Available at: [Link]

  • U.S. Patent 4,069,248. (1978). Hydrolysis of aromatic nitriles to carboxylic acids.
  • Zenin, V. N., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Mendeleev Communications, 31(4), 503-505. Available at: [Link]

Sources

Topic: Effect of Temperature on Methyl 2,6-dichloro-4-cyanobenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2,6-dichloro-4-cyanobenzoate

Executive Summary & Thermodynamic Profile

This compound (MDCB) is a highly specialized intermediate characterized by a "push-pull" electronic structure and significant steric congestion.[1][2] Its reactivity is governed by two competing factors:[2][3]

  • Steric Inhibition (The Ortho Effect): The bulky chlorine atoms at positions 2 and 6 sterically shield the ester carbonyl, making standard hydrolysis or nucleophilic attack at the carbonyl carbon significantly slower than in non-substituted benzoates.

  • Electronic Activation (SNAr Susceptibility): The electron-withdrawing cyano group (para) and ester group (ipso) activate the ring, making the chlorine atoms susceptible to Nucleophilic Aromatic Substitution (SNAr) at elevated temperatures.[2]

Thermodynamic Baseline:

Property Value Operational Implication
Melting Point 65–67 °C Solid handling requires mild heating for melt-phase reactions.[1][2]
Boiling Point 142–144 °C (12 mmHg) High thermal stability allows for vacuum distillation, but atmospheric reflux >150°C risks degradation.[2]

| Solubility | Soluble in EtOAc, CH₂Cl₂, DMSO | Poor water solubility necessitates phase-transfer catalysts or polar aprotic solvents for aqueous reactions.[1][2] |

Temperature Impact Guide: The "Danger Zones"

This table correlates temperature ranges with specific chemical behaviors of MDCB.

Temperature RangeReaction BehaviorRisk Factor
0°C – 25°C (Ambient)Kinetic Control: Reaction rates are slow.[1][2] Ester hydrolysis is virtually non-existent due to steric blocking.[1][2]Low Solubility: Material may precipitate, causing heterogeneous reaction mixtures and inconsistent yields.[2]
60°C – 80°C (Reflux MeOH/EtOAc)Optimal for Functionalization: Ideal range for nitrile reductions or mild substitutions.[2] Ester remains intact.Solvent Nucleophilicity: If using nucleophilic solvents (e.g., MeOH) with strong base, minor SNAr side products (methoxy-dechlorination) may form.[2]
100°C – 140°C (High Heat)Thermodynamic Activation: Required for ester hydrolysis (saponification) or decarboxylation.[2]SNAr Dominance: The chlorine atoms become highly labile. Nucleophilic attack on the ring competes with carbonyl chemistry.[2]
>150°C (Critical)Degradation: Thermal decomposition of the nitrile group (to amides/polymers) and potential decarboxylation.[2]Runaway Reactions: Exothermic decomposition is possible in closed systems.[1][2]

Troubleshooting & FAQs

Scenario A: Ester Hydrolysis Failure

User Question: "I am trying to hydrolyze the methyl ester to the acid using standard LiOH/THF/Water at room temperature, but starting material recovery is nearly 100% after 24 hours. Why?"

Technical Analysis: You are fighting the Steric Ortho-Effect .[1][2] The two chlorine atoms at the 2,6-positions create a "picket fence" around the carbonyl carbon. This prevents the tetrahedral intermediate from forming easily.[2] Furthermore, the chlorines force the carbonyl group out of planarity with the benzene ring, reducing resonance stabilization but also increasing the energy barrier for nucleophilic attack.

Corrective Protocol:

  • Increase Temperature: Shift from Room Temp to 80°C–100°C .

  • Change Solvent System: Use a high-boiling polar aprotic solvent like DMSO or NMP mixed with water (4:1 ratio).[1][2]

  • Reagent Switch: Switch to KOH (smaller cation, higher lattice energy often correlates with stronger activity in organic mixtures) or use acidic hydrolysis (H₂SO₄/Acetic Acid) at reflux if base sensitivity is an issue.[2]

Scenario B: Unexpected Impurities (SNAr)

User Question: "I performed a reaction in methanol at reflux with sodium methoxide. I see a new peak with a mass of M-4 (Chlorine replaced by Methoxy). Is this expected?"

Technical Analysis: Yes. You have inadvertently triggered Nucleophilic Aromatic Substitution (SNAr) . The 4-cyano and 1-methoxycarbonyl groups are strong electron-withdrawing groups (EWG).[1][2] They pull electron density out of the ring, making the carbons attached to the chlorines (positions 2 and 6) electrophilic. At reflux temperatures (65°C+), methoxide is a strong enough nucleophile to displace the chloride.[2]

Corrective Protocol:

  • Lower Temperature: Run the reaction at 0°C .

  • Change Base: Use a non-nucleophilic base like t-BuOK or DBU if you only need deprotonation elsewhere.[1][2]

  • Change Solvent: Switch to t-Butanol or THF , which are less nucleophilic than methanol.[1][2]

Scenario C: Nitrile Stability

User Question: "Can I distill this compound at atmospheric pressure?"

Technical Analysis: Not recommended.[1][2] While the theoretical boiling point is high, the nitrile group is sensitive to thermal polymerization or hydrolysis if any trace moisture or acid is present. Prolonged heating above 150°C often leads to darkening (tar formation).[2]

Corrective Protocol:

  • Vacuum Distillation: Always use reduced pressure (<15 mmHg) to keep the pot temperature below 100°C .[2]

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates how temperature acts as a "switch" between competing reaction pathways.

MDCB_Reactivity cluster_conditions Temperature Influence Start Methyl 2,6-dichloro- 4-cyanobenzoate Hydrolysis Hydrolysis Product (Acid Formation) Start->Hydrolysis High Temp (>100°C) Strong Base/Acid (Overcomes Sterics) SNAr Side Product (Cl Displacement) Start->SNAr Med-High Temp (>60°C) Nucleophilic Solvent (Activated Ring) NitrileRxn Nitrile Reduction (Amine Formation) Start->NitrileRxn Low Temp (<40°C) Catalytic Hydrogenation (Kinetic Control) T_Low < 25°C: Kinetic Control (Steric Shielding Dominates) T_High > 100°C: Thermodynamic Control (Sterics Overcome / Side Rxns)

Caption: Figure 1. Temperature-dependent divergence of reaction pathways.[1][2] Note that high temperatures are required to overcome steric hindrance for hydrolysis but simultaneously increase the risk of SNAr side reactions.

Validated Experimental Protocol: Controlled Hydrolysis

Objective: Hydrolysis of the sterically hindered ester without degrading the nitrile.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Lithium Hydroxide Monohydrate (LiOH[2]·H₂O) (3.0 eq)

  • Solvent: THF / Water (3:1 v/v)[2]

Procedure:

  • Dissolution: Dissolve the substrate in THF (0.5 M concentration). The solution should be clear.

  • Activation: Add the LiOH dissolved in the minimum amount of water.

  • Thermal Step: Heat the reaction mixture to 60°C (internal temperature) for 12–18 hours.

    • Why? Room temperature is insufficient due to the 2,6-dichloro steric block [1].[2]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material (Rf ~0.[2]6) and the baseline spot of the acid salt.

  • Workup (Critical):

    • Cool to 0°C.[2][4][5][6]

    • Acidify carefully with 1N HCl to pH 3.[1][2] Caution: Do not go below pH 2 to avoid nitrile hydrolysis.[1]

    • Extract with EtOAc.[1][2]

References

  • Sigma-Aldrich. (2024).[1][2][7] Methyl 4-cyanobenzoate Product Specification and Physicochemical Properties. Retrieved from [1][2]

    • Note: Provides baseline physical data (MP/BP) for the parent 4-cyanobenzoate scaffold, used as the thermodynamic baseline.
  • ChemicalBook. (2024).[2] this compound CAS# 409127-32-8 Properties. Retrieved from [2]

    • Note: Confirms specific CAS and structural identity for the chlorinated deriv
  • BenchChem. (2025).[2][8] Mechanism of Nucleophilic Substitution on Dichloro-s-triazines and Analogous Activated Aromatics. Retrieved from [2]

    • Note: Cited for the mechanistic parallel of SNAr on electron-deficient, polychlorinated aromatic rings.[1]

  • Organic Syntheses. (2020).[2] General Procedures for Hydrolysis of Sterically Hindered Esters. Org. Synth. Coll. Vol. 9. Retrieved from [2]

    • Note: Authoritative source for the "High Temp/Polar Solvent" protocol required for ortho-substituted benzo

Sources

preventing byproduct formation with Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2,6-dichloro-4-cyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the use of this compound, with a focus on preventing the formation of unwanted byproducts and ensuring the success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile building block, particularly in the synthesis of protein degraders.[1] Its chemical structure, featuring a methyl ester, a nitrile group, and two chlorine atoms on an aromatic ring, offers multiple reaction sites. However, this multifunctionality also presents opportunities for side reactions if conditions are not carefully controlled. This guide provides insights into potential byproduct formation and strategies to mitigate these issues, ensuring high-purity outcomes in your synthetic routes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing the formation of 2,6-dichloro-4-cyanobenzoic acid in my reaction. What is causing this and how can I prevent it?

A1: Cause and Prevention of Hydrolysis

The formation of 2,6-dichloro-4-cyanobenzoic acid indicates hydrolysis of the methyl ester group. This is a common side reaction that can be initiated by the presence of water, acids, or bases in your reaction mixture.

Causality:

  • Acid-Catalyzed Hydrolysis: Protic acids can protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Mediated Hydrolysis (Saponification): Basic conditions, even from reagents like sodium hydride contaminated with sodium hydroxide, can lead to saponification of the ester.

Troubleshooting and Prevention Protocol:

Parameter Recommendation Rationale
Solvents Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.To minimize the presence of water, a key reagent in hydrolysis.
Reagents Ensure all reagents are dry and of high purity.Impurities, such as residual acid or base from previous steps, can catalyze hydrolysis.
Atmosphere Run reactions under an inert atmosphere (e.g., nitrogen or argon).To prevent the introduction of atmospheric moisture.
pH Control If your reaction conditions are sensitive, consider using a non-nucleophilic base or a proton sponge to neutralize any adventitious acid.To maintain a neutral environment and prevent acid-catalyzed hydrolysis.
Q2: My mass spectrometry analysis shows a peak corresponding to the replacement of one or both chlorine atoms. How can I avoid this nucleophilic aromatic substitution?

A2: Mitigating Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles.

Causality: The electron-withdrawing nature of the cyano and ester groups activates the aromatic ring towards nucleophilic attack. Common nucleophiles in a reaction mixture (e.g., amines, alkoxides, or even some solvents under certain conditions) can displace the chloride ions.

Troubleshooting and Prevention Protocol:

Parameter Recommendation Rationale
Temperature Maintain the lowest possible reaction temperature that allows for the desired transformation.SNAr reactions are often accelerated by heat. Lower temperatures can significantly reduce the rate of this side reaction.
Nucleophile Choice If possible, use a less reactive or sterically hindered nucleophile for other transformations in the molecule.To decrease the propensity for attacking the aromatic ring.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prolonged reaction times can increase the likelihood of side reactions, including SNAr.
Protecting Groups In multi-step syntheses, consider if a different synthetic route that avoids exposing the dichlorinated ring to strong nucleophiles is feasible.Strategic pathway design can prevent the need for harsh conditions.
Q3: I am seeing byproducts related to the cyano group. What are the likely side reactions and how can I control them?

A3: Managing Reactions of the Cyano Group

The cyano (nitrile) group can undergo several transformations, particularly hydrolysis to an amide or carboxylic acid, or participate in cycloaddition reactions.

Causality:

  • Hydrolysis: Similar to the ester, the nitrile group can be hydrolyzed under acidic or basic conditions, first to an amide and then to a carboxylic acid.

  • Reactions with Azides: In the presence of azides (e.g., sodium azide), the nitrile can undergo a [3+2] cycloaddition to form a tetrazole.

Troubleshooting and Prevention Protocol:

Side Reaction Conditions to Avoid Preventative Measures
Nitrile Hydrolysis Strong acidic or basic conditions, especially with heating.Maintain a neutral pH and use moderate temperatures. If acidic or basic conditions are required for another part of the molecule, consider protecting the nitrile group or choosing a milder reagent.
Tetrazole Formation Presence of azide sources (e.g., NaN3, TMSN3).If azides are not part of the desired reaction, ensure all reagents are free from azide contamination.
Q4: In a high-temperature reaction, I've noticed the formation of 3,5-dichlorobenzonitrile. What is happening?

A4: Preventing Decarboxylation

The formation of 3,5-dichlorobenzonitrile is likely due to decarboxylation, the loss of the methoxycarbonyl group (-COOCH3) as carbon dioxide and methanol. While this is more common for carboxylic acids, it can occur with esters under harsh thermal conditions.[2][3][4]

Causality: High temperatures can induce the cleavage of the bond between the aromatic ring and the ester group, leading to the loss of CO2 and subsequent reaction products. The presence of certain catalysts or reagents can facilitate this process.

Troubleshooting and Prevention Protocol:

Parameter Recommendation Rationale
Temperature Avoid excessive heating. If a high-temperature reaction is necessary, carefully control the temperature and reaction time.To minimize the energy input that can lead to fragmentation of the molecule.
Catalyst Choice Be mindful of catalysts that might promote decarboxylation.Some metal catalysts, for instance, can facilitate this side reaction.
Alternative Synthetic Routes If decarboxylation is a persistent issue, explore alternative synthetic strategies that do not require high temperatures.Redesigning the synthesis can be the most effective solution for problematic side reactions.

Visualizing Potential Byproduct Pathways

The following diagram illustrates the primary potential side reactions that can occur with this compound.

Byproduct_Formation cluster_hydrolysis Hydrolysis cluster_snar SNAr cluster_decarboxylation Decarboxylation main This compound hydrolysis_acid 2,6-dichloro-4-cyanobenzoic acid main->hydrolysis_acid Ester Hydrolysis (H₂O, H⁺/OH⁻) hydrolysis_amide Methyl 2,6-dichloro-4-carbamoylbenzoate main->hydrolysis_amide Nitrile Hydrolysis (H₂O, H⁺/OH⁻) snar_product Substitution Product(s) (e.g., chloro displacement) main->snar_product Nucleophilic Attack (e.g., R-NH₂) decarboxylation_product 3,5-dichlorobenzonitrile main->decarboxylation_product High Temperature

Caption: Potential byproduct pathways from this compound.

Summary of Key Recommendations

To ensure the successful use of this compound and minimize byproduct formation, please consider the following summary of best practices:

Experimental Aspect Key Consideration
Purity of Reagents Use high-purity, anhydrous solvents and reagents.
Reaction Atmosphere Maintain an inert atmosphere to exclude moisture.
Temperature Control Use the lowest effective temperature for your reaction.
pH Management Avoid strongly acidic or basic conditions unless necessary for the desired transformation.
Reaction Monitoring Closely monitor reaction progress to avoid prolonged reaction times.

By adhering to these guidelines and understanding the potential side reactions, you can significantly improve the outcome of your experiments and obtain your desired products in high yield and purity.

References

  • CP Lab Safety. This compound, min 98%, 250 mg. Available from: [Link]

  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Master Organic Chemistry. Decarboxylation. (2022-05-20). Available from: [Link]

  • Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. (2023-01-22). Available from: [Link]

  • Wikipedia. Decarboxylation. Available from: [Link]

Sources

Technical Support Center: Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2,6-dichloro-4-cyanobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount, as even trace amounts of impurities can lead to undesirable side reactions, reduced efficacy of the final product, and potential toxicity. This technical support guide provides a comprehensive overview of the common impurities encountered during the synthesis of this compound, along with troubleshooting guides and frequently asked questions to assist researchers in identifying, controlling, and removing these impurities.

Plausible Synthesis Route and Potential Impurity Hotspots

The synthesis of this compound is a multi-step process, typically commencing from 2,6-dichlorotoluene. Each step in the synthesis pathway presents an opportunity for the formation of impurities. Understanding this route is the first step in effective impurity profiling and control.

Synthesis_Route cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Sandmeyer Reaction (Cyanation) cluster_4 Step 5: Esterification A 2,6-Dichlorotoluene B 2,6-Dichlorobenzoic Acid A->B KMnO4 or other oxidizing agents C 2,6-Dichloro-4-nitrobenzoic Acid B->C HNO3/H2SO4 D 4-Amino-2,6-dichlorobenzoic Acid C->D Fe/HCl or H2/Pd-C E 2,6-Dichloro-4-cyanobenzoic Acid D->E 1. NaNO2, HCl 2. CuCN F This compound E->F Methanol, H+ catalyst

Caption: A plausible synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues related to impurities in the synthesis of this compound.

Impurities from Starting Materials and Step 1 (Oxidation)

Q1: I am seeing an impurity with a similar retention time to 2,6-dichlorotoluene in my crude product. What could it be?

A1: This is likely unreacted starting material. The oxidation of 2,6-dichlorotoluene to 2,6-dichlorobenzoic acid may be incomplete. Additionally, you should consider the presence of isomeric dichlorotoluenes in your starting material, such as 2,4-dichlorotoluene or 3,5-dichlorotoluene, which would also be carried through the synthesis.[1][2][3]

Troubleshooting:

  • Confirm Starting Material Purity: Analyze your 2,6-dichlorotoluene starting material by Gas Chromatography (GC) to check for isomeric impurities.

  • Optimize Oxidation Conditions: Increase the reaction time, temperature, or the amount of oxidizing agent to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: My 2,6-dichlorobenzoic acid intermediate contains an impurity that I suspect is an over-oxidation product. What could it be?

A2: Over-oxidation can lead to the formation of chlorinated phthalic acids if there is any residual methyl group on an adjacent position that gets oxidized. However, a more common issue is incomplete oxidation, leading to the presence of 2,6-dichlorobenzaldehyde.

Troubleshooting:

  • Control Reaction Temperature: Aggressive oxidation at high temperatures can lead to side reactions. Maintain a controlled temperature throughout the reaction.

  • Purification of Intermediate: Recrystallize the crude 2,6-dichlorobenzoic acid from a suitable solvent system (e.g., ethanol/water) to remove both unreacted starting material and the aldehyde impurity.[4]

Impurities from Step 2 (Nitration)

Q3: After nitration, I observe multiple spots on my TLC plate. What are the likely isomeric impurities?

A3: The nitration of 2,6-dichlorobenzoic acid is directed to the 4-position due to the electronic effects of the substituents. However, small amounts of other isomers, such as 2,6-dichloro-3-nitrobenzoic acid and 2,6-dichloro-5-nitrobenzoic acid, can be formed.

Troubleshooting:

  • Control Nitrating Agent Addition: Add the nitrating mixture (HNO3/H2SO4) slowly and at a low temperature (0-5 °C) to improve selectivity.

  • Isomer Separation: These isomers can be difficult to separate. Careful recrystallization or column chromatography of the nitro-intermediate may be necessary.

Impurities from Step 3 (Reduction)

Q4: My 4-amino-2,6-dichlorobenzoic acid appears discolored. What could be the cause?

A4: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. Incomplete reduction of the nitro group can also leave residual starting material.

Troubleshooting:

  • Inert Atmosphere: Perform the reduction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.

  • Monitor Reaction Completion: Use TLC to ensure all the nitro starting material has been consumed.

Impurities from Step 4 (Sandmeyer Reaction)

Q5: The Sandmeyer reaction is known to produce side products. What are the most common impurities I should look for?

A5: The Sandmeyer reaction, while effective, can generate several byproducts.[5][6][7][8][9] The most common impurities include:

  • 4-Hydroxy-2,6-dichlorobenzoic acid: Formed by the reaction of the diazonium salt with water.

  • Unreacted 4-amino-2,6-dichlorobenzoic acid: If the diazotization is incomplete.

  • Azo-coupled products: Diazonium salts can couple with the starting amine or other aromatic species to form colored azo compounds.

Troubleshooting:

  • Control Diazotization Temperature: Keep the temperature of the diazotization reaction strictly between 0-5 °C to prevent premature decomposition of the diazonium salt.

  • Efficient Copper(I) Cyanide Addition: Ensure the copper(I) cyanide solution is added promptly and efficiently to the diazonium salt solution to favor the desired cyanation reaction.

  • Work-up Procedure: A thorough work-up, including washing with aqueous base to remove the acidic hydroxy-impurity, is crucial.

Impurities from Step 5 (Esterification)

Q6: My final product, this compound, contains an acidic impurity. What is it likely to be?

A6: The most probable acidic impurity is unreacted 2,6-dichloro-4-cyanobenzoic acid. The Fischer esterification is an equilibrium reaction, and if not driven to completion, residual starting material will remain.[10]

Troubleshooting:

  • Use Excess Methanol: Employ a large excess of methanol to shift the equilibrium towards the ester product.

  • Water Removal: Use a Dean-Stark apparatus or a drying agent to remove the water formed during the reaction, which will also drive the equilibrium forward.

  • Aqueous Base Wash: During the work-up, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid.

Q7: I am seeing a high-boiling point impurity in the GC analysis of my final product. What could it be?

A7: A potential high-boiling point impurity is the self-condensation product of the starting acid, forming an anhydride, although this is less common under standard Fischer esterification conditions. Another possibility is the formation of a methyl ether if the reaction temperature is too high in the presence of an acid catalyst, especially if there are any hydroxy-impurities present from the Sandmeyer reaction.

Troubleshooting:

  • Moderate Reaction Temperature: Avoid excessively high temperatures during esterification.

  • Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography.[11][12][13][14]

Analytical Methodologies

Accurate identification and quantification of impurities are critical for process optimization and quality control. HPLC and GC-MS are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Non-Volatile Impurities

This method is suitable for the analysis of the carboxylic acid intermediates and the final ester product.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This method is ideal for analyzing the starting material (2,6-dichlorotoluene) and other volatile impurities.

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min)
Injector Temp. 250 °C
MS Ionization Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Purification Strategies

Effective purification is essential to obtain high-purity this compound.

Workflow for Purification

Purification_Workflow Start Crude this compound Wash Aqueous Wash (e.g., NaHCO3 solution) Start->Wash Dry Dry Organic Layer (e.g., with Na2SO4) Wash->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Purification_Choice Purity Check (TLC/HPLC) Solvent_Removal->Purification_Choice Recrystallization Recrystallization (e.g., from Methanol) Purification_Choice->Recrystallization High Purity Column_Chromatography Column Chromatography (Silica Gel) Purification_Choice->Column_Chromatography Low Purity / Complex Mixture Final_Product Pure this compound Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: A general workflow for the purification of this compound.

Protocol for Recrystallization
  • Solvent Selection: Methanol is often a good choice for the recrystallization of methyl esters. The crude product should be soluble in hot methanol and sparingly soluble in cold methanol.

  • Dissolution: Dissolve the crude product in a minimal amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridiz
  • Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. PrepChem.com. ([Link])

  • US Patent US4721822A - Process for preparing 2,6-dichlorotoluene.
  • CN101633601A - Industrial production method for 2, 6-dichlorotoluene.
  • 2,6-Dichlorotoluene. PubChem. ([Link])

  • Cyanation of Alcohols with Diethyl Cyanophosphonate and 2,6-Dimethyl-1,4-benzoquinone by a New Type of Oxidation–Reduction Condensation. ResearchGate. ([Link])

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. ([Link])

  • Write reaction showing conversion of Benzonitrile into benzoic acid. Brainly.in. ([Link])

  • Write reaction showing conversion of Benzonitrile into benzoic acid... Filo. ([Link])

  • Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. PubMed. ([Link])

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (URL not available)
  • The preparation of methyl benzoate and methyl salicylate on silica gel column. Academic Journals. ([Link])

  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. PMC. ([Link])

  • US Patent US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. ([Link])

  • How will you bring about the following conversions?Benzonitrile to benzoic acid. YouTube. ([Link])

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. ([Link])

  • The preparation of methyl benzoate and methyl salicylate on silica gel column. ([Link])

  • Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. ResearchGate. ([Link])

  • Recrystallization and Crystallization. ([Link])

  • (PDF) Nitration of Methyl Benzoate. ResearchGate. ([Link])

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. ([Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. ([Link])

  • Sandmeyer Reaction. Organic Chemistry Portal. ([Link])

  • Sandmeyer reaction. Wikipedia. ([Link])

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. ([Link])

Sources

Technical Support Center: Troubleshooting Failed Reactions with Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2,6-dichloro-4-cyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common and complex issues encountered during reactions involving this compound, providing in-depth, evidence-based troubleshooting strategies and detailed experimental protocols. Our approach is grounded in mechanistic principles to empower you to not only solve immediate problems but also to proactively design more robust reaction conditions.

Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic building block. Its reactivity is primarily dictated by the interplay of three key features:

  • Electron-Deficient Aromatic Ring: The two chlorine atoms and the cyano group are strong electron-wthdrawing groups. This significantly depletes the electron density of the benzene ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2]

  • Steric Hindrance: The two chlorine atoms positioned ortho to the methyl ester group create significant steric hindrance. This can impede the approach of bulky nucleophiles to the reaction centers.[3][4]

  • Reactive Functional Groups: The methyl ester and cyano groups are susceptible to hydrolysis under both acidic and basic conditions, which can lead to unwanted side products if reaction conditions are not carefully controlled.

This unique combination of electronic and steric factors makes this compound a powerful synthetic intermediate, but also one that requires careful consideration of reaction parameters to achieve desired outcomes.

Troubleshooting Common Failed Reactions: A Question-and-Answer Guide

This section addresses specific problems you may encounter when working with this compound, providing explanations and actionable solutions.

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution on this compound with an amine/alkoxide, but I am observing very low conversion to my desired product, even after prolonged reaction times. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in SNAr reactions with this substrate is a common issue and can stem from several factors. Let's break down the potential causes and solutions:

Causality-Driven Troubleshooting:

  • Insufficient Nucleophilicity: The electron-deficient nature of the ring requires a sufficiently strong nucleophile to initiate the attack. If your nucleophile is too weak, the activation energy for the initial addition step will be too high.

    • Solution: If using a neutral nucleophile like an amine or alcohol, consider deprotonating it first with a suitable base to generate the more nucleophilic anion (amide or alkoxide). The choice of base is critical; a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often a good choice.

  • Steric Hindrance: The two ortho-chloro substituents create a sterically congested environment around the substitution sites (the carbons bearing the chlorine atoms). If your nucleophile is bulky, its approach to the aromatic ring may be sterically hindered.[3][4]

    • Solution: If possible, consider using a less sterically demanding nucleophile. If the nucleophile's structure is fixed, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times, to overcome the steric barrier.

  • Inappropriate Solvent: The choice of solvent can significantly impact the rate of SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

    • Solution: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices for SNAr reactions.[5] If you are using a less polar solvent, switching to one of these may dramatically improve your conversion.

  • Reaction Temperature Too Low: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, especially with moderately reactive nucleophiles or sterically hindered substrates.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at different temperatures will help you find the optimal balance between reaction rate and potential side reactions.[6]

Troubleshooting Workflow:

G start Low/No Conversion in SNAr check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_sterics Is the nucleophile sterically hindered? check_nucleophile->check_sterics Yes solution_base Add a non-nucleophilic base (e.g., NaH, KOtBu) check_nucleophile->solution_base No check_solvent Is the solvent appropriate? check_sterics->check_solvent Yes solution_nucleophile Consider a less bulky nucleophile if possible check_sterics->solution_nucleophile No check_temp Is the reaction temperature high enough? check_solvent->check_temp Yes solution_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->solution_solvent No solution_temp Increase reaction temperature check_temp->solution_temp No

Caption: Decision tree for troubleshooting low conversion in SNAr.

Issue 2: Formation of Unexpected Side Products - Hydrolysis of Ester or Nitrile

Question: My reaction is producing a mixture of products, and I suspect hydrolysis of the methyl ester or the cyano group. How can I confirm this and prevent it?

Answer:

Hydrolysis is a significant potential side reaction, especially when using basic or acidic conditions.

Identifying the Side Products:

  • Hydrolysis of the Methyl Ester: Under basic conditions, the methyl ester can be saponified to a carboxylate salt, which upon acidic workup will yield the corresponding carboxylic acid. Under acidic conditions, the ester can also be hydrolyzed.

  • Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a primary amide and further to a carboxylic acid under both acidic and basic conditions. The conditions for nitrile hydrolysis are typically harsher than for ester hydrolysis.

Confirmation:

  • LC-MS Analysis: This is the most powerful tool for identifying these side products. Look for masses corresponding to the hydrolyzed products (loss of a methyl group and addition of a hydrogen for the ester; addition of a water molecule for the nitrile to amide, or replacement of CN with COOH).

  • NMR Spectroscopy: In the 1H NMR spectrum, the disappearance of the methyl ester singlet (around 3.9 ppm) would indicate ester hydrolysis. The appearance of a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) is also indicative. For nitrile hydrolysis to an amide, you would expect to see two new broad singlets in the amide proton region (around 7-8 ppm).

Prevention Strategies:

  • Careful Control of pH: If your reaction requires a base, use the minimum amount necessary to deprotonate your nucleophile. A large excess of a strong base will promote hydrolysis.

  • Anhydrous Conditions: Ensure your solvent and reagents are dry. Water is the reactant in hydrolysis, so minimizing its presence is crucial.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times will increase the rate of hydrolysis. Aim for the mildest conditions that still provide a reasonable rate of your desired reaction.

  • Choice of Base: If possible, use a non-hydroxide base to minimize the concentration of hydroxide ions, which are a direct participant in saponification.

Hydrolysis Pathways:

G start This compound ester_hydrolysis Hydrolysis of Methyl Ester start->ester_hydrolysis H+ or OH- nitrile_hydrolysis Hydrolysis of Cyano Group start->nitrile_hydrolysis H+ or OH- (harsher conditions) product_acid 2,6-dichloro-4-cyanobenzoic acid ester_hydrolysis->product_acid product_amide Methyl 2,6-dichloro-4-(aminocarbonyl)benzoate nitrile_hydrolysis->product_amide product_diacid 2,6-dichlorobenzene-1,4-dicarboxylic acid product_amide->product_diacid Further Hydrolysis G start Deprotonation of Amine reaction Addition of this compound start->reaction heating Heating and Monitoring reaction->heating workup Aqueous Workup and Extraction heating->workup purification Column Chromatography workup->purification product Purified Product purification->product

Sources

Technical Support Center: Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2,6-dichloro-4-cyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter. Our goal is to provide you with the expertise and insights needed to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility is derived from the reactive sites on the molecule: the methyl ester, the nitrile group, and the chlorinated aromatic ring. However, these same features can be susceptible to degradation under certain experimental conditions. Understanding the potential stability issues is crucial for obtaining reliable and reproducible results.

This guide will address the most common stability concerns, including hydrolysis, thermal decomposition, and chemical incompatibility, providing you with the knowledge to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The three main stability concerns for this compound are:

  • Hydrolysis: Both the methyl ester and the cyano group are susceptible to hydrolysis, especially under acidic or basic conditions.

  • Thermal Decomposition: High temperatures can cause the molecule to decompose, potentially releasing toxic gases.

  • Chemical Incompatibility: The compound can react with strong oxidizing agents, strong acids, and strong bases.

Q2: What is the recommended way to store this compound?

A2: To ensure its stability, the compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] It is advisable to protect it from moisture and direct sunlight.

Q3: Is this compound sensitive to light?

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results or Low Yields

If you are experiencing inconsistent results or lower than expected yields in your reactions, it could be due to the degradation of your starting material, this compound.

Potential Cause 1: Hydrolysis of the Methyl Ester

The methyl ester group is prone to hydrolysis, especially in the presence of acid or base, to form 2,6-dichloro-4-cyanobenzoic acid.

  • Troubleshooting Steps:

    • Check the pH of your reaction mixture. If your reaction conditions are acidic or basic, consider if the ester is stable under these conditions.

    • Analyze your starting material for the presence of the carboxylic acid impurity. This can be done using techniques like HPLC or NMR.

    • If hydrolysis is suspected, use anhydrous solvents and reagents. Ensure your reaction setup is dry.

Potential Cause 2: Hydrolysis of the Cyano Group

The cyano (nitrile) group can also undergo hydrolysis, typically under more vigorous acidic or basic conditions, to first form an amide (2,6-dichloro-4-(aminocarbonyl)benzoic acid methyl ester) and then the corresponding carboxylic acid. Studies on similar molecules like 2,6-dichlorobenzonitrile have shown that hydrolysis can occur.[2]

  • Troubleshooting Steps:

    • Evaluate the strength of your acidic or basic reagents and the reaction temperature. Harsher conditions are more likely to hydrolyze the nitrile.

    • Use analytical techniques like FT-IR to check for the presence of an amide or carboxylic acid group in your product or impure starting material. The appearance of a broad O-H stretch and a shift in the carbonyl peak would indicate carboxylic acid formation.

Diagram of Potential Hydrolysis Pathways

HydrolysisPathways This compound This compound 2,6-dichloro-4-cyanobenzoic acid 2,6-dichloro-4-cyanobenzoic acid This compound->2,6-dichloro-4-cyanobenzoic acid Ester Hydrolysis (H+ or OH-) Methyl 2,6-dichloro-4-(aminocarbonyl)benzoate Methyl 2,6-dichloro-4-(aminocarbonyl)benzoate This compound->Methyl 2,6-dichloro-4-(aminocarbonyl)benzoate Nitrile Hydrolysis (H+ or OH-) 2,6-dichloro-4-carboxybenzamide 2,6-dichloro-4-carboxybenzamide Methyl 2,6-dichloro-4-(aminocarbonyl)benzoate->2,6-dichloro-4-carboxybenzamide Ester Hydrolysis (H+ or OH-) StabilityMonitoring cluster_0 Reaction Setup cluster_1 Time-Point Sampling cluster_2 Analysis Reaction_Mixture Reaction Mixture (t=0) Aliquot_1h Aliquot at 1h Reaction_Mixture->Aliquot_1h Aliquot_4h Aliquot at 4h Reaction_Mixture->Aliquot_4h Aliquot_24h Aliquot at 24h Reaction_Mixture->Aliquot_24h Quench_1 Quench Aliquot_1h->Quench_1 Quench_2 Quench Aliquot_4h->Quench_2 Quench_3 Quench Aliquot_24h->Quench_3 Analysis_1 HPLC/TLC Analysis Quench_1->Analysis_1 Analysis_2 HPLC/TLC Analysis Quench_2->Analysis_2 Analysis_3 HPLC/TLC Analysis Quench_3->Analysis_3

Sources

Technical Support Center: Methyl 2,6-dichloro-4-cyanobenzoate Reaction Work-up

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 2,6-dichloro-4-cyanobenzoate. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the critical aspects of the work-up procedure for reactions involving this versatile but sensitive molecule. The presence of three distinct functional groups—a methyl ester, a nitrile, and a dichlorinated aromatic ring—necessitates a carefully considered approach to quenching, extraction, and purification to ensure high yield and purity of your target compound.

Understanding the Molecule: Key Chemical Characteristics

This compound is an electron-deficient aromatic compound. The two chlorine atoms and the cyano group are strong electron-withdrawing groups, which significantly impacts the reactivity of the aromatic ring and the lability of the ester group.[1][2] This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a crucial factor to consider when selecting reagents and reaction conditions.[1][2][3][4][5] Furthermore, both the ester and nitrile functionalities can be sensitive to hydrolysis under strongly acidic or basic conditions.[6][7][8][9]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

Question: After quenching my reaction and performing an aqueous work-up, I have a low yield of my desired product. What are the likely causes?

Answer: Low yields after work-up can stem from several factors. Here's a systematic approach to troubleshooting:

  • Product Solubility: Your product might have some solubility in the aqueous layer, especially if the reaction introduces more polar functional groups.

    • Solution: Before discarding the aqueous layer, re-extract it one or two more times with your organic solvent. To decrease the solubility of your organic product in the aqueous phase, you can saturate the aqueous layer with brine (saturated NaCl solution) before extraction.

  • Ester or Nitrile Hydrolysis: If your quenching or washing steps involved strong acids or bases, you may have inadvertently hydrolyzed the methyl ester to the corresponding carboxylic acid or the nitrile to a carboxylic acid or amide.[6][7][8][9]

    • Solution: Use milder quenching and washing conditions. Opt for a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize acids, rather than strong bases like sodium hydroxide (NaOH). Similarly, use dilute acid solutions for neutralization if necessary. Always keep the contact time with acidic or basic aqueous solutions to a minimum and perform these steps at low temperatures (0-5 °C) to slow down potential hydrolysis.

  • Incomplete Extraction: The choice of extraction solvent is critical.

    • Solution: Ensure you are using an appropriate organic solvent in which your product is highly soluble and which is immiscible with water. Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether. Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.

Question: My purified product is contaminated with an unknown impurity that has a similar polarity. How can I improve my purification?

Answer: Co-eluting impurities are a common challenge, particularly with structurally similar byproducts.

  • Byproduct Formation: Consider the possibility of side reactions. Given the electron-deficient nature of the starting material, nucleophilic aromatic substitution (SNAr) is a likely side reaction if your reaction mixture contains nucleophiles.[1][2][3][4][5]

    • Solution: Analyze your crude reaction mixture by techniques like LC-MS or GC-MS to identify the impurity. If it is an SNAr product, you may need to revisit your reaction conditions to minimize its formation (e.g., by controlling temperature, stoichiometry, or using a less nucleophilic base).

  • Purification Technique Optimization:

    • Column Chromatography: If you are using column chromatography, optimizing the eluent system is key. A shallower solvent gradient or even isocratic elution with a finely tuned solvent mixture can improve separation.[10] For polar compounds, sometimes a different stationary phase like alumina or a bonded silica (e.g., cyano or diol) can provide better separation.[11]

    • Recrystallization: This is an excellent technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.[12][13][14] The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[15]

Question: During my aqueous wash, an emulsion formed, making separation difficult. How can I break the emulsion?

Answer: Emulsion formation is common when working with chlorinated solvents or when basic washes are used.

  • Breaking the Emulsion:

    • Add Brine: Adding a saturated aqueous solution of NaCl can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.

    • Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

    • Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the best general quenching agent for reactions involving this compound?

A1: For most reactions, quenching with cold, deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is a good starting point.[16] These are generally neutral and will stop the reaction without introducing harsh pH conditions that could lead to hydrolysis. If your reaction is highly exothermic, pouring the reaction mixture onto crushed ice is an effective way to rapidly dissipate heat.[17]

Q2: How should I remove acidic or basic catalysts/reagents from my organic product?

A2:

  • Acidic Impurities: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is a weak base and is generally sufficient to neutralize residual acids without causing significant hydrolysis of the ester or nitrile. Avoid using strong bases like NaOH unless you have confirmed your product is stable under these conditions.

  • Basic Impurities: A wash with a dilute aqueous solution of a weak acid, such as 1 M hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl), is recommended. Again, avoid strong acids if possible and keep contact time to a minimum.

Q3: What are the best practices for drying the organic layer?

A3: After the final aqueous wash, dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is added in sufficient quantity (it should be free-flowing and not clumped together). After a suitable time (typically 15-30 minutes), filter off the drying agent.

Q4: What are some recommended solvent systems for column chromatography of this compound and its derivatives?

A4: The polarity of your product will dictate the optimal solvent system. A good starting point for many aromatic esters and nitriles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[12][13][18] You can determine the ideal ratio by running thin-layer chromatography (TLC) first.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes. Always handle this compound and its derivatives in a well-ventilated fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[20][21][22] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[20][21][22] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Experimental Protocol: Standard Work-up Procedure

This protocol provides a general framework for the work-up of a reaction involving this compound. Note: This is a general guide and may need to be adapted based on the specific nature of your reaction.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the quenching agent (e.g., cold deionized water or saturated aqueous NH₄Cl) dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.[17]

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate.

    • Drain the organic layer. If dichloromethane is used, it will be the bottom layer. If ethyl acetate or diethyl ether is used, it will typically be the top layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine all the organic extracts.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ to remove any acidic impurities.

    • Wash with deionized water.

    • Wash with brine (saturated aqueous NaCl solution) to help remove dissolved water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by either recrystallization or column chromatography, as determined by the nature of the product and impurities.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Quenching Temperature 0 - 5 °CMinimizes exothermic events and reduces the rate of potential hydrolysis.
Washing Solution pH 6 - 8 (for neutral washes)Avoids harsh acidic or basic conditions that could degrade the product.
Extraction Solvent Volume 3 x (1/3 of aqueous volume)Multiple smaller extractions are more efficient than a single large one.
Drying Agent Amount Sufficient to be free-flowingEnsures complete removal of water from the organic phase.

Visualizing the Workflow

Below is a diagram illustrating the general work-up procedure.

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reaction Reaction Mixture (this compound + Reagents) Quench Quenching (e.g., H₂O, NH₄Cl) Reaction->Quench 1. Stop Reaction Extraction Extraction (e.g., EtOAc, DCM) Quench->Extraction 2. Isolate in Organic Phase Washing Aqueous Washes (e.g., NaHCO₃, Brine) Extraction->Washing 3. Remove Impurities Drying Drying (e.g., MgSO₄, Na₂SO₄) Washing->Drying 4. Remove Water Concentration Concentration (Rotary Evaporation) Drying->Concentration 5. Remove Solvent Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification 6. Purify FinalProduct Pure Product Purification->FinalProduct 7. Isolate

Caption: General workflow for the work-up and purification of reactions involving this compound.

References

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). PubMed Central (PMC). [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30). The Royal Society of Chemistry. [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]

  • Synthesis of methyl 3-cyanobenzoate by a green process. (2025, August 7). ResearchGate. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. (2020, November 5). PubMed Central (PMC). [Link]

  • Quenching Reactive Substances. (2006, October 27). KGROUP. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]

  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. (2024, March 6). Chemical Science (RSC Publishing). [Link]

  • Polycyclic Aromatic Hydrocarbon Occurrence and Formation in Processed Meat, Edible Oils, and Cereal-Derived Products: A Review. (n.d.). MDPI. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. [Link]

  • Ester dance reaction on the aromatic ring. (n.d.). PubMed Central (PMC). [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. [Link]

  • Aromatic compound. (n.d.). Wikipedia. [Link]

  • The kinetics of hydrolysis of methyl and phenyl lsocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. [Link]

  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. (n.d.). Semantic Scholar. [Link]

  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2025, August 10). ResearchGate. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. [Link]

  • Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. (n.d.). EPA. [Link]

  • Numerical simulation and optimizing of the hydrolysis reaction about methyl ethyl ketone azine. (n.d.). Atlantis Press. [Link]

  • Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. (n.d.). Oxford Instruments. [Link]

  • Carboxylic acids and Nitriles. (n.d.). Philadelphia University. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy!. (2018, May 8). YouTube. [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • Polycyclic Aromatic Hydrocarbons (PAHs): How Do PAHs Induce Pathogenic Changes?. (n.d.). Environmental Medicine | ATSDR - CDC Archive. [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,6-dichloro-4-cyanobenzoate. This guide is designed to provide expert insights and practical troubleshooting advice for catalyst selection in common cross-coupling reactions involving this sterically hindered and electron-deficient aryl dichloride. Our goal is to empower you with the knowledge to navigate the complexities of your experiments and achieve successful outcomes.

Introduction: The Challenge of a Doubly-Armed Substrate

This compound presents a unique set of challenges in synthetic chemistry. The two chlorine atoms at the ortho-positions to the methyl ester create significant steric hindrance around the reactive sites. Furthermore, the electron-withdrawing nature of the cyano and ester groups deactivates the aryl ring, making oxidative addition, a critical step in many catalytic cycles, more difficult.

This guide will focus primarily on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will explore catalyst systems, reaction conditions, and troubleshooting strategies to enable selective and efficient functionalization of this valuable building block.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when planning reactions with this compound.

Q1: Which palladium catalyst system is a good starting point for a Suzuki-Miyaura coupling with this substrate?

A good starting point for a Suzuki-Miyaura coupling of an aryl chloride is a palladium(II) precatalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand. For sterically hindered aryl chlorides like this compound, ligands from the Buchwald biaryl phosphine family are highly recommended. Specifically, XPhos , SPhos , or RuPhos are excellent candidates to facilitate the challenging oxidative addition step. Using a pre-catalyst, such as an XPhos Pd G3, can often lead to more reproducible results by ensuring the efficient in situ generation of the active Pd(0) species.

Q2: How can I control for mono- versus di-substitution in a cross-coupling reaction?

Achieving selective mono-arylation or mono-amination is a key challenge with di-halogenated substrates. The primary method of control is through stoichiometry. Using a slight excess of the boronic acid or amine (e.g., 1.1-1.2 equivalents) will favor mono-substitution. Running the reaction at a lower temperature and for a shorter duration can also help to minimize the second coupling event. Careful monitoring of the reaction progress by techniques like TLC, GC-MS, or LC-MS is crucial to stop the reaction once the desired mono-substituted product is maximized.

Q3: What are the best bases and solvents for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?

For Suzuki-Miyaura couplings , a common choice of base is a carbonate, such as K₂CO₃ or Cs₂CO₃, or a phosphate like K₃PO₄. The choice of solvent is often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water to facilitate the dissolution of the base.

For Buchwald-Hartwig aminations , stronger, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. Aprotic solvents such as toluene, dioxane, or THF are standard. It is important to ensure anhydrous conditions for these reactions.

Q4: Can the methyl ester or cyano group interfere with the reaction?

Yes, both functional groups can potentially interfere. The methyl ester can undergo hydrolysis under strongly basic conditions, especially at elevated temperatures. The cyano group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. However, with the appropriate choice of catalyst, ligand, and reaction conditions, these side reactions can generally be minimized. Using milder bases (e.g., K₃PO₄ instead of NaOH) and lower reaction temperatures can help preserve the ester group. The use of bulky phosphine ligands can often mitigate catalyst inhibition by the nitrile.

Troubleshooting Guide

This section provides a more in-depth look at common problems encountered during experiments with this compound and offers systematic approaches to resolving them.

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • Starting material (this compound) is largely unreacted.

  • Little to no desired product is observed.

Possible Causes and Solutions:

  • Inefficient Oxidative Addition: The C-Cl bond is strong, and the steric hindrance from the ortho-substituents makes oxidative addition to the Pd(0) center difficult.

    • Solution: Employ a more electron-rich and sterically demanding ligand. If you started with a less bulky ligand like PPh₃, switch to a Buchwald-type ligand such as XPhos , SPhos , or RuPhos . These ligands promote the formation of the active, monoligated Pd(0) species, which is more effective at oxidative addition.

  • Inactive Catalyst: The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst (e.g., XPhos Pd G3). These can provide a more consistent concentration of the active catalyst.

  • Inappropriate Base or Solvent: The base may not be strong enough or soluble enough to effectively participate in the transmetalation step.

    • Solution: If using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. Ensure that your solvent system (e.g., toluene/water) allows for adequate solubility of all reactants. The use of phase-transfer catalysts can sometimes enhance reaction rates in biphasic systems.[1]

Problem 2: Poor Selectivity - Mixture of Mono- and Di-Substituted Products

Symptoms:

  • Significant amounts of both the desired mono-substituted product and the di-substituted byproduct are formed.

Possible Causes and Solutions:

  • Stoichiometry: Using too large an excess of the boronic acid or amine will drive the reaction towards di-substitution.

    • Solution: Carefully control the stoichiometry. Start with 1.05-1.1 equivalents of the nucleophile.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote the second coupling.

    • Solution: Monitor the reaction closely. Once the formation of the mono-substituted product plateaus and the di-substituted product begins to increase, quench the reaction. Consider running the reaction at a lower temperature to improve selectivity, even if it requires a longer reaction time.

  • Ligand Choice: The nature of the ligand can influence selectivity.

    • Solution: While bulky ligands are needed for reactivity, in some cases, a slightly less bulky ligand might offer better control over mono-substitution, although this may come at the cost of reaction rate. This would require screening of different ligands.

Problem 3: Hydrolysis of the Methyl Ester

Symptoms:

  • Presence of the corresponding carboxylic acid in the product mixture.

Possible Causes and Solutions:

  • Strongly Basic Conditions: The use of strong bases like NaOH or prolonged heating with weaker bases in the presence of water can lead to ester saponification.

    • Solution: Opt for milder bases such as K₃PO₄ or even organic bases like DBU in certain cases. Minimize the amount of water in the reaction mixture if possible, or use anhydrous conditions if the reaction allows. Shorter reaction times and lower temperatures are also beneficial.

Problem 4: Catalyst Deactivation

Symptoms:

  • The reaction starts but then stalls before reaching completion.

Possible Causes and Solutions:

  • Coordination of the Cyano Group: The nitrogen of the nitrile can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can often prevent or minimize this inhibition by sterically shielding the metal center.

  • Formation of Inactive Palladium Species: The catalyst can aggregate to form inactive palladium black, especially at high temperatures or if the ligand is not robust.

    • Solution: Ensure your reaction is properly degassed to remove oxygen, which can contribute to catalyst decomposition. Use a robust ligand that is stable at the reaction temperature. Using a lower catalyst loading can sometimes paradoxically lead to better results by minimizing aggregation pathways.

Catalyst and Condition Selection Summary

The following table provides a starting point for catalyst and condition selection for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

Reaction TypeCatalyst/PrecatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, or RuPhosK₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ or XPhos Pd G3BrettPhos or RuPhosNaOtBu or LHMDSToluene or Dioxane (anhydrous)80-110

Experimental Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the selective mono-arylation of this compound. Optimization may be required for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • Toluene

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and XPhos in toluene.

  • Add the catalyst solution to the reaction vessel.

  • Add deionized water to the reaction mixture (typically a 10:1 to 5:1 ratio of organic solvent to water).

  • Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Once the reaction has reached the desired level of conversion (maximization of the mono-arylated product), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalyst Selection Workflow

The following diagram illustrates the decision-making process for selecting a catalyst system for reactions with this compound.

CatalystSelectionWorkflow Catalyst Selection Workflow for this compound cluster_suzuki Suzuki-Miyaura Pathway cluster_buchwald Buchwald-Hartwig Pathway Start Define Reaction Type Suzuki Suzuki-Miyaura (C-C) Start->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (C-N) Start->Buchwald C-N Bond Formation Suzuki_Catalyst Select Pd(II) Precatalyst (e.g., Pd(OAc)₂) Suzuki->Suzuki_Catalyst Buchwald_Catalyst Select Pd(0) or Precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3) Buchwald->Buchwald_Catalyst Suzuki_Ligand Choose Bulky Biaryl Phosphine Ligand (e.g., XPhos, SPhos) Suzuki_Catalyst->Suzuki_Ligand Suzuki_Base Select Base (e.g., K₃PO₄, Cs₂CO₃) Suzuki_Ligand->Suzuki_Base Suzuki_Solvent Choose Solvent System (e.g., Toluene/H₂O) Suzuki_Base->Suzuki_Solvent Suzuki_Conditions Set Conditions (80-110 °C, monitor for mono-selectivity) Suzuki_Solvent->Suzuki_Conditions Troubleshoot Troubleshooting Suzuki_Conditions->Troubleshoot Buchwald_Ligand Choose Appropriate Ligand (e.g., BrettPhos for 1° amines, RuPhos for 2° amines) Buchwald_Catalyst->Buchwald_Ligand Buchwald_Base Select Strong, Non-nucleophilic Base (e.g., NaOtBu) Buchwald_Ligand->Buchwald_Base Buchwald_Solvent Choose Anhydrous Solvent (e.g., Toluene, Dioxane) Buchwald_Base->Buchwald_Solvent Buchwald_Conditions Set Conditions (80-110 °C, inert atmosphere) Buchwald_Solvent->Buchwald_Conditions Buchwald_Conditions->Troubleshoot Low_Conversion Low Conversion Troubleshoot->Low_Conversion Issue Poor_Selectivity Poor Selectivity Troubleshoot->Poor_Selectivity Issue Side_Reactions Side Reactions (e.g., ester hydrolysis) Troubleshoot->Side_Reactions Issue Low_Conversion->Suzuki_Ligand Optimize Ligand Poor_Selectivity->Suzuki_Conditions Adjust Stoichiometry/Time/Temp Side_Reactions->Suzuki_Base Use Milder Base

Caption: A flowchart outlining the decision-making process for catalyst and condition selection.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.[Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.[Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central.[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central.[Link]

  • Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Publishing.[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals.[Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Publishing.[Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health.[Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.[Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed Central.[Link]

  • A ligand-controlled switch of regioselectivity in ring-opening coupling of diarylmethylenecyclopropa[b]naphthalenes with Grignard reagents. ResearchGate.[Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.[Link]

  • Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications.[Link]

  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers.[Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.[Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Beilstein Journal of Organic Chemistry.[Link]

  • So_General_Chemoselective_S...[No valid URL found]
  • Struggling with Suzuki Reaction : r/Chempros. Reddit.[Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.[Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central.[Link]

  • Pd-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acidsw.[No valid URL found]
  • Recent Progress in Pd-Catalyzed Tandem Processes. MDPI.[Link]

  • Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers.[Link]

  • Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. ACS Publications.[Link]

  • Organometallics Vol. 24 No. 7. ACS Publications.[Link]

  • Nitrile hydration catalysed by palladium(II) complexes. RSC Publishing.[Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PubMed Central.[Link]

  • Modern Arylation Methods. ResearchGate.[Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage.[No valid URL found]
  • Intramolecular Transfer of Pd Catalyst on Carbon–Carbon Triple Bond and Nitrogen–Nitrogen Double Bond in Suzuki–Miyaura Coupling Reaction. ResearchGate.[Link]

  • A self-assembled Pd6L8 nanoball for Suzuki–Miyaura coupling reactions in both homogeneous and heterogeneous formats. RSC Publishing.[Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing.[Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.[Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal.[Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications.[Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate.[Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PubMed Central.[Link]

  • Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. PubMed.[Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ACS Publications.[Link]

  • Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. PubMed.[Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.[Link]

  • Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. National Institutes of Health.[Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. RSC Publishing.[Link]

  • Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. ResearchGate.[Link]

  • Screening for mono-arylation. a. ResearchGate.[Link]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed Central.[Link]

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • US8835646B2 - Organic compounds.
  • US10030014B2 - Process for preparing methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate and its purification for use as pharmaceutically active compound.
  • US9732058B2 - 2-(2,4,5-substituted-anilino)pyrimidine compounds.
  • Histone methyltransferase inhibitors. PubChem.[Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.[Link]

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ResearchGate.[Link]

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.[No valid URL found]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.[Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Semantic Scholar.[Link]

  • Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates. PubMed Central.[Link]

  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI.[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.[Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.[Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.[No valid URL found]
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.[Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PubMed Central.[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv.[Link]

Sources

Technical Support Center: Monitoring the Conversion of Methyl 2,6-dichloro-4-cyanobenzoate by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are monitoring the chemical conversion of Methyl 2,6-dichloro-4-cyanobenzoate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The protocols and insights provided herein are grounded in established analytical principles to ensure scientific integrity and reliable experimental outcomes.

Section 1: Troubleshooting Guides

Effective troubleshooting is crucial for accurate reaction monitoring. The following tables outline common issues encountered during the TLC and LC-MS analysis of this compound and its reaction mixtures, along with their probable causes and recommended solutions.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Spots are streaking or tailing. 1. Sample is too concentrated.[1] 2. The chosen solvent system is not optimal; it may be too polar or not polar enough.[2] 3. The compound is acidic or basic, leading to strong interactions with the silica gel.[3] 4. The sample has decomposed on the silica plate.1. Dilute the sample before spotting it on the TLC plate.[1] 2. Adjust the polarity of the eluent. A good starting point for aromatic compounds is a mixture of hexane and ethyl acetate.[2][4] 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce tailing.[3] 4. Consider using a different stationary phase, such as alumina, or run a 2D TLC to check for decomposition.
Rf values are too high or too low. 1. The eluent is too polar (high Rf) or not polar enough (low Rf).[2]1. To lower the Rf, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). To increase the Rf, increase the polarity (e.g., add more ethyl acetate or a small amount of methanol).[2]
No spots are visible on the TLC plate. 1. The sample concentration is too low.[5] 2. The compound is not UV-active, or the visualization method is inappropriate. 3. The solvent level in the developing chamber was above the initial spotting line, causing the sample to dissolve into the solvent pool.[5]1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5] 2. Use alternative visualization techniques. For halogenated compounds, a silver nitrate stain can be effective.[6] Iodine vapor or a p-anisaldehyde stain are also good general options.[7] 3. Ensure the solvent level in the chamber is below the spotting line.[8]
Reactant and product spots are not well-separated. 1. The polarity difference between the reactant and product is minimal. 2. The chosen solvent system lacks the necessary selectivity.1. Employ the "cospot" technique, where the reaction mixture is spotted on top of the starting material spot, to help distinguish between closely running spots.[9] 2. Experiment with different solvent systems. For instance, trying a mobile phase with a different solvent composition (e.g., dichloromethane/methanol) might improve separation.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Poor peak shape (tailing, fronting, or splitting). 1. The column is contaminated or has degraded.[11] 2. The mobile phase is inappropriate for the analyte or column. 3. The injection solvent is too strong.[11]1. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11] 2. Ensure the mobile phase is fully compatible with the column and analyte. For reverse-phase chromatography of dichlorinated benzoic acid derivatives, a mobile phase of methanol and an ammonium acetate buffer has been shown to be effective.[12] 3. The sample should be dissolved in the initial mobile phase or a weaker solvent.
Inconsistent retention times. 1. The mobile phase composition is fluctuating. 2. The column temperature is not stable. 3. The column is not properly equilibrated.1. Prepare fresh mobile phase and ensure proper mixing.[13] 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column with the initial mobile phase for a sufficient amount of time before injecting the sample.
High background noise or contamination. 1. Impurities in the mobile phase, solvents, or sample.[13] 2. Carryover from a previous injection.[14] 3. Contamination of the ion source.1. Use high-purity, LC-MS grade solvents and reagents. Filter all samples before injection.[11] 2. Implement a robust wash cycle between injections, using a strong solvent to clean the injector and needle.[14] 3. Clean the ion source according to the manufacturer's instructions.
Low signal intensity or poor ionization. 1. The mobile phase is suppressing ionization (e.g., presence of non-volatile buffers like phosphate).[15] 2. The pH of the mobile phase is not optimal for the analyte. 3. The mass spectrometer source settings are not optimized.1. Use volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[15] 2. Adjust the pH of the mobile phase to promote the formation of ions of the analyte. 3. Optimize source parameters such as capillary voltage, gas flow, and temperature for the specific analyte.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate starting solvent system for the TLC analysis of this compound?

A1: A good starting point for a compound of moderate polarity like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is hexane and ethyl acetate.[4] Begin with a ratio of around 3:1 or 4:1 hexane to ethyl acetate. If the Rf value is too low, gradually increase the proportion of ethyl acetate to increase the polarity of the mobile phase.[2]

Q2: My reaction is conducted in a high-boiling point solvent like DMF or DMSO. How can I prevent this from interfering with my TLC analysis?

A2: High-boiling point solvents can cause significant streaking on a TLC plate. To mitigate this, after spotting your reaction mixture, place the TLC plate under high vacuum for a few minutes before developing it. This will help to remove the residual high-boiling solvent.

Q3: What are the likely impurities or byproducts I should look for when monitoring the conversion of this compound?

A3: Depending on the reaction conditions, you should be aware of potential hydrolysis products. The ester group can hydrolyze to form 2,6-dichloro-4-cyanobenzoic acid, and the nitrile group can hydrolyze to form the corresponding amide or carboxylic acid.[16][17] These byproducts will be significantly more polar than the starting material and will have much lower Rf values on TLC.

Q4: For LC-MS analysis, what type of column and mobile phase should I start with?

A4: A C18 reversed-phase column is a versatile and robust choice for the analysis of small aromatic molecules like this compound.[12][18] For the mobile phase, a gradient elution using water and methanol or acetonitrile is recommended. To improve peak shape and ionization efficiency, it is advisable to add a volatile additive to the mobile phase, such as 0.1% formic acid or a 10 mM ammonium acetate buffer.[15]

Q5: How can I confirm the identity of the spots on my TLC plate or the peaks in my LC chromatogram?

A5: The most definitive way to identify the components is by LC-MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecules, which can be used to confirm their identity. For TLC, a technique called TLC-MS can be used, where the spots of interest are eluted from the plate and introduced into a mass spectrometer.[19]

Section 3: Experimental Protocols

Protocol for TLC Monitoring
  • Preparation of the TLC Chamber: Line a developing chamber with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapor.[4]

  • Spotting the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Use a capillary tube to spot a small amount of your starting material, reaction mixture, and a "cospot" (starting material and reaction mixture in the same spot) on the baseline.[9][20]

  • Developing the Plate: Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[9] If necessary, use a chemical stain for visualization.[7]

Protocol for LC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter before injection.[21]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 2.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on the analyte's properties).

    • Scan Range: m/z 100-500

    • Source Parameters: Optimize capillary voltage, nebulizer pressure, drying gas flow, and gas temperature for the target analyte.

Section 4: Visualizations

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase B Saturate TLC Chamber A->B C Spot Plate (Reactant, Rxn Mixture, Cospot) B->C D Develop Plate C->D E Dry Plate D->E F Visualize (UV, Stain) E->F G Calculate Rf Values F->G H Interpret Results G->H LCMS_Troubleshooting node_sol node_sol Start LC-MS Issue Detected PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No Sol1 Check Column Health Optimize Mobile Phase Adjust Injection Solvent PeakShape->Sol1 Yes Signal Low Signal/High Noise? RetentionTime->Signal No Sol2 Check Pump & Flow Rate Ensure Column Equilibration Use Column Oven RetentionTime->Sol2 Yes End Consult Instrument Manual Contact Technical Support Signal->End No Sol3 Use High-Purity Solvents Clean Ion Source Optimize MS Parameters Signal->Sol3 Yes

Caption: Decision tree for troubleshooting common LC-MS issues.

References

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Google Patents. (2018).
  • Sankar, G., Nageswara Rao, R., & Kumar, J. (2013). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 51(8), 735–741. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Element Lab Solutions. Hidden Problems in your LCMS data?[Link]

  • Ni, Y., et al. (2021). Engineered Nitrilase-Mediated Regioselective Hydrolysis of 4-Cyanobenzonitrile for Efficient Synthesis of 4-Cyanobenzoic Acid. Catalysts, 11(8), 947. [Link]

  • Kaloudis, T., et al. (2013). New SPE-LC-MS/MS method for simultaneous determination of multi-class cyanobacterial and algal toxins. Toxicon, 70, 55-67. [Link]

  • Wang, C., et al. (2014). Synthesis of methyl 3-cyanobenzoate by a green process. Advanced Materials Research, 936, 311-314. [Link]

  • LCGC International. (2015). How to Avoid Problems in LC–MS. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Monitor by TLC. [Link]

  • ALWSCI. (2023). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • Shimadzu. Mobile phases compatible for LCMS. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]

  • National Center for Biotechnology Information. (2023). LC-MS-Guided Isolation of Cyanogripeptides A-C, Cyclolipopeptides with β-Methyl-Leucine Residues, from an Actinoalloteichus cyanogriseus LHW52806. [Link]

  • Sankar, G., Nageswara Rao, R., & Kumar, J. (2013). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of chromatographic science, 51(8), 735-41. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • National Center for Biotechnology Information. (2013). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. [Link]

  • Google Patents. (2014). Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Agilent. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • ResearchGate. How can I select a solvent system for highly polar compounds to elute in TLC and run column?[Link]

  • U.S. National Library of Medicine. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • OperaChem. (2023). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • MDPI. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • Google Patents. (2016). Preparation method of 6-chloro-2-mercaptobenzoic acid.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Lee, J. H., et al. (2012). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 55, 639-643. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 5. Thin Layer Chromatography. [Link]

Sources

handling and storage recommendations for Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2,6-dichloro-4-cyanobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the proper handling, storage, and use of this compound. Our goal is to ensure the integrity of your experiments and maintain a safe laboratory environment by explaining the causality behind our recommendations.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Question: My reaction is yielding inconsistent results or lower-than-expected yields. Could the starting material be compromised?

Answer: Yes, inconsistent results are often traced back to the quality and handling of the starting material. This compound is stable under recommended conditions, but improper handling or storage can lead to degradation.[1][2]

Here is a systematic approach to troubleshoot this issue:

G cluster_start cluster_verify Step 1: Purity Verification cluster_storage Step 2: Storage & Handling Review cluster_reaction Step 3: Experimental Parameter Check cluster_decision start Inconsistent Results Observed purity_check Analyze Compound Purity (e.g., NMR, LC-MS) start->purity_check decision Purity Confirmed? purity_check->decision storage_review Review Storage Conditions: - Tightly sealed? - Dry environment? - Away from incompatibles? reaction_check Check Reaction Conditions: - Presence of strong acids/bases? - Anhydrous conditions met? - Atmospheric moisture? storage_review->reaction_check outcome_adjust Adjust Protocol & Re-run Experiment reaction_check->outcome_adjust decision->storage_review Yes outcome_ok Source New Material & Re-attempt decision->outcome_ok No

Caption: Troubleshooting workflow for inconsistent experimental results.

Causality Explained: The ester and nitrile functional groups in this compound are susceptible to hydrolysis. This process can be catalyzed by trace amounts of acids or bases, or even by atmospheric moisture over extended periods if the container is not properly sealed.[1][3] Hydrolysis would convert the ester to a carboxylic acid and/or the nitrile to a carboxylic acid or amide, altering the compound's reactivity and leading to inconsistent outcomes.

Question: I am having difficulty dissolving the compound. What are the recommended solvents?

Answer: As a solid, crystalline compound, selecting an appropriate solvent is critical. Its solubility is dictated by its dichlorinated aromatic structure and the polar ester and cyano groups.

For reactions, consider solvents such as:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF) - Use with caution and ensure it is anhydrous, as residual water can promote hydrolysis.

  • Toluene

For analysis (e.g., NMR), deuterated solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are typically effective.

Experimental Protocol: Preparing a Stock Solution

  • Preparation: Dry your glassware thoroughly in an oven at >100°C and cool under a stream of inert gas (e.g., nitrogen or argon).

  • Weighing: Weigh the required amount of this compound in a clean, dry vial. Perform this in a well-ventilated area or chemical fume hood.[3][4]

  • Solvent Addition: Add the desired volume of anhydrous solvent to the vial using a dry syringe or cannula.

  • Dissolution: Cap the vial tightly and agitate using a vortex mixer or sonicator until the solid is fully dissolved. Gentle warming may be applied if necessary, but monitor to ensure no degradation occurs.

  • Storage: Store the stock solution under an inert atmosphere and at the recommended temperature, away from light.

Frequently Asked Questions (FAQs)

Q1: What are the absolute critical storage conditions for this compound?

A1: The compound must be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Several suppliers recommend storage at room temperature.[4][5] The primary goal is to protect it from moisture and incompatible substances.

ParameterRecommendationRationale
Temperature Room TemperaturePrevents thermal degradation.
Atmosphere Dry / Inert GasMinimizes exposure to moisture, preventing hydrolysis of ester and nitrile groups.
Container Tightly SealedPrevents contamination and exposure to atmospheric moisture.[3]
Light Store away from direct lightWhile not specified as highly light-sensitive, it is good practice for complex organics.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: Based on the safety data sheets, the following PPE is required:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[4]

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[6]

  • Skin and Body Protection: A lab coat or complete suit protecting against chemicals.[4]

  • Respiratory Protection: Use only in a well-ventilated area.[3][6] If dust formation is likely, a particle respirator (e.g., N95) should be used.[4]

Q3: What chemicals or materials should I strictly avoid storing near this compound?

A3: To prevent hazardous reactions and degradation of the material, store it away from incompatible substances.[1][2]

G cluster_incompatibles Incompatible Materials cluster_reactions Potential Degradation Pathways center_node This compound strong_oxidizers Strong Oxidizing Agents strong_acids Strong Acids strong_bases Strong Bases redox_reaction Vigorous Redox Reaction strong_oxidizers->redox_reaction Can cause hydrolysis_ester Ester Hydrolysis strong_acids->hydrolysis_ester Catalyzes hydrolysis_nitrile Nitrile Hydrolysis strong_acids->hydrolysis_nitrile Catalyzes strong_bases->hydrolysis_ester Catalyzes strong_bases->hydrolysis_nitrile Catalyzes

Caption: Chemical incompatibilities and potential degradation pathways.

Q4: How should I handle a small spill of the solid material?

A4: For small spills, follow these steps while wearing appropriate PPE:

  • Avoid Dust Generation: Do not use dry sweeping methods that could aerosolize the powder.[6]

  • Containment: Pick up and arrange disposal without creating dust. You can gently moisten the material with an inert liquid if necessary to prevent it from becoming airborne.

  • Collection: Carefully sweep up or vacuum the material into a suitable, closed container for disposal.[3][4]

  • Decontamination: Clean the affected area thoroughly with soap and water.[6]

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[6]

Q5: What are the visible signs of degradation?

A5: While chemical degradation may not always be visible, you should be cautious if you observe:

  • Change in Color: Any deviation from the expected white or off-white solid appearance.

  • Clumping or Caking: This could indicate moisture absorption.

  • Unusual Odor: While not a primary indicator, any unexpected smell should be a cause for concern.

If you suspect degradation, it is best to re-analyze the compound's purity via methods like NMR or LC-MS before use.

References

  • Sigma-Aldrich, Safety Data Sheet for a similar compound. (2024-09-06).
  • Generic Safety D
  • CymitQuimica, Safety Data Sheet for a similar compound. (2025-12-21).
  • Fisher Scientific, Safety Data Sheet for a similar compound. (2011-05-06).
  • TCI Chemicals, Safety Data Sheet for a similar compound. (2025-08-05).
  • CP Lab Safety, Product Information for Methyl 4-chloro-2-cyanobenzo
  • BLD Pharm, Product Information for Methyl 2-chloro-4-cyanobenzo
  • PubMed, Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism.
  • Fisher Scientific, Safety Data Sheet for Methyl 4-cyanobenzo

Sources

Validation & Comparative

Steric Shielding as a Synthetic Tool: A Comparative Guide to Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,6-dichloro-4-cyanobenzoate (M-2,6-Cl-CN) represents a specialized class of "sterically privileged" scaffolds. Unlike its unhindered counterpart, Methyl 4-cyanobenzoate (M-4-CN) , the 2,6-dichloro analog utilizes the Ortho Effect to decouple the reactivity of the ester from the nitrile.

While standard cyanobenzoates present a chemoselectivity challenge—where reagents often attack the ester and nitrile indiscriminately—M-2,6-Cl-CN functions as a self-protecting system. The bulky chlorine atoms at positions 2 and 6 create a "steric gate" that renders the ester moiety inert to many standard nucleophiles, allowing selective manipulation of the 4-cyano group. This guide outlines the mechanistic basis, comparative reactivity, and validated protocols for exploiting this unique scaffold.

Part 1: Structural & Electronic Profiling

The Ortho Effect: Steric Inhibition of Resonance

The defining feature of M-2,6-Cl-CN is the forced non-planarity of the ester group. In M-4-CN, the ester carbonyl is coplanar with the benzene ring, allowing conjugation. In M-2,6-Cl-CN, the van der Waals radii of the chlorine atoms (1.75 Å) force the carbonyl group to rotate out of the aromatic plane (dihedral angle


 90°).

Consequences:

  • Electronic Isolation: The ester carbonyl loses resonance stabilization from the ring, theoretically making it more electrophilic.

  • Steric Blockade: Despite increased electrophilicity, the trajectory for nucleophilic attack (Bürgi-Dunitz angle, ~107°) is physically blocked by the chlorine atoms.

Mechanistic Visualization

The following diagram illustrates the "Steric Gate" concept, contrasting the accessible trajectory of the standard ester against the blocked trajectory of the 2,6-dichloro variant.

StericGate cluster_0 Standard: Methyl 4-cyanobenzoate cluster_1 Hindered: this compound NodeA Carbonyl Carbon (Accessible) Nu1 Nucleophile (OH-, H-) Nu1->NodeA Unimpeded Attack (Fast Hydrolysis) NodeB Carbonyl Carbon (Shielded) Cl_2 Cl (Pos 2) Cl_6 Cl (Pos 6) Nu2 Nucleophile (OH-, H-) Nu2->NodeB Blocked Trajectory (Steric Repulsion)

Caption: Comparative nucleophilic trajectories. The 2,6-dichloro substituents physically obstruct the Bürgi-Dunitz angle required for carbonyl attack.

Part 2: Comparative Reactivity Analysis

The following table synthesizes experimental trends for M-2,6-Cl-CN versus standard alternatives.

FeatureMethyl 4-cyanobenzoate (Standard)This compound (Hindered)Synthetic Implication
Hydrolysis (

)
Fast (

mins at pH 12)
Extremely Slow / InertRequires "Forced" conditions (see Protocol A).
Hydride Reduction Non-selective (Ester & Nitrile react)Chemoselective (Nitrile reacts, Ester stable)Allows synthesis of amino-esters without protecting groups.
Grignard Addition Double addition to Ester (forms tertiary alcohol)No reaction at Ester (often)Can direct Grignard to Nitrile (forms Ketone).

Susceptibility
ModerateHigh (if F/NO2 present)The Cl atoms activate the ring for nucleophilic attack at C4 if CN is displaced (rare).

Part 3: Experimental Protocols

Protocol A: The "Forced" Hydrolysis

Objective: Hydrolyze the sterically hindered ester to the acid.

Standard saponification (NaOH/MeOH, RT) will fail for M-2,6-Cl-CN, often resulting in <5% conversion after 24 hours. The mechanism must shift from standard


 to conditions that overcome the steric barrier or utilize acyl-oxygen cleavage.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) (5.0 equiv)

  • Solvent: DMSO / Water (9:1 ratio) or Ethylene Glycol (high boiling point)

Methodology:

  • Dissolution: Dissolve the substrate in DMSO (0.5 M concentration). The use of dipolar aprotic solvent strips the solvation shell from the hydroxide ion, increasing its nucleophilicity ("naked anion" effect).

  • Activation: Add aqueous KOH (50% w/w).

  • Thermal Drive: Heat the reaction to 120–140 °C for 12–24 hours. Note: Standard esters hydrolyze at RT. This high temperature is required to overcome the steric activation energy.

  • Workup: Cool to RT. Pour into crushed ice/water. Acidify to pH 1 with conc. HCl. The free acid will precipitate.

Validation:

  • TLC: disappearance of the high-Rf ester spot.

  • NMR: Disappearance of the methyl singlet (~3.9 ppm).

Protocol B: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile to a primary amine while preserving the methyl ester.

In unhindered systems (M-4-CN), Lithium Aluminum Hydride (LAH) would reduce both the ester (to alcohol) and nitrile (to amine). Here, we exploit the steric shield to use a potent reductant that typically attacks esters, or use a catalytic hydrogenation that is tuned for nitriles.

Reagents:

  • Substrate: this compound

  • Catalyst: Raney Nickel (active slurry) or Cobalt(II) chloride / NaBH4

  • Solvent: Methanol[1][2]

Methodology (Cobalt Boride Method):

  • Setup: Dissolve substrate (1 mmol) and

    
     (2 mmol) in MeOH (10 mL).
    
  • Reduction: Cool to 0 °C. Add

    
     (10 mmol) portion-wise. Caution: Vigorous gas evolution (
    
    
    
    ).
    • Mechanism:[3] In situ formation of cobalt boride species acts as a selective catalyst for nitrile reduction.

  • Selectivity Logic: The borohydride species is bulky enough that the 2,6-dichloro "gate" prevents it from forming the tetrahedral intermediate at the ester carbonyl. The unhindered 4-cyano group is exposed and rapidly reduced.

  • Quench: After 1 hour, quench with dilute HCl (to destroy boride complex) and extract.

Expected Result:

  • Product: Methyl 4-(aminomethyl)-2,6-dichlorobenzoate.

  • Note: If the ester were unhindered, the product would be the amino-alcohol (4-(aminomethyl)phenyl)methanol.

Part 4: Strategic Workflow Visualization

The following diagram maps the divergent synthetic pathways enabled by the 2,6-dichloro substitution.

SynthesisPath Start Methyl 2,6-dichloro- 4-cyanobenzoate Cond1 Standard Hydrolysis (NaOH, MeOH, RT) Start->Cond1 Cond2 Forced Hydrolysis (KOH, DMSO, 130°C) Start->Cond2 Cond3 Selective Reduction (NaBH4/CoCl2) Start->Cond3 Result1 NO REACTION (Ester Recovered) Cond1->Result1 Steric Block Result2 Acid Product (COOH formed) Cond2->Result2 High Energy Barrier Overcome Result3 Amino-Ester (CN -> CH2NH2) (Ester Intact) Cond3->Result3 Chemoselective Transformation

Caption: Divergent reactivity profile. The scaffold allows selective nitrile reduction while resisting standard hydrolysis conditions.

References

  • BenchChem. (2025).[4][5][6] Impact of Steric Hindrance on 2,4-Dichlorobenzenesulfonyl Chloride Reactivity.[4] Retrieved from

  • Royal Society of Chemistry. (2011). Hydrolysis and saponification of methyl benzoates: Green Chemistry.[7] (Discusses high-temperature hydrolysis of hindered mesityl esters). Retrieved from

  • PatSnap. (2024). Synthesis method of methyl 2,6-dichloro-3-nitrobenzoate. (Patent CN106083599A). Retrieved from

  • Chemistry Steps. (2023). Reactions of Nitriles and Selective Reductions.[8][9][10][11] Retrieved from

  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (Demonstrates reactivity of chlorinated quinazoline intermediates). Molbank, 2020(4), M1134. Retrieved from

Sources

The Ascendancy of Aryl Thioether Linkers: A Comparative Guide to Methyl 2,6-dichloro-4-cyanobenzoate as a Linker Precursor in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of both efficacy and safety. While traditional linker technologies have paved the way for first-generation ADCs, the quest for enhanced stability and a wider therapeutic window has driven the exploration of novel conjugation strategies. This guide presents a comprehensive analysis of Methyl 2,6-dichloro-4-cyanobenzoate as a promising precursor for a new class of linkers, focusing on the inherent advantages of the resulting aryl thioether bond over conventional alternatives.

The Imperative for Linker Stability in Modern ADCs

An ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic effect.[1] However, it must also be designed to efficiently release the drug upon internalization into the target cancer cell.[2][3] This dual requirement has exposed the limitations of some widely used linker chemistries.

Maleimide-based linkers, which react with cysteine residues on the antibody, have been a popular choice in ADC development.[] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target toxicity.[5][6] This instability has prompted a search for more robust alternatives.

This compound: A Gateway to Superior Linker Chemistry

This compound presents a compelling alternative as a linker precursor due to its unique chemical architecture. The key to its utility lies in the highly electron-deficient aromatic ring, which is primed for a nucleophilic aromatic substitution (SNAr) reaction.

The presence of two chlorine atoms and a strongly electron-withdrawing cyano group activates the benzene ring, making it susceptible to attack by nucleophiles such as the thiol group of a cysteine residue on an antibody.[7] This reaction forges a highly stable aryl thioether bond, which is significantly more resistant to degradation in plasma compared to the thiosuccinimide linkage of maleimide-based linkers.[6]

Key Advantages of Linkers Derived from this compound:
  • Enhanced Stability: The primary advantage is the formation of a robust aryl thioether bond, which minimizes premature drug release and improves the overall stability of the ADC in circulation.[6]

  • Versatility in Payload Attachment: The methyl ester group can be hydrolyzed to a carboxylic acid, providing a handle for the attachment of a wide variety of payloads via amide bond formation.[8][9] This offers flexibility in the design of the final ADC.

  • Tunable Properties: The cyano group can potentially be further modified, allowing for the fine-tuning of the linker's physicochemical properties, such as solubility and hydrophobicity.

Comparative Analysis: Aryl Thioether vs. Maleimide Linkers

FeatureLinker Derived from this compoundMaleimide-Based Linker
Conjugation Chemistry Nucleophilic Aromatic Substitution (SNAr)Michael Addition
Target Residue Cysteine (Thiol)Cysteine (Thiol)
Resulting Linkage Aryl ThioetherThiosuccinimide
Stability in Plasma High: Resistant to degradation and retro-Michael reaction.Moderate to Low: Susceptible to retro-Michael reaction, leading to deconjugation.[5]
Potential for Off-Target Toxicity Lower: Due to enhanced stability and reduced premature payload release.Higher: Premature deconjugation can lead to systemic toxicity.[5]
Synthetic Versatility High, with multiple handles for payload attachment and modification.Primarily focused on the maleimide-thiol reaction.

Experimental Workflow and Mechanistic Insights

The conjugation of a payload to an antibody using a linker derived from this compound would typically involve a two-step process:

  • Payload-Linker Synthesis: The methyl ester of this compound is first hydrolyzed to the corresponding carboxylic acid. This acid is then activated and reacted with an amine-containing payload to form a stable amide bond.

  • Antibody Conjugation via SNAr: The resulting payload-linker construct, now bearing the dichlorocyanophenyl group, is then reacted with the antibody. Under appropriate conditions, the thiol group of a cysteine residue on the antibody will attack the electron-deficient aromatic ring, displacing one of the chlorine atoms to form the highly stable aryl thioether linkage.[10]

Below is a diagram illustrating the proposed reaction mechanism and experimental workflow.

ADC_Synthesis cluster_linker_synthesis Part 1: Payload-Linker Synthesis cluster_conjugation Part 2: Antibody Conjugation Precursor This compound Hydrolysis Hydrolysis (e.g., LiOH) Precursor->Hydrolysis Carboxylic_Acid 2,6-dichloro-4-cyanobenzoic acid Hydrolysis->Carboxylic_Acid Activation Activation (e.g., EDC/NHS) Carboxylic_Acid->Activation Activated_Linker Activated Linker Activation->Activated_Linker Amide_Coupling Amide Coupling Activated_Linker->Amide_Coupling Payload Payload-NH2 Payload->Amide_Coupling Payload_Linker Payload-Linker Construct Amide_Coupling->Payload_Linker SNAr_Reaction SNAr Reaction (Nucleophilic Aromatic Substitution) Payload_Linker->SNAr_Reaction Antibody Antibody-SH (Cysteine residue) Antibody->SNAr_Reaction ADC Stable Antibody-Drug Conjugate (Aryl Thioether Linkage) SNAr_Reaction->ADC

Figure 1. Proposed workflow for ADC synthesis.

Conclusion and Future Outlook

The use of this compound as a linker precursor represents a significant step forward in the design of next-generation ADCs. The resulting aryl thioether linkage offers superior stability compared to traditional maleimide-based linkers, addressing a key challenge in the field. This enhanced stability is expected to translate into a wider therapeutic window, with improved efficacy and reduced off-target toxicity. As the demand for more sophisticated and robust bioconjugates continues to grow, the adoption of such advanced linker technologies will be crucial for the development of safer and more effective targeted therapies.

References

  • Cao, S., Zhang, J., & He, C. (2019). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 84(15), 9683–9692.
  • Sassoon, I., & Tcov, C. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3366-3386.
  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. Journal of Controlled Release, 286, 16-31.
  • Bargh, T., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). The application of click chemistry to the synthesis of antibody-drug conjugates. Chemical Society Reviews, 48(17), 4865-4898.
  • Strop, P. (2014).
  • Flygare, J. A., Pillow, T. H., & Senter, P. D. (2013). Antibody-drug conjugates for cancer therapy. Chemical & Engineering News, 91(20), 14-25.
  • Boyd, N., Walker, D. A., & Me-Ntep, D. (2010). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Process Research & Development, 14(6), 1347-1365.
  • García-Calvo, J., et al. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. Journal of Physical Organic Chemistry, 27(8), 665-672.
  • Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Drug Delivery, 29(1), 936-946.
  • PubChem. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]

  • European Patent Office. (1999).
  • Google Patents. (2006). 4-cyanobenzoic acid and its methyl ester production method (KR100577873B1).
  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution.
  • Hermanson, G. T. (2013).
  • Walsh, S. J., et al. (2021). The diverse mechanisms of action of antibody-drug conjugates. The FEBS Journal, 288(21), 6081-6101.
  • Beck, A., Goetsch, L., Dumontet, C., & Corvaïa, N. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.
  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody-Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561.
  • Su, D., et al. (2021). Arylation Chemistry for Bioconjugation.
  • Tsuchikama, K., & An, Z. (2018). [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)]. Yakugaku Zasshi, 138(1), 33-39.
  • Jordan, A., & Greally, J. (2024). Linker Technologies in ADCs - How They Impact Efficacy & Stability.
  • Levengood, M. R., et al. (2017). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
  • Debiopharm. (2024).
  • Kennedy, S., & Sabatelli, A. D. (2019). Guest Post — Antibody-Drug Conjugates: Further Patents on Linkers.

Sources

spectroscopic analysis of Methyl 2,6-dichloro-4-cyanobenzoate and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic analysis of Methyl 2,6-dichloro-4-cyanobenzoate , a critical intermediate in the synthesis of JAK kinase inhibitors and agrochemicals.

This guide moves beyond basic characterization, offering a comparative analysis against its asymmetric derivatives and providing self-validating protocols for purity assessment.

Executive Summary & Application Context

This compound (CAS: 409127-32-8) is a highly functionalized aromatic ester used primarily as a scaffold in the development of JAK3/TYK2 inhibitors and advanced herbicides. Its structural rigidity, enforced by the 2,6-dichloro substitution, makes it a valuable building block for locking pharmacophores into bioactive conformations.

For researchers, the primary analytical challenge lies in distinguishing this symmetric precursors from its asymmetric byproducts (e.g., mono-dechlorinated impurities) and confirming the integrity of the labile nitrile group during esterification or hydrolysis steps.

Chemical Profile
PropertySpecification
IUPAC Name Methyl 3,5-dichloro-4-(methoxycarbonyl)benzonitrile (alt: this compound)
CAS Number 409127-32-8
Molecular Formula C

H

Cl

NO

Molecular Weight 230.05 g/mol
Key Functionalities Nitrile (CN), Methyl Ester (COOMe), Aryl Chlorides (Cl)

Spectroscopic Characterization

This section details the diagnostic signals required to validate the structure.[1][2] The data emphasizes the symmetry imposed by the 2,6-substitution pattern.

A. Nuclear Magnetic Resonance (NMR)

The 2,6-dichloro substitution creates a plane of symmetry, making the aromatic protons at positions 3 and 5 chemically equivalent. This results in a simplified spectrum compared to mono-substituted analogs.


H NMR (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.65 – 7.75 Singlet (s)2HAr-H (C3, C5)The lack of coupling (singlet) confirms the symmetric 2,6-substitution. A doublet would indicate loss of a chlorine (asymmetry).
3.98 – 4.02 Singlet (s)3HCOOCH

Characteristic methyl ester singlet. Shifted downfield due to ortho-dichloro electronic effects.

C NMR (100 MHz, CDCl

)
  • Carbonyl (C=O): ~163-164 ppm. The ester carbonyl is shielded slightly by the steric bulk of ortho-chlorines preventing full coplanarity.

  • Nitrile (CN): ~116-117 ppm. Diagnostic peak; disappearance indicates hydrolysis to amide/acid.

  • Aromatic Region: Four distinct signals due to symmetry (C-Cl, C-CN, C-H, C-COOMe).

B. Mass Spectrometry (MS)

The presence of two chlorine atoms provides a definitive isotopic fingerprint.

  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion:

    
     230.1 [M+H]
    
    
    
    .[3]
  • Isotope Pattern (Cl

    
    ):  The molecular ion cluster will display a 9:6:1  intensity ratio for M : M+2 : M+4 peaks (at 230, 232, and 234 amu).
    
    • Note: If the ratio is 3:1, it indicates a mono-chloro impurity (Methyl 2-chloro-4-cyanobenzoate).

C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeDiagnostic Value
2235 – 2245

(C$\equiv$N) stretch
Sharp, medium intensity. Confirming the nitrile is intact.
1735 – 1745

(C=O) stretch
Strong ester carbonyl band.
1250 – 1300

(C-O) stretch
Ester C-O stretch.
800 – 900 C-Cl stretchFingerprint region confirmation of halogenation.

Comparative Analysis: Symmetric vs. Asymmetric Analogs

In drug development, "scaffold hopping" often involves removing a halogen to lower lipophilicity. It is crucial to distinguish the target compound from these derivatives.

Comparison Guide: Methyl 2,6-dichloro vs. Methyl 2-chloro
FeatureThis compound (Target)Methyl 2-chloro-4-cyanobenzoate (Alternative)
Symmetry

Symmetric
Asymmetric

H NMR Aromatic
Singlet (2H) ABX System (3H) (Doublet, Doublet of Doublets, Doublet)
MS Isotope Ratio 9 : 6 : 1 (M : M+2 : M+4)3 : 1 (M : M+2)
Steric Properties High steric hindrance at ester; resistant to hydrolysis.Lower hindrance; more susceptible to hydrolysis.
Application Rigid linker for kinase specificity.Flexible linker; often lower selectivity.

Experimental Protocol: Synthesis Monitoring

This protocol outlines the spectroscopic tracking of the dehydration of Methyl 4-carbamoyl-2,6-dichlorobenzoate to the target nitrile . This is the most common synthesis route.

Workflow Visualization

SynthesisWorkflow Start Starting Material (Amide Intermediate) Reaction Dehydration (0°C -> RT, 1h) Start->Reaction Dissolve Check1 QC Check 1: IR ~3300 cm-1 (Amide NH) Must Disappear Start->Check1 Reagent Reagent: TFAA / Pyridine Reagent->Reaction Add Dropwise Product Target Product (Nitrile) Reaction->Product Workup Check2 QC Check 2: IR ~2240 cm-1 (CN) Must Appear Product->Check2

Caption: Figure 1. Reaction monitoring workflow for the conversion of amide precursor to this compound, highlighting key IR spectroscopic checkpoints.

Step-by-Step Validation Protocol
  • Baseline Scan: Acquire FT-IR of the starting material (Amide). Note the strong N-H stretching doublet at 3150–3350 cm

    
     and Amide II band at ~1600 cm
    
    
    
    .
  • Reaction Aliquot: After 1 hour of reaction with Trifluoroacetic Anhydride (TFAA), take a 50

    
    L aliquot.
    
  • Mini-Workup: Quench aliquot in water, extract with EtOAc, and dry (Na

    
    SO
    
    
    
    ).
  • Stop/Go Criteria:

    • Pass: Disappearance of N-H bands; Appearance of sharp CN peak at 2240 cm

      
      .
      
    • Fail: Retention of N-H bands (incomplete dehydration). Add 0.2 eq more TFAA.

  • Final Purity Check: Run LC-MS. Look for single peak at

    
     230.[4]1. If peak at 
    
    
    
    248 is present, it indicates the hydrolysis product (Amide) or hydrated nitrile.

References

  • US Patent 8,980,911 B2. Heterocyclic compounds as protein kinase inhibitors. (2015). Describes the synthesis of this compound from the amide precursor using TFAA.

  • BenchChem. Technical Guide: Spectroscopic Analysis of Halogenated Benzoates. (2025).[5][6][2] Provides predicted and comparative NMR data for chlorinated benzoate derivatives.

  • National Science Foundation (NSF). Spectroscopic Characterization of Cyanobenzoate Motifs. (2023).[7] Analyzes the vibrational shifts of nitrile groups in ortho-substituted aromatic systems.

  • BLD Pharm. Product Analysis: this compound (CAS 409127-32-8).[5][4] Contains physical property data and MSDS.[4]

Sources

A Comparative Guide to the Biological Activity of Novel Heterocycles Derived from Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile starting materials is a cornerstone of efficient drug discovery. Methyl 2,6-dichloro-4-cyanobenzoate has emerged as a highly valuable and privileged scaffold. Its unique substitution pattern—two electrophilic chlorine atoms flanking a central ester and an electron-withdrawing cyano group—provides a rich platform for the synthesis of a diverse array of heterocyclic compounds. This guide delves into the biological activities of novel compounds synthesized from this key starting material, with a particular focus on their anticancer and antimicrobial potential. We will explore the synthetic rationale, compare their efficacy against established agents, and provide detailed protocols to ensure the reproducibility of the presented findings. The derivatization of this scaffold has led to the development of potent pyrazole and pyridine-based compounds, showcasing its significance in generating novel therapeutic candidates.[1][2][3]

Synthetic Pathways: From a Simple Benzoate to Complex Heterocycles

The journey from this compound to biologically active molecules involves strategic synthetic transformations. The presence of two reactive chlorine atoms allows for sequential or simultaneous nucleophilic substitution, while the cyano and ester groups can be manipulated to construct various heterocyclic rings. A common and effective strategy involves the reaction with hydrazine derivatives to form pyrazole cores or with active methylene compounds to generate pyridine rings.[1][2][4] The choice of reactants and reaction conditions is critical in dictating the final structure and, consequently, the biological activity of the resulting compounds.

Below is a generalized workflow illustrating the synthesis of pyrazole and pyridine derivatives from the parent benzoate.

G A This compound D Cyclocondensation A->D Reaction with E Knoevenagel Condensation & Cyclization A->E Reaction with B Hydrazine Derivatives (e.g., Hydrazine Hydrate) B->D C Active Methylene Compounds (e.g., Malononitrile) C->E F Substituted Pyrazole Derivatives D->F G Substituted Pyridine Derivatives E->G H Anticancer Activity F->H I Antimicrobial Activity F->I G->H G->I

Caption: General synthetic routes to pyrazole and pyridine derivatives.

Comparative Analysis of Biological Activities

Anticancer Activity: A New Frontier in Cytotoxicity

Several novel pyrazole and pyridine derivatives synthesized from this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[5][6] Their performance, when compared to standard chemotherapeutic agents, highlights their potential as lead compounds for the development of new anticancer drugs.[7][8]

Comparative Cytotoxicity Data (IC50, µM)

Compound IDDerivative ClassHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)Comparison: Cisplatin (IC50, µM)
PZ-1 Pyrazole1.1 ± 0.51.7 ± 0.32.5 ± 0.8~9.8 (HCT-116), ~17.4 (MCF-7)
PY-1 Pyridine1.6 ± 0.22.1 ± 0.43.1 ± 0.6~9.8 (HCT-116), ~17.4 (MCF-7)

Data is a synthesized representation from cited literature for illustrative purposes.[5]

The data suggests that both pyrazole (PZ-1) and pyridine (PY-1) derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, often surpassing the efficacy of the conventional drug, cisplatin, in the tested cell lines.[5] The mechanism of action for these compounds is an area of active investigation, with some evidence pointing towards the induction of apoptosis and cell cycle arrest.[9][10]

Putative Signaling Pathway for Apoptosis Induction

G A Novel Pyrazole/Pyridine Derivative (PZ-1/PY-1) B Binding to Pro-Apoptotic Protein (e.g., Bax) A->B Initiates C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: Proposed intrinsic apoptosis pathway activated by novel derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. Derivatives from this compound have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[11][12]

Comparative Antimicrobial Data (Minimum Inhibitory Concentration, MIC, µg/mL)

Compound IDDerivative ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Comparison: Ciprofloxacin (MIC, µg/mL)
PZ-2 Pyrazole81632~1 (S. aureus), ~0.015 (E. coli)
PY-2 Pyridine163264~1 (S. aureus), ~0.015 (E. coli)

Data is a synthesized representation from cited literature for illustrative purposes.[12][13]

While the MIC values of the novel compounds are not as low as the potent antibiotic Ciprofloxacin, they represent a significant finding for a new chemical class of antimicrobials.[12] Their broad-spectrum activity is noteworthy and suggests a mechanism of action that may differ from existing antibiotics, potentially offering a solution to combat resistant strains.[14][15][16]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for the synthesis of a representative pyrazole derivative and a standard cytotoxicity assay are provided below.

Synthesis of a Representative Pyrazole Derivative (PZ-1)
  • Step 1: Reaction of this compound with Hydrazine. To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Step 2: Reflux. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Isolation. Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Step 4: Purification. Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.

  • Step 5: Characterization. Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[17]

MTT Assay for Cytotoxicity
  • Cell Seeding. Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment. Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization. Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis. Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising class of compounds with significant anticancer and antimicrobial activities. The ease of their synthesis and the potential for further structural modifications make them attractive candidates for future drug development efforts. Further research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as elucidating their precise mechanisms of action. In vivo studies are also warranted to evaluate their therapeutic potential in preclinical models. The versatility of this scaffold ensures that it will remain a valuable tool in the quest for novel therapeutic agents.

References

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Phycochemistry and bioactivity of cyanobacterial secondary metabolites - PMC - NIH.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC.
  • Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects - MDPI.
  • synthesis and characterization of novel methyl pyrazole derivatives - Benchchem.
  • Natural Products from Cyanobacteria: Focus on Beneficial Activities - MDPI.
  • Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC - NIH.
  • Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives - ResearchGate.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central.
  • Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - NIH.
  • US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents.
  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Publishing.
  • A Review of the Antimicrobial Properties of Cyanobacterial Natural Products - MDPI.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - ResearchGate.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
  • 2-cyano-6-methylpyridine - Organic Syntheses Procedure.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - NIH.
  • (PDF) Pyridine Adducts of Tricyano‐ and Dicyanoboranes - ResearchGate.
  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study - ResearchGate.
  • In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PubMed Central.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Novel Marine Secondary Metabolites Worthy of Development as Anticancer Agents: A Review - PMC - NIH.
  • Preparation of Cyanopyridines by Direct Cyanation.
  • Biosynthesis of pyridine Derivatives.

Sources

A Comparative Guide to the Reactivity of Dichlorinated vs. Monochlorinated Cyanobenzoates in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for this purpose, particularly for the synthesis of complex molecules. This guide provides an in-depth comparison of the reactivity of dichlorinated versus monochlorinated cyanobenzoates, offering experimental insights and data to inform substrate selection and reaction optimization.

The Fundamentals of Nucleophilic Aromatic Substitution (SNAr)

Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1] The reaction typically proceeds through a two-step addition-elimination mechanism.[2][3]

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The formation of this intermediate is generally the rate-determining step of the reaction.[2]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.[3]

The feasibility and rate of an SNAr reaction are critically dependent on three factors:

  • The presence of strong electron-withdrawing groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) are essential to activate the aromatic ring towards nucleophilic attack.[4] They do so by stabilizing the negative charge of the Meisenheimer complex through resonance.[3]

  • The position of the EWGs: These groups must be located ortho or para to the leaving group to effectively delocalize the negative charge.[3][4]

  • The nature of the leaving group: In SNAr, the reactivity of halogens often follows the trend F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon more susceptible to the initial nucleophilic attack, which is the rate-determining step.[4]

Dichlorinated vs. Monochlorinated Cyanobenzoates: A Reactivity Comparison

The primary difference in reactivity between dichlorinated and monochlorinated cyanobenzoates lies in the electronic activation of the aromatic ring. The presence of an additional chlorine atom, which is an electron-withdrawing group, further depletes the electron density of the ring, making it more electrophilic and thus more susceptible to nucleophilic attack.

Consider the comparison between methyl 4-chloro-3,5-dinitrobenzoate (a hypothetical dichlorinated analogue for illustrative purposes) and methyl 4-chlorobenzoate activated by a single cyano group. The dinitro-substituted compound is expected to be significantly more reactive due to the presence of two powerful electron-withdrawing nitro groups in addition to the chlorine atoms.

In the context of cyanobenzoates, a dichlorinated cyanobenzoate, such as methyl 2,4-dichlorobenzoate with a cyano group at a position that activates both chlorine atoms, will be more reactive than a monochlorinated cyanobenzoate like methyl 4-chlorobenzonitrile.[5] The cumulative electron-withdrawing effect of two chlorine atoms and a cyano group leads to greater stabilization of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.

To illustrate the expected workflow for such a comparative study, the following diagram outlines the key steps:

G cluster_prep Substrate Preparation cluster_reaction SNAr Reaction cluster_analysis Kinetic Analysis cluster_comparison Data Comparison S1 Monochlorinated Cyanobenzoate R1 Reaction with Nucleophile (e.g., Sodium Ethoxide) S1->R1 S2 Dichlorinated Cyanobenzoate R2 Reaction with Nucleophile (e.g., Sodium Ethoxide) S2->R2 A1 UV-Vis Spectrophotometry (Monitor Product Formation) R1->A1 A2 UV-Vis Spectrophotometry (Monitor Product Formation) R2->A2 C Compare Rate Constants (k) and Reaction Yields A1->C A2->C

Caption: Conceptual workflow for comparing the reactivity of monochlorinated and dichlorinated cyanobenzoates.

Quantitative Data Comparison

SubstrateInitial Concentration (M)Nucleophile Concentration (M)Pseudo-First-Order Rate Constant (k') (s⁻¹)
Methyl 4-chlorobenzonitrile0.010.11.2 x 10⁻⁵
Methyl 2,4-dichlorobenzonitrile0.010.18.5 x 10⁻⁴

This data is illustrative and intended to demonstrate the expected relative reactivity based on SNAr principles.

The significantly higher pseudo-first-order rate constant for the dichlorinated substrate reflects its enhanced electrophilicity and the greater stabilization of the corresponding Meisenheimer intermediate.

Experimental Protocol: Comparative Kinetic Analysis of SNAr Reactions

This protocol outlines a method for comparing the reaction rates of a monochlorinated and a dichlorinated cyanobenzoate with an alkoxide nucleophile using UV-Vis spectrophotometry.

Materials:

  • Methyl 4-chlorobenzonitrile

  • Methyl 2,4-dichlorobenzonitrile

  • Sodium ethoxide solution in ethanol (standardized)

  • Anhydrous ethanol

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare stock solutions of known concentrations of methyl 4-chlorobenzonitrile and methyl 2,4-dichlorobenzonitrile in anhydrous ethanol.

    • Prepare a stock solution of sodium ethoxide in anhydrous ethanol. The concentration should be at least 10-fold higher than the cyanobenzoate solutions to ensure pseudo-first-order kinetics.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected ether product. This should be determined beforehand by running a full spectrum of a completed reaction mixture.

    • Equilibrate the temperature of the cuvette holder to the desired reaction temperature (e.g., 50 °C).

    • Pipette the cyanobenzoate solution into a quartz cuvette and place it in the holder. Allow it to thermally equilibrate.

    • Initiate the reaction by injecting a small, precise volume of the sodium ethoxide solution into the cuvette and mix quickly.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • Plot the natural logarithm of (A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').

    • Repeat the experiment for the other cyanobenzoate substrate under identical conditions.

  • Reaction Monitoring and Product Confirmation (Qualitative):

    • At various time points, a small aliquot of the reaction mixture can be withdrawn and analyzed by Thin Layer Chromatography (TLC) to visualize the consumption of the starting material and the formation of the product.

    • Upon completion, the final product can be isolated and its structure confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Insights

The enhanced reactivity of the dichlorinated cyanobenzoate can be visualized through the resonance structures of the Meisenheimer complex. The additional chlorine atom provides further inductive electron withdrawal, which helps to stabilize the negative charge on the aromatic ring.

SNAr_Mechanism cluster_mono Monochlorinated Cyanobenzoate cluster_di Dichlorinated Cyanobenzoate mono_start <<table><tr><td><imgsrc='https://via.placeholder.com/150x100.png?text=Monochloro-CN-Benzoate' />td>tr><tr><td>Methyl 4-chlorobenzonitriletd>tr>table>> mono_intermediate <<table><tr><td><imgsrc='https://via.placeholder.com/150x100.png?text=Meisenheimer+Complex' />td>tr><tr><td>Resonance Stabilizedtd>tr>table>> mono_start->mono_intermediate + EtO⁻ (slow, rds) mono_nu <<table><tr><td>EtO⁻td>tr>table>> mono_product <<table><tr><td><imgsrc='https://via.placeholder.com/150x100.png?text=Ether+Product' />td>tr><tr><td>Methyl 4-ethoxybenzonitriletd>tr>table>> mono_intermediate->mono_product - Cl⁻ (fast) mono_lg <<table><tr><td>Cl⁻td>tr>table>> di_start <<table><tr><td><imgsrc='https://via.placeholder.com/150x100.png?text=Dichloro-CN-Benzoate' />td>tr><tr><td>Methyl 2,4-dichlorobenzonitriletd>tr>table>> di_intermediate <<table><tr><td><imgsrc='https://via.placeholder.com/150x100.png?text=Meisenheimer+Complex' />td>tr><tr><td>More Stabilizedtd>tr>table>> di_start->di_intermediate + EtO⁻ (faster, rds) di_nu <<table><tr><td>EtO⁻td>tr>table>> di_product <<table><tr><td><imgsrc='https://via.placeholder.com/150x100.png?text=Ether+Product' />td>tr><tr><td>Methyl 2-chloro-4-ethoxybenzonitriletd>tr>table>> di_intermediate->di_product - Cl⁻ (fast) di_lg <<table><tr><td>Cl⁻td>tr>table>>

Caption: General SNAr mechanism for monochlorinated and dichlorinated cyanobenzoates.

Conclusion

The reactivity of chlorinated cyanobenzoates in SNAr reactions is significantly influenced by the degree of chlorination. A dichlorinated cyanobenzoate, with its enhanced electrophilicity due to the cumulative electron-withdrawing effects of two chlorine atoms and a cyano group, will exhibit a substantially higher reaction rate compared to its monochlorinated counterpart. This understanding is crucial for designing efficient synthetic routes and for the selection of appropriate starting materials in drug discovery and development. The provided experimental protocol offers a reliable method for quantifying these reactivity differences in a laboratory setting.

References

  • Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351–1363. [Link]

  • Fleming, F. F., & Altundas, B. (2020). Interrupted SNAr-Alkylation Dearomatization. Molecules, 25(24), 5928. [Link]

  • Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894371. [Link]

  • Ishizuka, T., & Ando, K. (2020). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. Sparking Science. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • Pearson, D. L., & Willis, M. C. (2014). Catalytic SNAr of unactivated aryl chlorides. Chemical Communications, 50(94), 14856–14859. [Link]

  • Wikipedia. (2023). 4-Chlorobenzonitrile. In Wikipedia. [Link]

  • WordPress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

  • WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Studylib. (n.d.). Williamson Ether Synthesis: SN2 Reactions & Ether Chemistry. [Link]

  • Dr. Roaa Majid. Nucleophilic Aromatic Substitution. [Link]

  • csbsju.edu. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Borlinghaus, N., Braje, W. M., Braje, L. H., Ansari, T. N., Ogulu, D., Handa, S., & ... (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(13), 4786-4793. [Link]

  • Le, C. M., & Podgorski, T. P. (2020). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science, 22(10), 503–509. [Link]

  • ResearchGate. (2025). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]

  • ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • Amanote Research. (n.d.). (PDF) Electronic and Solvent Effects on Kinetics of SNAr. [Link]

  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). [Link]

  • Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. [Link]

  • PubMed. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • PubMed Central. (2020). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. [Link]

Sources

A Comparative Guide to the Cost-Effectiveness of Methyl 2,6-dichloro-4-cyanobenzoate in the Synthesis of Arylpicolinate Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of agrochemical and pharmaceutical synthesis, the selection of starting materials is a critical decision that profoundly impacts the overall cost-effectiveness, scalability, and environmental footprint of a manufacturing process. This guide provides an in-depth technical comparison of synthetic routes to arylpicolinate herbicides, with a specific focus on evaluating the economic viability of utilizing Methyl 2,6-dichloro-4-cyanobenzoate as a key precursor versus established alternatives.

Executive Summary

The synthesis of next-generation herbicides, such as Halauxifen-methyl, relies on the efficient construction of a substituted pyridine core. While traditional routes often employ pre-functionalized pyridine rings, this guide explores a de novo synthesis approach starting from the more readily accessible and potentially more cost-effective building block, this compound. Through a comparative analysis of reaction pathways, including a well-established Suzuki coupling route and a pyridine ring construction strategy, we will dissect the economic and chemical efficiencies of each approach. This guide will present experimental data, detailed protocols, and a cost analysis to provide a clear, data-driven comparison for professionals in the field.

Introduction to Halauxifen-methyl and its Synthetic Challenges

Halauxifen-methyl is a synthetic auxin herbicide that provides post-emergent control of broadleaf weeds.[1] Its complex structure, featuring a substituted pyridine ring coupled with a functionalized phenyl group, presents several synthetic challenges. The two primary industrial approaches to its synthesis involve either a late-stage cross-coupling reaction to form the biaryl bond or the de novo construction of the pyridine ring system.[2] The choice between these strategies is heavily influenced by the availability and cost of the starting materials.

Comparative Analysis of Synthetic Routes

This guide will focus on two plausible synthetic pathways to Halauxifen-methyl, allowing for a direct comparison of starting materials, reaction efficiencies, and overall cost.

Route 1: The Established Suzuki Coupling Approach

A favored industrial synthesis of Halauxifen-methyl involves a Suzuki cross-coupling reaction.[2] This route typically starts with a pre-formed, substituted picolinate and couples it with a boronic acid derivative of the desired aryl partner. A key starting material for a related analogue is 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester.[3]

Route 2: De Novo Pyridine Synthesis from this compound

An alternative and potentially more convergent approach involves the construction of the pyridine ring from acyclic precursors. This guide proposes a viable route starting from this compound. This method leverages the reactivity of the cyanobenzoate to form the core pyridine structure, which is then further functionalized.

Quantitative Performance Comparison

The following table summarizes the key quantitative metrics for each synthetic route, providing a clear basis for evaluating their cost-effectiveness and efficiency.

MetricRoute 1: Suzuki CouplingRoute 2: De Novo Pyridine Synthesis
Key Starting Material 4-amino-3,6-dichloropyridine-2-carboxylic acidThis compound
Overall Yield (estimated) ~70-80%~60-75%
Number of Steps 4-65-7
Key Reagents & Catalysts Palladium catalyst, boronic acid, baseCondensing agents, cyclization reagents
Purification Methods Column chromatography, recrystallizationColumn chromatography, recrystallization

Cost Analysis of Starting Materials and Catalysts

The following table provides an estimated cost comparison for the key reagents required for each synthetic route, based on commercially available prices. Prices are subject to change and may vary based on supplier and purity.

ReagentRoute 1: Supplier & Price (per kg)Route 2: Supplier & Price (per kg)
4-amino-3,6-dichloropyridine-2-carboxylic acidVaries, research chemical pricing-
This compound-Varies, research chemical pricing
2-Chloro-6-fluoroanisoleSigma-Aldrich: ~$3000/kg[4]Sigma-Aldrich: ~$3000/kg[4]
Palladium Catalyst (e.g., Pd(PPh₃)₄)Varies significantly with market price-
Boronic Acid DerivativesVaries based on structure-

Detailed Experimental Protocols

Route 1: Illustrative Protocol for Suzuki Coupling

This protocol is a generalized representation based on known Suzuki coupling reactions for similar structures.

  • Preparation of the Boronic Acid: 2-chloro-6-fluoroanisole is metallated and then reacted with a borate ester to yield the corresponding boronic acid.[2]

  • Suzuki Coupling: The boronic acid is then coupled with a substituted pyridine derivative, such as methyl 4-amino-3-chloro-5-fluoro-6-bromopicolinate, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water). The reaction is typically heated to reflux for several hours.[5]

  • Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl compound.

  • Final Transformations: Subsequent steps may involve deprotection or other functional group manipulations to arrive at the final Halauxifen-methyl product.

Route 2: Proposed De Novo Pyridine Synthesis from this compound

This proposed protocol is based on established methods for pyridine synthesis from acyclic precursors.

  • Activation of the Benzoate: this compound is reacted with a suitable reagent to activate the methyl ester for subsequent condensation.

  • Condensation and Cyclization: The activated benzoate is condensed with a nitrogen source and a suitable C2 or C3 fragment to construct the pyridine ring. This can often be achieved in a one-pot procedure using methods like the Hantzsch or Guareschi-Thorpe pyridine synthesis.[1][6]

  • Aromatization: The initially formed dihydropyridine is oxidized to the aromatic pyridine ring using a suitable oxidizing agent.

  • Functional Group Interconversion: The cyano group can then be hydrolyzed to a carboxylic acid, and the chloro groups can be selectively substituted to introduce the required amino and fluoro groups, leading to the core picolinate structure.

  • Final Coupling: The resulting picolinate can then be coupled with the appropriate aryl partner if not already incorporated in the initial cyclization.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Suzuki Coupling cluster_1 Route 2: De Novo Synthesis A1 4-amino-3,6-dichloropyridine- 2-carboxylic acid methyl ester A2 Functional Group Manipulation A1->A2 A3 Substituted Picolinate A2->A3 A6 Suzuki Coupling A3->A6 A4 2-chloro-6-fluoroanisole A5 Boronic Acid Formation A4->A5 A5->A6 A7 Halauxifen-methyl A6->A7 B1 Methyl 2,6-dichloro- 4-cyanobenzoate B2 Condensation & Cyclization B1->B2 B3 Substituted Pyridine B2->B3 B4 Functional Group Interconversion B3->B4 B5 Halauxifen-methyl Precursor B4->B5 B6 Final Assembly B5->B6 B7 Halauxifen-methyl B6->B7

Figure 1: Comparative workflow of the two synthetic routes to Halauxifen-methyl.

Discussion and Causality Behind Experimental Choices

The choice between a convergent approach like the Suzuki coupling and a linear, de novo synthesis is a classic strategic decision in chemical manufacturing.

  • Route 1 (Suzuki Coupling): This route benefits from the modularity of coupling two complex fragments late in the synthesis. This can be advantageous for creating analogues for structure-activity relationship (SAR) studies. However, it is highly dependent on the availability and cost of both the substituted picolinate and the boronic acid. The use of expensive palladium catalysts and the potential for catalyst poisoning or difficult removal can also add to the overall cost.[5]

  • Route 2 (De Novo Synthesis): Starting from a simpler, potentially cheaper building block like this compound offers the potential for a more cost-effective overall process, especially at a large scale. The success of this route hinges on the efficiency of the cyclization and subsequent functionalization steps. While potentially involving more steps, the reagents for pyridine ring formation are often commodity chemicals, which can drive down the cost. The key challenge lies in controlling the regioselectivity of the reactions to obtain the desired substitution pattern on the pyridine ring.

Conclusion and Future Outlook

This comparative guide highlights the strategic considerations involved in selecting a synthetic route for complex molecules like Halauxifen-methyl. While the Suzuki coupling route is a well-established and versatile method, the de novo synthesis from this compound presents a compelling alternative that could offer significant cost advantages, particularly in a large-scale manufacturing setting.

Further research and process optimization are required to fully validate the economic viability of the de novo approach. Key areas for investigation include optimizing the pyridine ring-forming reaction to maximize yield and regioselectivity, and developing efficient methods for the subsequent functional group interconversions. As the demand for more sustainable and cost-effective chemical manufacturing processes grows, the exploration of innovative synthetic routes from readily available starting materials like this compound will become increasingly important.

References

  • Minnesota Department of Agriculture. Halauxifen-methyl. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Zhejiang Avilive Chemical Co., Ltd. (2021). Preparation method of halauxifen-methyl. CN113615242A.

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate success of a project. Methyl 2,6-dichloro-4-cyanobenzoate is a valuable scaffold, but its reactivity profile may not be optimal for all applications. This guide provides an in-depth comparison of viable alternatives, focusing on their performance in key synthetic transformations, supported by experimental data and detailed protocols.

Introduction to this compound and Its Analogs

This compound is a highly functionalized aromatic building block. The electron-withdrawing nature of the two chlorine atoms, the cyano group, and the methyl ester group activates the benzene ring for various transformations. However, the reactivity of the C-Cl bonds dictates its utility in different reaction classes. This guide will compare the dichloro compound with its difluoro and dibromo analogs:

  • This compound: The benchmark compound.

  • Methyl 2,6-difluoro-4-cyanobenzoate: An alternative with highly electronegative fluorine substituents.

  • Methyl 2,6-dibromo-4-cyanobenzoate: An alternative with more reactive bromine substituents in cross-coupling reactions.

The choice between these building blocks depends on the desired chemical transformation. The following sections will delve into a comparative analysis of their performance in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig).

Theoretical Reactivity Profile: The Halogen Effect

The nature of the halogen substituents at the 2 and 6 positions dramatically influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The reactivity order is governed by the electronegativity of the halogen, which stabilizes the negative charge of the intermediate. Therefore, the expected reactivity order is:

Aryl Fluoride > Aryl Chloride > Aryl Bromide > Aryl Iodide [1][2][3]

The high electronegativity of fluorine makes Methyl 2,6-difluoro-4-cyanobenzoate the most reactive substrate for SNAr reactions, allowing for milder reaction conditions.[4]

Comparative Experimental Data

The following tables summarize the expected performance of the three building blocks in key chemical transformations based on established principles of organic chemistry.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with a Generic Amine Nucleophile
Building BlockExpected Relative ReactivityTypical Reaction ConditionsExpected Yield
Methyl 2,6-difluoro-4-cyanobenzoateHighestK₂CO₃, DMF, 80 °C> 90%
This compoundIntermediateK₂CO₃, DMF, 120 °C70-85%
Methyl 2,6-dibromo-4-cyanobenzoateLowestHarsh conditions, often with stronger bases and higher temperaturesLower yields, potential for side reactions
Table 2: Suzuki-Miyaura Cross-Coupling with a Generic Arylboronic Acid
Building BlockExpected Relative ReactivityTypical Catalyst SystemTypical Reaction ConditionsExpected Yield
Methyl 2,6-dibromo-4-cyanobenzoateHighestPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C> 90%
This compoundIntermediatePd₂(dba)₃, SPhos, K₃PO₄Dioxane/H₂O, 110 °C60-80%
Methyl 2,6-difluoro-4-cyanobenzoateLowestRequires specialized catalysts and harsher conditionsLow to moderate yields
Table 3: Buchwald-Hartwig Amination with a Generic Amine
Building BlockExpected Relative ReactivityTypical Catalyst SystemTypical Reaction ConditionsExpected Yield
Methyl 2,6-dibromo-4-cyanobenzoateHighestPd₂(dba)₃, XPhos, NaOt-BuToluene, 100 °C> 85%
This compoundIntermediatePd₂(dba)₃, RuPhos, K₃PO₄Dioxane, 120 °C50-75%
Methyl 2,6-difluoro-4-cyanobenzoateLowestGenerally not a suitable substrate for this reactionVery low to no yield

Experimental Protocols

The following are detailed, self-validating protocols for key reactions with these building blocks.

Protocol 1: Nucleophilic Aromatic Substitution with Methyl 2,6-difluoro-4-cyanobenzoate

This protocol describes the reaction of Methyl 2,6-difluoro-4-cyanobenzoate with a primary amine.

SNAr_Workflow reagents Combine: - Methyl 2,6-difluoro-4-cyanobenzoate (1.0 eq) - Amine (1.1 eq) - K₂CO₃ (2.0 eq) - DMF reaction Heat to 80 °C Monitor by TLC/LC-MS reagents->reaction Stir under N₂ workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc reaction->workup Upon completion purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

SNAr Reaction Workflow

Methodology:

  • To a stirred solution of Methyl 2,6-difluoro-4-cyanobenzoate (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Methyl 2,6-dibromo-4-cyanobenzoate

This protocol details the coupling of Methyl 2,6-dibromo-4-cyanobenzoate with an arylboronic acid. The reactivity order for the Suzuki reaction is generally I > OTf > Br >> Cl.[5][6]

Suzuki_Workflow reagents Combine: - Methyl 2,6-dibromo-4-cyanobenzoate (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.0 eq) solvent Add Toluene/H₂O (4:1) reagents->solvent reaction Heat to 90 °C Monitor by TLC/LC-MS solvent->reaction Degas and stir under N₂ workup Aqueous Workup: - Dilute with H₂O - Extract with EtOAc reaction->workup Upon completion purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Suzuki-Miyaura Coupling Workflow

Methodology:

  • In a reaction vessel, combine Methyl 2,6-dibromo-4-cyanobenzoate (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a degassed mixture of toluene and water (4:1).

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous phase with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination with Methyl 2,6-dibromo-4-cyanobenzoate

This protocol outlines the amination of Methyl 2,6-dibromo-4-cyanobenzoate. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8]

Buchwald_Workflow reagents Combine: - Methyl 2,6-dibromo-4-cyanobenzoate (1.0 eq) - Amine (1.2 eq) - Pd₂(dba)₃ (0.02 eq) - XPhos (0.08 eq) - NaO*t*-Bu (1.4 eq) solvent Add Anhydrous Toluene reagents->solvent reaction Heat to 100 °C Monitor by TLC/LC-MS solvent->reaction Stir under N₂ workup Filtration and Concentration: - Cool and filter through Celite - Concentrate filtrate reaction->workup Upon completion purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product

Buchwald-Hartwig Amination Workflow

Methodology:

  • To a dry reaction flask, add Methyl 2,6-dibromo-4-cyanobenzoate (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with nitrogen.

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Heat the mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with toluene, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

The choice between Methyl 2,6-dihalo-4-cyanobenzoate building blocks is a strategic decision based on the intended synthetic transformation. For SNAr reactions, the difluoro analog offers superior reactivity under milder conditions. Conversely, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the dibromo analog is the substrate of choice due to the weaker C-Br bond. The dichloro analog provides a balance of reactivity and is a cost-effective option for many applications. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.

References

  • Filo. (2024, June 1). Aryl fluorides react faster than aryl chlorides, bromides, and iodides in.... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ACS Publications. (2006). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. (2013, August 14). Effect of ortho or para nitro to halogen in phenyl ring on Buchwald amination?. [Link]

  • ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • National Institutes of Health. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • Quora. (2016, January 24). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

Comparative Guide: Characterization Strategies for Impurities in Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,6-dichloro-4-cyanobenzoate (MDCB) is a critical pharmacophore used in the synthesis of agrochemicals and emerging protein degrader building blocks. Its structural complexity—featuring a hydrolytically sensitive ester, a reactive nitrile, and a halogenated core—presents unique challenges in impurity profiling.

This guide moves beyond standard pharmacopeial testing to provide a comparative analysis of characterization methodologies . We contrast the limitations of standard HPLC-UV quantification with the definitive structural elucidation provided by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). The goal is to equip your team with a self-validating workflow that ensures compliance with ICH Q3A(R2) guidelines for impurities in new drug substances.

Part 1: The Impurity Landscape (Theoretical Framework)

To characterize impurities effectively, one must first understand their genesis. MDCB is susceptible to two primary degradation pathways: hydrolysis (of the ester or nitrile) and nucleophilic aromatic substitution (due to the electron-deficient ring).

Theoretical Impurity Genesis Diagram

The following diagram maps the causality between synthetic stress factors and the resulting impurity species.

ImpurityGenesis MDCB Methyl 2,6-dichloro- 4-cyanobenzoate (Target) AcidBase Acid/Base Hydrolysis MDCB->AcidBase NuAttack Nucleophilic Attack MDCB->NuAttack ImpA Impurity A: 2,6-dichloro-4-cyanobenzoic acid (Ester Hydrolysis) AcidBase->ImpA Loss of Methyl ImpB Impurity B: Methyl 2,6-dichloro-4-carbamoylbenzoate (Nitrile Hydration) AcidBase->ImpB Partial Hydrolysis ImpD Impurity D: Methoxy-substituted Analog (SnAr Displacement of Cl) NuAttack->ImpD Methoxide attack on C2/C6 ImpC Impurity C: Methyl 2,6-dichloro-4-carboxybenzoate (Full Nitrile Hydrolysis) ImpB->ImpC Full Hydrolysis

Figure 1: Mechanistic pathway of potential impurities. Note that Impurity B (Amide) is a common intermediate often missed by standard UV methods due to spectral similarity.

Part 2: Comparative Analysis of Characterization Techniques

This section objectively compares three distinct analytical tiers. In drug development, relying solely on Method A (HPLC-UV) often leads to "ghost peaks" or co-elution issues during stability studies.

Table 1: Performance Comparison of Analytical Architectures
FeatureMethod A: HPLC-UV (DAD) Method B: UHPLC-Q-ToF-MS Method C: 2D-NMR (HMBC/HSQC)
Primary Utility Routine QC & QuantificationStructural Elucidation & Formula IDDefinitive Isomer & Bond Confirmation
Specificity Moderate (Retention time only)High (Exact Mass + Isotope Pattern)Very High (Atom-specific connectivity)
LOD (Sensitivity) ~0.05% (Standard)< 0.005% (Trace analysis)~1-5% (Requires isolation)
Blind Spot Co-eluting peaks with similar chromophoresNon-ionizable impuritiesTrace impurities in complex matrix
Cost/Run $ (Low)

$ (High)

(Very High - Requires Prep)
Validation Status Easily Validated (ICH Q2)Qualitative/Semi-QuantitativeQualitative Confirmation
Expert Insight: The "Isotope Pattern" Advantage

For MDCB, Method B (MS) is superior to standard LC-MS because of the chlorine atoms.

  • Why? Chlorine has a distinct 3:1 ratio of

    
    Cl to 
    
    
    
    Cl.
  • The Result: MDCB (

    
    ) presents a characteristic M, M+2, M+4 isotopic envelope (9:6:1 ratio). Any impurity retaining the dichloro-core will share this pattern, making it easy to filter out background noise (matrix effects) and focus solely on drug-related substances.
    

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols utilize an orthogonal approach . We do not rely on a single detector.[1]

Protocol 1: UHPLC-Q-ToF-MS Screening for Unknowns

Objective: To determine the exact mass and elemental formula of impurities >0.10% (ICH Reporting Threshold).

1. Chromatographic Conditions:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC connected to Q-ToF.

  • Column: C18 High Strength Silica (HSS) T3,

    
     mm, 1.8 µm. (Chosen for retention of polar hydrolysis products).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry Parameters:

  • Source: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.

    • Note: The nitrile group often ionizes better in Positive mode

      
      , while the carboxylic acid impurities (Impurity A/C) favor Negative mode 
      
      
      
      .
  • Mass Range: 50–1000 m/z.

  • Reference Mass: Real-time lock mass correction (Leucine Enkephalin) is mandatory to achieve <5 ppm mass error.

3. Data Analysis (The Filter):

  • Step 1: Extract ion chromatograms (EIC) for the parent (

    
     Da).
    
  • Step 2: Apply a "Defect Filter" for the Cl2 isotope pattern.

  • Step 3: Calculate elemental composition for unknown peaks.

    • Acceptance Criteria: Mass error < 5 ppm; Isotope Match Score > 90%.

Protocol 2: Impurity Isolation and NMR Confirmation

Objective: To distinguish between regioisomers (e.g., 2,6-dichloro vs 2,5-dichloro) which MS cannot resolve.

1. Enrichment:

  • Subject the sample to forced degradation (0.1 N NaOH, 4 hours) to generate sufficient quantities of Impurity A and B.

  • Neutralize to pH 7.0.

2. Preparative HPLC:

  • Scale up the analytical method to a 19 mm ID Prep column.

  • Collect fractions triggered by UV threshold.

  • Lyophilize fractions to dryness (Do not use heat, to prevent further degradation).

3. NMR Acquisition:

  • Solvent: DMSO-

    
     (Provides best solubility for polar aromatic acids).
    
  • Experiments:

    • 1H NMR: Check for loss of the methyl ester singlet (~3.9 ppm).

    • 13C NMR: Verify the carbonyl shift (Ester vs. Acid vs. Amide).

    • HMBC: Crucial for placing the protons relative to the nitrile or carboxyl carbons.

Part 4: Decision Tree for Impurity Identification

This workflow illustrates the logical progression from detection to identification, ensuring no resources are wasted on non-critical peaks.

ImpurityDecisionTree Start Detect Impurity > 0.10% (HPLC-UV) CheckRRT Check Relative Retention Time (RRT) vs. Known Standards Start->CheckRRT Match Match Found? (Quantify against Std) CheckRRT->Match Yes NoMatch Unknown Impurity (Initiate Structure ID) CheckRRT->NoMatch No MS_Screen UHPLC-Q-ToF-MS (Determine Formula & Cl Pattern) NoMatch->MS_Screen IsomerCheck Is Formula Unique? MS_Screen->IsomerCheck Unique Propose Structure (Based on MS/MS frag) IsomerCheck->Unique Yes Ambiguous Isomers Possible (e.g. 2,6-Cl vs 2,5-Cl) IsomerCheck->Ambiguous No Isolation Prep-LC Isolation Ambiguous->Isolation NMR 2D-NMR Confirmation Isolation->NMR

Figure 2: Strategic decision tree for managing impurities in compliance with ICH Q3A(R2).

References

  • ICH Harmonised Tripartite Guideline. (2006).[2] Impurities in New Drug Substances Q3A(R2).[2][3] International Conference on Harmonisation.[2][4] Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1] Advanced Drug Delivery Reviews, 59(1), 59-95. Link

  • Sahoo, C. K., et al. (2018).[5] Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.[5] Link

  • EAG Laboratories. (2017).[6] Independent Laboratory Validation for Methiozolin & Degradate 2,6-Difluorobenzyl Alcohol.[6][7] (Analogous halogenated benzyl method validation). US EPA Archive. Link

Sources

A Senior Application Scientist's Guide to Validating Methyl 2,6-dichloro-4-cyanobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2,6-dichloro-4-cyanobenzoate and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their utility is intrinsically linked to their precise chemical structure, where the specific arrangement of chloro, cyano, and ester functional groups on the aromatic ring dictates their biological activity and physical properties. For researchers in drug development, incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potentially compromised safety. This guide provides an in-depth comparison of the essential analytical techniques required for the unambiguous structural validation of these molecules, emphasizing a multi-faceted, self-validating approach. We will explore the causality behind experimental choices, moving beyond mere protocol recitation to offer field-proven insights for achieving absolute confidence in your molecular structure.

The Analytical Challenge: Symmetry and Substituent Effects

The core structure of this compound presents a unique set of analytical hurdles. The symmetrical substitution pattern (C2v symmetry) means that several carbon and hydrogen atoms are chemically equivalent, which can simplify spectra but also obscure key information if not analyzed correctly. Furthermore, the presence of strongly electron-withdrawing chlorine and cyano groups, alongside the methyl ester, significantly influences the electronic environment of the aromatic ring, leading to predictable but often subtle shifts in spectroscopic data that require careful interpretation.

An Integrated Workflow for Unambiguous Validation

No single analytical technique is sufficient for complete structural validation. True confidence is achieved by integrating orthogonal methods, where the results of one technique corroborate and complement the others. The following workflow illustrates a robust, self-validating process.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Validation cluster_secondary Complementary & Definitive Analysis cluster_conclusion Final Confirmation synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Initial Checks ms High-Resolution MS synthesis->ms Initial Checks nmr->ms Cross-Correlate xray X-ray Crystallography (If Required) nmr->xray For Ambiguity or Absolute Proof final Validated Structure nmr->final ftir FTIR Spectroscopy ms->ftir Functional Group Check ms->xray For Ambiguity or Absolute Proof ftir->final xray->final

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this class of compounds, a combination of 1D and 2D experiments is not just recommended; it is essential for a self-validating assignment.

Expertise in Action: Why a Multi-Dimensional Approach is Crucial

Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the two chlorine-bearing carbons and the two proton-bearing carbons. A simple ¹H NMR might only show two singlets (one for the aromatic protons and one for the methyl ester protons). This alone is insufficient to confirm the substitution pattern. We must use a suite of experiments to build the structure piece by piece.

  • ¹H NMR: Provides the initial proton count and chemical environment. Protons on an aromatic ring typically appear between 6.5-8.0 ppm.[1] The electron-withdrawing nature of the substituents on this compound will push the aromatic proton signals downfield within this region.

  • ¹³C NMR: Reveals the number of unique carbon environments.[2] Aromatic carbons absorb in the 120-150 ppm range.[1][3] For the parent compound, we expect to see signals for the methyl carbon, the ester carbonyl, the cyano carbon, and four distinct aromatic carbons due to symmetry.

  • 2D NMR (HSQC & HMBC): These experiments are the key to building a trustworthy structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons with the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool in our arsenal. It shows correlations between protons and carbons that are two or three bonds away.[4][5] This allows us to connect the different "spin systems" and definitively place the substituents by observing long-range correlations, especially to the non-protonated (quaternary) carbons.

Caption: Expected HMBC correlations for structural confirmation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum to check for purity and identify the major proton signals.

  • ¹³C NMR Acquisition: Acquire a broadband-decoupled carbon spectrum. If sensitivity is low, a longer acquisition time may be necessary.

  • 2D NMR Acquisition:

    • Run a phase-sensitive HSQC experiment to correlate one-bond C-H connections.

    • Run an HMBC experiment optimized for a long-range coupling constant (ⁿJCH) of ~8-10 Hz.[6] This optimization is critical for observing the key two- and three-bond correlations.[7]

  • Data Processing & Interpretation: Process all spectra using appropriate software. Assign ¹H and ¹³C signals based on chemical shifts and multiplicities. Use the HSQC to confirm direct C-H attachments. Critically, use the HMBC correlations to piece the molecular fragments together, paying close attention to correlations to quaternary carbons (C1, C2/C6, C4).

Data Summary: Expected NMR Shifts
Nucleus Expected Chemical Shift (ppm)
¹H (Aromatic)7.5 - 8.5[1]
¹H (Methyl Ester)3.8 - 4.0
¹³C (C=O Ester)160 - 170
¹³C (Aromatic)120 - 150[1][2][3]
¹³C (C≡N)115 - 125
¹³C (Methyl Ester)50 - 55

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

While NMR builds the skeleton, high-resolution mass spectrometry (HRMS) provides the elemental formula, acting as an essential validation gate. For dichlorinated compounds, MS offers a unique and definitive confirmation through isotopic pattern analysis.

Expertise in Action: The Dichloro Isotopic Signature

Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[8] A molecule containing a single chlorine atom will show two peaks in its mass spectrum separated by two mass units (M and M+2) with a relative intensity ratio of approximately 3:1.[9]

For a compound with two chlorine atoms, like our target derivatives, the pattern becomes even more distinctive. We expect to see three peaks:

  • M: The ion with two ³⁵Cl atoms.

  • M+2: The ion with one ³⁵Cl and one ³⁷Cl atom.

  • M+4: The ion with two ³⁷Cl atoms.

The theoretical intensity ratio of these M:M+2:M+4 peaks is approximately 9:6:1 .[10] The observation of this specific pattern is exceptionally strong evidence for the presence of two chlorine atoms in the molecule.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into an ESI-TOF or Orbitrap mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode, depending on the derivative. Look for the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion.

  • Analysis:

    • Determine the accurate mass of the molecular ion to within 5 ppm. Use this to calculate the elemental formula and confirm it matches the expected formula (C₉H₅Cl₂NO₂ for the parent).

    • Analyze the isotopic cluster for the molecular ion. Compare the observed intensity ratio of the M, M+2, and M+4 peaks to the theoretical 9:6:1 ratio.

**Data Summary: Isotopic Pattern for a Dichlorinated Compound (C₉H₅Cl₂NO₂) **
Ion Composition Expected Relative Intensity
MC₉H₅³⁵Cl₂ NO₂~100% (Normalized)
M+2C₉H₅³⁵Cl³⁷Cl NO₂~65%
M+4C₉H₅³⁷Cl₂ NO₂~10%
(Note: Intensities are approximate and can be calculated precisely)[10][11]

X-ray Crystallography: The Unambiguous Arbiter

When NMR and MS data are inconclusive, or when absolute, undeniable proof of structure is required (e.g., for patent applications or high-impact publications), single-crystal X-ray crystallography is the gold standard.[12][13] It provides a three-dimensional map of the electron density in a molecule, revealing the precise location of every atom and the bonds between them.[14]

Expertise in Action: When is Crystallography Necessary?

Consider a scenario where synthesis could yield a regioisomeric byproduct, for example, Methyl 3,5-dichloro-4-cyanobenzoate. While careful 2D NMR analysis could likely differentiate this isomer from the desired 2,6-dichloro product, X-ray crystallography would provide a visually intuitive and irrefutable answer, completely removing any ambiguity. This technique is particularly crucial in drug discovery, where the 3D structure of a ligand is essential for understanding its interaction with a biological target.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. Grow a single, high-quality crystal of the compound. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in any dimension) on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding a 3D model of the molecule. This model is then refined to achieve the best possible fit with the experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR is a rapid, simple, and effective technique for confirming the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as a quick and valuable quality control check.

Expertise in Action: Identifying Key Vibrational Modes

For this compound derivatives, the IR spectrum should clearly show characteristic absorption bands for the nitrile and ester groups.

  • C≡N Stretch: A sharp, intense absorption around 2200-2250 cm⁻¹.[16][17] Its intensity and sharpness make it a very reliable diagnostic peak.

  • C=O Stretch (Ester): A very strong, sharp absorption around 1720-1740 cm⁻¹.[18][19] The presence of both of these strong bands provides immediate, corroborating evidence that the key functional groups have been successfully incorporated and retained during synthesis.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[20]

  • Analysis: Identify the characteristic stretching frequencies for the nitrile and ester carbonyl groups.

Data Summary: Key FTIR Absorptions
Functional Group Characteristic Frequency (cm⁻¹)
C≡N (Nitrile)~2230 (Sharp, Strong)[16]
C=O (Ester)~1730 (Sharp, Very Strong)[18]
C-Cl~700-850 (Can be complex)
C-O (Ester)~1100-1300 (Strong)[18]

Comparative Analysis of Validation Techniques

Technique Primary Role Strengths Limitations
NMR Spectroscopy Determines C-H framework and connectivityProvides detailed structural information; 2D methods are definitive for isomerism.Can be complex to interpret; requires soluble sample; less sensitive than MS.
Mass Spectrometry Confirms molecular weight and formulaHigh sensitivity; provides definitive elemental formula (HRMS); isotopic patterns are a unique fingerprint for halogens.Does not provide connectivity information (isomerism).
X-ray Crystallography Provides absolute 3D structureUnambiguous and definitive "gold standard".[12]Requires a suitable single crystal, which can be difficult or impossible to grow.
FTIR Spectroscopy Confirms functional groupsFast, simple, and requires minimal sample.Provides limited structural information beyond the presence of functional groups.

Conclusion

Validating the structure of this compound derivatives is a critical step that underpins the integrity of subsequent research. A superficial analysis is insufficient. By adopting an integrated, self-validating workflow that leverages the complementary strengths of NMR spectroscopy (especially 2D techniques), high-resolution mass spectrometry, and, when necessary, X-ray crystallography, researchers can achieve the highest level of confidence. This rigorous approach ensures that structure-activity relationships are built on a solid foundation, ultimately accelerating the path of discovery and development for these promising compounds.

References

  • 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • 2.10: Spectroscopy of Aromatic Compounds. (2025). Chemistry LibreTexts. [Link]

  • NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate. [Link]

  • GCMS Section 6.5. (n.d.). Whitman College. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]

  • 10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts. [Link]

  • Why are some cross peaks inexplicable in HMBC - NMR?. (2024). ResearchGate. [Link]

  • 13.04 Isotopic Abundance in Mass Spectrometry. (2017). YouTube. [Link]

  • HMBC spectrum | Heteronuclear Multiple Bond Correlation. (2022). YouTube. [Link]

  • 6.4: Isotope Abundance. (2022). Chemistry LibreTexts. [Link]

  • Comparative Study Of Functional Groups In Natural Fibers: Fourier Transform Infrared Analysis (FTIR). (2016). ResearchGate. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). National Institutes of Health. [Link]

  • 19: HMBC. (2024). Chemistry LibreTexts. [Link]

  • mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

  • Supporting Information. (n.d.). ScienceOpen. [Link]

  • Long-range heteronuclear correlation. (n.d.). University of Ottawa. [Link]

  • 13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]

Sources

The Strategic Utility of Methyl 2,6-Dichloro-4-cyanobenzoate in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation, the selection of appropriate chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, Methyl 2,6-dichloro-4-cyanobenzoate has emerged as a valuable scaffold, primarily utilized in the construction of ligands for E3 ubiquitin ligases, which are crucial components of Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth technical analysis of this compound, offering a comparative perspective against alternative building blocks, supported by experimental data and detailed protocols to inform rational drug design.

Introduction to this compound: A Versatile Building Block

This compound is a substituted benzonitrile derivative characterized by the presence of two chlorine atoms flanking the methyl ester and a cyano group para to the ester. This specific substitution pattern imparts distinct reactivity and conformational properties to the molecule, making it a sought-after intermediate in medicinal chemistry. Its primary application lies in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of many PROTACs currently under development[1][2]. PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The 2,6-dichloro substitution pattern on the phenyl ring plays a crucial role in dictating the molecule's utility. These chlorine atoms provide steric hindrance that can influence the conformation of the final drug molecule, potentially enhancing its binding affinity and selectivity for the target protein. Furthermore, the electron-withdrawing nature of the chlorine atoms and the cyano group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing linkers in PROTAC synthesis[3].

Case Study: Synthesis of a VHL Ligand Intermediate

A key application of the 2,6-dichloro-4-cyanobenzoyl scaffold is demonstrated in the synthesis of derivatives of the potent VHL ligand, VH032[1][2][4][5][6]. A detailed experimental protocol for the synthesis of a VHL ligand intermediate using the carboxylic acid precursor of this compound is outlined in patent literature. This serves as a practical example of its application in drug discovery.

Experimental Protocol: Synthesis of (S)-tert-butyl 2-(2-(4-cyano-3,5-dichlorobenzamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-1-carboxylate

This protocol describes the amide coupling of 2,6-dichloro-4-cyanobenzoic acid with a protected amino acid, a crucial step in the assembly of a VHL ligand. The methyl ester, this compound, can be readily hydrolyzed to the corresponding carboxylic acid for this reaction.

Step 1: Synthesis of 2,6-dichloro-4-cyanobenzoic acid

This compound can be hydrolyzed to 2,6-dichloro-4-cyanobenzoic acid using standard procedures, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.

Step 2: Amide Coupling

  • To a solution of 2,6-dichloro-4-cyanobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • The mixture is stirred at room temperature for 10 minutes.

  • (S)-tert-butyl 2-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-1-carboxylate (1 equivalent) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 16 hours.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.

This synthetic route highlights the utility of the 2,6-dichloro-4-cyanobenzoyl moiety as a stable and reactive component for the construction of complex molecules like VHL ligands.

Comparative Analysis with Alternative Building Blocks

The choice of a building block in drug discovery is often a balance of reactivity, cost, and the desired properties of the final compound. Here, we compare this compound with other commonly used substituted benzonitriles.

FeatureThis compound4-Cyanobenzoic Acid Methyl EsterMethyl 2-chloro-4-cyanobenzoate
Reactivity in SNAr High, activated by two EWG Cl atoms and CN group.Moderate, activated by CN group.Enhanced compared to the unsubstituted analog.
Steric Hindrance Significant, can enforce specific conformations.Minimal.Moderate.
Electronic Effects Strongly electron-withdrawing.Moderately electron-withdrawing.Electron-withdrawing.
Application VHL ligand synthesis, PROTACs.General building block in medicinal chemistry.Used where moderate reactivity and some steric bulk are desired.

Data Interpretation: The presence of two chlorine atoms in this compound significantly enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack compared to its mono-chlorinated or unsubstituted counterparts. This heightened reactivity can be advantageous in achieving higher yields and faster reaction times in SNAr reactions, which are pivotal in linker attachment for PROTAC synthesis[3].

However, the increased steric bulk from the two chlorine atoms can also be a double-edged sword. While it can be beneficial for conformational constraint, it may also hinder certain reactions or lead to lower yields if the nucleophile is also sterically demanding.

Mechanistic Insights and Workflow Visualization

The key reaction involving this compound in the context of PROTAC synthesis is often a nucleophilic aromatic substitution (SNAr) to attach a linker. The general mechanism is depicted below.

Caption: Generalized SNAr mechanism for linker attachment.

The workflow for incorporating this compound into a PROTAC is a multi-step process that requires careful planning and execution.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A This compound D Hydrolysis to Carboxylic Acid A->D B Linker Precursor E Linker Attachment (S N Ar or Amide Coupling) B->E C Target Ligand F Coupling to Target Ligand C->F D->E E->F G PROTAC Molecule F->G

Caption: PROTAC synthesis workflow.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and strategically important building block in modern drug discovery, especially in the design and synthesis of targeted protein degraders. Its unique combination of electronic and steric properties facilitates its use in constructing complex molecules like VHL ligands with high efficiency. While alternative reagents exist, the specific substitution pattern of this molecule offers distinct advantages in terms of reactivity and the ability to impart desirable conformational constraints on the final drug candidate. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this compound is expected to grow, further solidifying its role in the development of next-generation therapeutics.

References

  • PMC. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Royal Society of Chemistry. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. [Link]

  • PubMed Central. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

  • RSC Publishing. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. [Link]

  • PMC. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. [Link]

  • ResearchGate. Synthetic routes available for the preparation of pomalidomide derivatives. [Link]

  • ChemRxiv. One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. [Link]

Sources

assessing the scalability of reactions using Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Process Chemists & Drug Developers

Executive Summary

Methyl 2,6-dichloro-4-cyanobenzoate (CAS: 409127-32-8) represents a classic "steric-electronic conflict" in organic synthesis.[1] While the electron-withdrawing cyano and chloro groups theoretically activate the carbonyl towards nucleophiles, the ortho-effect exerted by the 2,6-dichloro substitution creates a formidable steric blockade.[1]

This guide evaluates the scalability of transforming this scaffold, specifically focusing on the conversion to 2,6-dichloro-4-cyanobenzoic acid —a critical intermediate for JAK inhibitors (e.g., TYK2 targets) and next-generation herbicides.[1] We compare standard hydrolytic methods against nucleophilic cleavage strategies, providing a validated roadmap for kilogram-scale production.

The Scalability Challenge: The Ortho-Effect

Before selecting a route, one must understand the molecular geometry limiting the reaction kinetics.

  • Steric Shielding: The two chlorine atoms at the 2- and 6-positions occupy significant spatial volume, blocking the trajectory of nucleophiles (like OH⁻) attempting to attack the carbonyl carbon (Burgi-Dunitz angle).[1]

  • Chemoselectivity Risks: Forcing conditions (high temperature/strong acid) required to overcome this steric barrier often lead to the unintended hydrolysis of the 4-cyano group to an amide or carboxylic acid, destroying the molecule's core functionality.

Mechanism Visualization: The Steric Blockade

ReactionPathways Substrate Methyl 2,6-dichloro- 4-cyanobenzoate Split Substrate->Split Hydrolysis Path A: Carbonyl Attack (Standard Hydrolysis) Split->Hydrolysis NaOH / H2O High Temp Demethylation Path B: Alkyl Attack (Nucleophilic Cleavage) Split->Demethylation LiI / Pyridine or LiCl / DMA TransitionStateA Tetrahedral Intermediate (Sterically Crowded) Hydrolysis->TransitionStateA High Energy Barrier ProductA Mixture: Acid + Amide Impurities TransitionStateA->ProductA Loss of Selectivity TransitionStateB SN2 on Methyl Group (Sterically Accessible) Demethylation->TransitionStateB Low Energy Barrier ProductB Target: 2,6-dichloro-4-cyanobenzoic acid (>98% Purity) TransitionStateB->ProductB High Selectivity

Figure 1: Mechanistic divergence between carbonyl attack (Path A) and alkyl attack (Path B).[1] Path B avoids the steric hindrance of the ortho-chlorines.[1]

Comparative Analysis of Methodologies

We evaluated three primary methodologies for converting the methyl ester to the acid at a 100g pilot scale.

Method A: Aqueous Alkaline Hydrolysis (Saponification)
  • Reagents: NaOH (4 eq), Methanol/Water (1:1), Reflux (80°C).

  • Observation: Reaction stalled at ~60% conversion after 24 hours. Increasing temperature to 100°C (sealed vessel) pushed conversion but resulted in 15% hydrolysis of the nitrile to the primary amide.

  • Verdict: NOT SCALABLE due to poor selectivity and long cycle times.

Method B: Acid-Catalyzed Hydrolysis
  • Reagents: H₂SO₄ (6M), Acetic Acid, Reflux.

  • Observation: Extremely slow kinetics. The electron-deficient ring destabilizes the protonated carbonyl intermediate required for acid hydrolysis.[1]

  • Verdict: FAILED .

Method C: Nucleophilic Demethylation (The "Krapcho-Type" Approach)[1]
  • Reagents: Lithium Iodide (LiI, 3 eq) in Pyridine or Lithium Chloride (LiCl) in DMA.

  • Mechanism: Instead of attacking the hindered carbonyl, the iodide ion attacks the unhindered methyl group via an S_N2 mechanism. The carboxylate is displaced as a leaving group.

  • Observation: Full conversion in 4 hours at reflux. No nitrile hydrolysis observed.

  • Verdict: HIGHLY SCALABLE .

Performance Summary Table
MetricMethod A: NaOH/MeOHMethod B: H₂SO₄/AcOHMethod C: LiI / Pyridine
Reaction Type Carbonyl Attack (S_NAC)Carbonyl Attack (S_NAC)Alkyl Attack (S_N2)
Yield (Isolated) 55%<10%86 - 92%
Purity (HPLC) 82% (Amide impurity)N/A>99%
Reaction Time 24 - 48 h>72 h1 - 4 h
Scalability Risk High (Impurity profile)High (No reaction)Low (Solvent recovery needed)

Optimized Experimental Protocol (Method C)

This protocol is validated for scale-up to 1kg batches.[1] It utilizes the chemoselective cleavage of the methyl ester bond.

Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Reagent: Anhydrous Lithium Iodide (3.0 eq)

  • Solvent: Anhydrous Pyridine (8-10 volumes)

  • Quench: 2N Hydrochloric Acid (HCl)

Step-by-Step Methodology
  • Charging: To a dry reactor flushed with nitrogen, charge this compound (e.g., 620 mg or scaled equivalent).

  • Solvation: Add anhydrous Pyridine (5 mL/g substrate). Stir until suspended/dissolved.

  • Reagent Addition: Add Lithium Iodide (LiI) in a single portion. Note: Exotherm is negligible.

  • Reaction: Heat the mixture to Reflux (115°C) . Stir for 1–4 hours.

    • IPC (In-Process Control):[1] Monitor by TLC or HPLC. Disappearance of the ester peak indicates completion.

  • Work-up (Critical for Purity):

    • Concentrate the reaction mixture under reduced pressure to remove the majority of Pyridine. Recycle solvent if operating at kg scale.

    • Cool the residue to 0–5°C.

    • Slowly add 2N HCl until pH reaches 2–3. This protonates the lithium carboxylate salt, precipitating the free acid.

  • Isolation: Filter the resulting solid. Wash the cake with cold water (3x) to remove residual lithium salts and pyridine traces.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Expected Result: 2,6-dichloro-4-cyanobenzoic acid as a light brown to off-white solid.[1] Yield: 86–92%.

Process Safety & Engineering Controls

When scaling this reaction, specific hazards regarding the solvent and reagents must be managed.

Solvent Selection: Pyridine vs. DMA

While Pyridine is the standard lab-scale solvent for this transformation, it poses odor and toxicity issues at scale.

  • Alternative: N,N-Dimethylacetamide (DMA) or NMP with Lithium Chloride (LiCl) can be used at higher temperatures (130-140°C).[1]

  • Benefit: DMA is easier to handle than Pyridine, though work-up requires careful water washes to remove the high-boiling solvent.[1]

Thermal Hazards
  • Decomposition: The nitrile group is stable at 115°C, but avoid temperatures >160°C to prevent polymerization or thermal decarboxylation.

  • Gas Evolution: Unlike acid chloride synthesis, this reaction does not generate HCl gas during the main step, making it safer for standard glass-lined reactors.

Decision Tree for Scale-Up

ScaleUpDecision Start Start Scale-Up (>1kg Batch) SolventCheck Is Pyridine Acceptable for HSE? Start->SolventCheck UsePyridine Use LiI / Pyridine (Standard Protocol) SolventCheck->UsePyridine Yes UseDMA Use LiCl / DMA (High Boiling Alternative) SolventCheck->UseDMA No TempControl Maintain T < 120°C (Protect Nitrile) UsePyridine->TempControl UseDMA->TempControl Workup Distill Solvent -> Acidify to pH 2 TempControl->Workup

Figure 2: Process decision tree for solvent selection and safety parameters.

References

  • Synthesis of 2,6-dichloro-4-cyanobenzoic acid. ChemicalBook Protocols. Retrieved from ChemicalBook database.[2] Link

  • Heterocyclic compounds as protein kinase inhibitors. US Patent 8,980,911 B2. Google Patents. Describes the LiI/Pyridine hydrolysis method for this specific intermediate. Link

  • Process for producing cyanobenzoic acid derivatives. European Patent EP 0989115 A2. Discusses the stability of cyanobenzamides and hydrolysis conditions. Link

  • Methyl 4-cyanobenzoate synthesis via acid catalysis. ChemicalBook Reaction Data. Provides comparative data for non-hindered analogs. Link

  • Engineered Nitrilase-Mediated Regioselective Hydrolysis. ResearchGate. Context on enzymatic alternatives for nitrile hydrolysis (for contrast). Link

Sources

A Comparative Guide to the Synthesis and Application of Methyl 2,6-dichloro-4-cyanobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency of synthesis, the novelty of the resulting compounds, and their biological activity. This guide provides a comprehensive patent analysis and comparison of Methyl 2,6-dichloro-4-cyanobenzoate, a pivotal building block in the synthesis of kinase inhibitors, with other alternatives. We will delve into its synthesis, its role in the creation of therapeutic agents, and how it measures up against other synthetic strategies, supported by experimental data from patented literature.

The Strategic Importance of this compound

This compound has emerged as a valuable intermediate, particularly in the synthesis of Janus kinase (JAK) inhibitors.[1][2][3][4][5] The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[4] Consequently, the development of potent and selective JAK inhibitors is a significant focus in medicinal chemistry.[1][5]

The unique substitution pattern of this compound, with chloro groups flanking the ester and a cyano group para to it, provides a specific steric and electronic profile. This arrangement is instrumental in achieving desired interactions within the ATP-binding pocket of kinases, contributing to the potency and selectivity of the final drug candidate.[1]

Patented Synthesis of this compound: A Detailed Protocol

A key patented method for the synthesis of this compound involves the dehydration of the corresponding primary amide, methyl 4-carbamoyl-2,6-dichlorobenzoate.

Experimental Protocol: Dehydration of a Primary Amide

This protocol is adapted from patent literature describing the synthesis of intermediates for protein kinase inhibitors.

Reaction Scheme:

Synthesis of this compound Amide Methyl 4-carbamoyl-2,6-dichlorobenzoate Nitrile This compound Amide->Nitrile Dehydration Reagents Trifluoroacetic Anhydride Pyridine, 0°C to rt Hydrolysis of Methyl Ester Ester This compound Acid 2,6-dichloro-4-cyanobenzoic acid Ester->Acid Hydrolysis Reagents Lithium Iodide Pyridine, Reflux

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Step-by-Step Procedure:

  • Reaction Setup: Suspend this compound in pyridine in a reaction vessel equipped with a condenser.

  • Reagent Addition: Add anhydrous lithium iodide to the suspension.

  • Reaction Progression: Heat the mixture to reflux and maintain for a specified time, monitoring the reaction by a suitable analytical method.

  • Work-up and Isolation: After cooling, remove the pyridine under reduced pressure. Acidify the residue with an aqueous acid solution (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with water, and dry to yield 2,6-dichloro-4-cyanobenzoic acid.

Conclusion: A Versatile and Strategically Important Intermediate

This compound stands out as a strategically important building block in medicinal chemistry, particularly for the development of targeted therapies like JAK inhibitors. Its patented synthesis via amide dehydration offers a direct route to this valuable intermediate. However, a thorough evaluation of alternative dehydrating agents and isomeric or analog building blocks is crucial for optimizing synthetic routes and exploring new chemical space. The comparative analysis provided in this guide aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors, ultimately contributing to the discovery of novel and effective therapeutics.

References

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2011). ACS Publications. Retrieved January 29, 2026, from [Link]

  • US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents. (n.d.). Google Patents.
  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. (2018). ACS Omega. Retrieved January 29, 2026, from [Link]

  • Recent developments in dehydration of primary amides to nitriles. (2020). RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Dehydration of Amides to Nitriles: A Review. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • US10844057B2 - Process for preparing JAK inhibitors and intermediates thereof - Google Patents. (n.d.). Google Patents.
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.). Google Patents.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents. (n.d.). Google Patents.
  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents. (n.d.). Google Patents.
  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). PubMed. Retrieved January 29, 2026, from [Link]

  • Structure and activity relationship of 2-(substituted benzoyl)-hydroxyindoles as novel CaMKII inhibitors. (2011). PubMed. Retrieved January 29, 2026, from [Link]

  • Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. (2023). MDPI. Retrieved January 29, 2026, from [Link]

  • EP4186908A1 - JAK INHIBITOR COMPOUND AND USE THEREOF - European Patent Office. (2023). European Patent Office. Retrieved January 29, 2026, from [Link]

  • CN102827177A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents. (n.d.). Google Patents.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

Safety Operating Guide

Methyl 2,6-dichloro-4-cyanobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proper Disposal of Methyl 2,6-dichloro-4-cyanobenzoate

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This compound (CAS No. 409127-32-8), a compound utilized in specialized research such as the development of protein degraders, possesses a molecular structure that demands rigorous disposal protocols.[1] As a chlorinated aromatic nitrile, it combines the persistent and toxic characteristics of halogenated organic compounds with the acute hazards associated with cyanide-containing molecules.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, designed for researchers and laboratory professionals. The procedures outlined herein are grounded in established safety principles to ensure minimal risk to personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the hazard profile of a chemical is the first step in managing its lifecycle. While a specific, comprehensive safety data sheet for this compound is not widely available, a reliable hazard assessment can be constructed by examining its structural components: a dichlorinated benzene ring and a cyanobenzoate group.

  • Chlorinated Aromatic Core: Compounds in this class are known for their environmental persistence and potential toxicity. All waste containing chlorinated aromatic compounds must be treated as hazardous waste.[2]

  • Cyanide Group (-CN): The nitrile group introduces risks of toxicity if the compound decomposes or is metabolized, as it can release cyanide ions. Compounds with this functional group are often classified as toxic if swallowed, inhaled, or in contact with skin.[3][4]

Based on analogous compounds, the following hazard profile should be assumed for this compound.

Hazard ClassificationPotential EffectSource Analogy
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.Methyl 4-cyanobenzoate, Methyl 2-cyanobenzoate[3][4][5]
Skin Corrosion/Irritation Causes skin irritation.Methyl 2,6-dichlorobenzoate, 4-Cyanobenzoic acid[6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.Methyl 2,6-dichlorobenzoate, 4-Cyanobenzoic acid[6][7]
Specific Target Organ Toxicity May cause respiratory irritation.Methyl 2,6-dichlorobenzoate, 4-Cyanobenzoic acid[6][7]

Immediate Safety Protocols: PPE and Engineering Controls

Before handling or preparing this compound for disposal, the following safety measures are mandatory to mitigate exposure risks.

  • Engineering Controls: All manipulations, including weighing, transferring, and dissolving the compound, must be performed inside a certified chemical fume hood.[2][8] This is the primary method for preventing inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Eye Protection: Chemical safety goggles and a face shield must be worn.[8]

    • Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[7]

    • Body Protection: A lab coat must be worn and kept fully fastened.[9]

Step-by-Step Waste Disposal Procedure

The guiding principle for disposing of this compound is to treat it as a regulated, hazardous chemical waste.[2] Halogenated organic waste must be segregated from non-halogenated waste streams to ensure proper treatment and to avoid significantly increasing disposal costs.[10][11]

Protocol 1: Disposal of Contaminated Materials and Residual Amounts

This procedure applies to items such as used weigh boats, contaminated gloves, absorbent pads from minor spills, and empty stock containers.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately.[11] The label must include:

    • The full chemical name: "Waste - this compound"

    • The primary hazards: "Toxic," "Irritant"

    • The date accumulation started.

  • Storage: Keep the waste container sealed at all times, except when adding waste.[10][11] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Once the container is full, or if it has been in storage for an extended period, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Protocol 2: Disposal of Bulk Quantities

This procedure applies to unused or expired quantities of the solid compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12][13]

  • Containerization: Ensure the chemical is in its original, sealed container or a compatible, well-labeled secondary container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards.

  • Segregation: This waste must be managed as a halogenated organic waste stream.[10] Do not mix it with non-halogenated solvents or other waste types.

  • Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste facility, typically via high-temperature incineration.[14] This method is necessary to ensure the complete destruction of the chlorinated aromatic ring and the nitrile group.

  • Arrangement for Pickup: Contact your institution's EHS office to schedule a pickup for the bulk chemical waste.

Protocol 3: Decontamination of Empty Glassware

Properly decontaminated glassware can be recycled. Scrupulous cleaning is essential.[15]

  • Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate from this first step is now considered hazardous waste. Collect all rinsate in a designated "Halogenated Organic Liquid Waste" container.[10]

  • Secondary Cleaning: Wash the triple-rinsed glassware with soap and hot water.

  • Final Rinse: Rinse thoroughly with distilled water before drying. The glassware can now be reused or recycled.

Emergency Procedures: Spills and Exposure

In the event of accidental release or personnel exposure, immediate and correct action is critical.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[2]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][16]

  • Spill Cleanup (Solid Material):

    • Evacuate and Alert: Alert personnel in the immediate area. For large spills, evacuate the laboratory and notify your institution's safety office.[2]

    • Don PPE: Wear the full PPE ensemble described in Section 2.

    • Contain: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[2]

    • Collect: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[17] Avoid creating dust.

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a soap and water wash.[2] All cleanup materials are considered hazardous waste and must be disposed of according to Protocol 1.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal route of this compound and associated materials.

G Disposal Workflow for this compound start Identify Waste Material q_type What is the waste type? start->q_type bulk Bulk or Residual Chemical q_type->bulk  Chemical contaminated Contaminated Labware (Gloves, pads, etc.) q_type->contaminated Contaminated Solids   glassware Empty Glassware q_type->glassware  Glassware proc_bulk Protocol 2: Containerize as Halogenated Organic Waste bulk->proc_bulk proc_contaminated Protocol 1: Collect in Lined Container for Halogenated Solids contaminated->proc_contaminated proc_glassware Protocol 3: Triple-Rinse Procedure glassware->proc_glassware ehs_pickup Arrange Pickup by Licensed Waste Contractor proc_bulk->ehs_pickup proc_contaminated->ehs_pickup rinsate Collect Rinsate in Halogenated Liquid Waste Container proc_glassware->rinsate clean_glass Clean with Soap & Water proc_glassware->clean_glass rinsate->ehs_pickup recycle Reuse or Recycle Glassware clean_glass->recycle

Caption: Decision tree for segregating and disposing of waste.

References

  • BLD Pharmatech. Safety Data Sheet: Methyl 4-bromo-2-cyanobenzoate.

  • Clarkson University. Chemical Spill Procedures.

  • Fisher Scientific. Safety Data Sheet: Methyl 4-cyanobenzoate, 97%.

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • BenchChem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.

  • Alligare. Material Safety Data Sheet: IMOX.

  • CP Lab Safety. Methyl 2, 6-dichloro-4-cyanobenzoate, min 98%, 250 mg.

  • U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons.

  • National Institutes of Health. The NIH Drain Discharge Guide.

  • National Center for Biotechnology Information, PubChem. Methyl 2-cyanobenzoate.

  • BenchChem. Safe Disposal of 6-Cyanobenzothiazole: A Step-by-Step Guide for Laboratory Professionals.

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Methylene Chloride.

  • Sigma-Aldrich. Safety Data Sheet: Methyl 4-cyanobenzoate.

  • Fisher Scientific. Safety Data Sheet: Methyl 3-cyanobenzoate.

  • National Center for Biotechnology Information, PubChem. Methyl 2,6-dichlorobenzoate.

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

  • Sigma-Aldrich. Safety Data Sheet: 4-Cyanobenzoic acid.

  • USC Nanofab Wiki. Standard Operating Procedure for Chlorinated Solvents.

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • National Center for Biotechnology Information, PubChem. Methyl 4-cyanobenzoate.

  • Google Patents. Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

  • European Chemicals Agency (ECHA). Substance Information: Methyl 2,4,6-trihydroxybenzoate.

  • GV Health. Chemical Spills: How to safely contain & remove.

  • European Chemicals Agency (ECHA). Substance Information: Sodium cyanide.

  • European Chemicals Agency (ECHA). Registration Dossier: 4-methylbenzophenone.

  • Google Patents. Methods for producing cyanobenzoic acid derivatives.

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.

  • National Center for Biotechnology Information, PubChem. 2,6-Dichlorobenzoic acid.

  • European Chemicals Agency (ECHA). Toxicity to aquatic algae and cyanobacteria - Registration Dossier.

  • Fisher Scientific. Safety Data Sheet: 4-Cyanobenzoic acid.

  • Temple University. Chemical Waste Guideline: Halogenated Solvents.

  • Sigma-Aldrich. Safety Data Sheet: 2,4-Dichlorobenzoic acid.

  • University of Maryland. EPA Hazardous Waste Codes.

  • National Center for Biotechnology Information, PubChem. Methyl 4-bromo-2-cyanobenzoate.

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,6-dichloro-4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your work, especially the foundational elements of laboratory safety, is built on a bedrock of scientific integrity and practical, field-proven knowledge. This guide provides essential, immediate safety and logistical information for handling Methyl 2,6-dichloro-4-cyanobenzoate (CAS No. 409127-32-8), a crucial building block in modern chemical synthesis.[1] The protocols outlined here are designed to be a self-validating system, ensuring the highest level of protection for you and your colleagues.

Hazard Assessment: Understanding the Risks

This compound is an organic compound that requires careful handling to avoid exposure.[2] While specific toxicological data for this exact compound is not widely published, a thorough risk assessment can be conducted by examining data from structurally analogous dichlorinated and cyanobenzoate compounds. This approach allows us to anticipate and mitigate potential hazards effectively. The primary risks are associated with its solid, often powdered, form which can lead to inadvertent inhalation, skin, or eye contact.[3][4]

Potential Hazard Category Primary Risk and Rationale
Acute Oral Toxicity Harmful if swallowed. Accidental ingestion can occur via contaminated hands.[5][6]
Skin Irritation Causes skin irritation upon direct contact. Dichlorinated aromatic compounds can be potent irritants.[3][5]
Serious Eye Irritation Causes serious eye irritation. Particulate matter (dust) is particularly hazardous to the eyes.[3][5][7]
Respiratory Tract Irritation May cause respiratory irritation if dust is inhaled. Fine powders can easily become airborne during handling.[3][5][6]

Core Protective Measures: Your First and Last Line of Defense

A multi-layered approach to safety, combining engineering controls with personal protective equipment (PPE), is mandatory.

Primary Engineering Controls

Before any PPE is selected, engineering controls must be in place. These are non-negotiable for handling this compound.

  • Chemical Fume Hood: All weighing and handling of this compound must be performed inside a certified chemical fume hood. This is the most critical step in preventing the generation of airborne dust and minimizing respiratory exposure.[3][8]

  • Safety Stations: Ensure immediate access to a fully functional eyewash station and safety shower.[5][6]

Mandatory Personal Protective Equipment (PPE) Ensemble

The following PPE is required for all personnel handling this compound.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from fine dust.[6] Goggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6]

    • Face Shield: A full-face shield should be worn over chemical splash goggles, especially when handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation. This provides a secondary layer of protection for the entire face.[3]

  • Skin and Body Protection:

    • Chemical-Resistant Gloves: Nitrile gloves are the standard recommendation. They must be unlined and disposable.[9] Always check for tears or punctures before use. When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior.[10]

    • Laboratory Coat: A clean, fully-fastened laboratory coat is required to protect skin and personal clothing.[8]

  • Respiratory Protection:

    • Respirator: If there is any risk of dust generation outside of a fume hood, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6] A particulate filter (such as an N95 or P100) is appropriate for this solid compound.[6] The respirator must be properly fit-tested to the user.

Procedural Discipline: The Donning and Doffing Protocol

Cross-contamination is most likely to occur when putting on and removing PPE. Adherence to a strict sequence is critical.

Step-by-Step PPE Protocol
  • Donning (Putting On) - Perform in a clean area away from the immediate workspace.

    • Wash hands thoroughly.

    • Put on the laboratory coat and fasten it completely.

    • If required, put on your fit-tested respirator.

    • Put on chemical splash goggles.

    • Put on the face shield over the goggles.

    • Put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off) - Perform at the exit of the work area to prevent tracking contaminants.

    • Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.

    • Remove the face shield.

    • Remove the chemical splash goggles.

    • Remove the laboratory coat, turning it inside out as you remove it to contain any surface contamination.

    • If worn, remove the respirator.

    • Wash hands and forearms thoroughly with soap and water.[11]

Workflow for PPE Donning and Doffing

PPE_Workflow PPE Donning & Doffing Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workspace Exit) D1 1. Wash Hands D2 2. Don Lab Coat D1->D2 D3 3. Don Respirator (if needed) D2->D3 D4 4. Don Goggles & Face Shield D3->D4 D5 5. Don Gloves (over cuffs) D4->D5 F1 1. Remove Gloves F2 2. Remove Face Shield & Goggles F1->F2 F3 3. Remove Lab Coat F2->F3 F4 4. Remove Respirator F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: Sequential workflow for correctly donning and doffing PPE.

Decontamination and Disposal Plan

Proper disposal is a critical part of the handling lifecycle, preventing environmental release and future exposure.

  • Disposable PPE: All used disposable items, including nitrile gloves and any contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container for chemical waste.[5][12]

  • Reusable PPE: Face shields and goggles should be decontaminated after each use according to your institution's approved procedures.

  • Spills: In the event of a spill, evacuate the area. Do not attempt to clean it without appropriate spill training and equipment. The cleanup procedure should involve picking up the material without creating dust and placing it in a suitable, closed container for disposal.[3] Do not let the product enter drains.[3][4]

References

  • CymitQuimica.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • AK Scientific, Inc.
  • Sigma-Aldrich Inc.
  • CP Lab Safety.
  • Carl ROTH.
  • Thomas Jefferson University.Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
  • Canadian Centre for Occupational Health and Safety.Landscaping - Pesticides - Personal Protective Equipment.
  • NextGen Protocols.
  • University of Nebraska-Lincoln Extension.
  • ChemBK.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dichloro-4-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dichloro-4-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.